molecular formula C4H2BrFN2 B1444523 3-Bromo-6-fluoropyridazine CAS No. 1353854-35-9

3-Bromo-6-fluoropyridazine

Cat. No.: B1444523
CAS No.: 1353854-35-9
M. Wt: 176.97 g/mol
InChI Key: UWRQRDDRJIXHJG-UHFFFAOYSA-N
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Description

3-Bromo-6-fluoropyridazine is a versatile halogenated heterocyclic compound serving as a valuable building block in organic synthesis and drug discovery research. The presence of both bromine and fluorine atoms on the pyridazine ring creates distinct electronic properties and offers multiple sites for selective functionalization via metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and other transformative synthetic methodologies. Researchers utilize this scaffold in medicinal chemistry to develop novel active molecules, particularly in the design of kinase inhibitors and other targeted therapeutics. The compound is also a key intermediate in the synthesis of advanced materials and agrochemicals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-6-fluoropyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H2BrFN2/c5-3-1-2-4(6)8-7-3/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWRQRDDRJIXHJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-6-fluoropyridazine: A Technical Guide for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug development, halogenated heterocyclic compounds are indispensable building blocks. Their unique electronic properties and predictable reactivity patterns allow for the strategic construction of complex molecular architectures. Among these, 3-Bromo-6-fluoropyridazine emerges as a significant, albeit specialized, intermediate. This guide provides an in-depth technical overview of this compound, consolidating its known properties, exploring its synthetic utility with field-proven insights, and offering a forward-looking perspective for researchers, scientists, and drug development professionals. While detailed experimental data in peer-reviewed literature remains sparse, this document synthesizes available information from chemical suppliers and patent literature to present a comprehensive profile.

Core Identification and Physicochemical Profile

The foundational step in utilizing any chemical intermediate is a thorough understanding of its fundamental properties. This compound is identified by the CAS Number 1353854-35-9 .[1] Its structure features a pyridazine ring substituted with a bromine atom at the 3-position and a fluorine atom at the 6-position, creating a scaffold with distinct sites for chemical modification.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1353854-35-9[1]
Molecular Formula C₄H₂BrFN₂[1][2]
Molecular Weight 176.97 g/mol [1][2]
Exact Mass 175.93854 g/mol [1]
Topological Polar Surface Area 25.8 Ų[1]
XLogP3-AA (Calculated) 1.3[1]
Hydrogen Bond Donor Count 0[1]
Hydrogen Bond Acceptor Count 3[1]
Storage Conditions Inert atmosphere, 2-8°C[2]

Note: Most physicochemical data beyond the molecular formula and weight are computationally derived from chemical supplier databases, as extensive experimental characterization is not widely published.

Synthesis and Manufacturing Considerations

  • Diazotization and Halogenation: Starting from a suitable aminofluoropyridazine, a Sandmeyer-type reaction could introduce the bromine atom.

  • Halogen Exchange: A precursor such as 3,6-dibromopyridazine could potentially undergo selective nucleophilic substitution with a fluoride source.

  • Ring Formation: Condensation of a halogenated dicarbonyl compound or its equivalent with hydrazine could form the pyridazine core with the halogens already in place.

The causality behind these choices lies in the need for regioselective control. The two nitrogen atoms in the pyridazine ring significantly influence the electron density and reactivity of the carbon positions, making the precise placement of the bromo and fluoro substituents a key synthetic challenge. For industrial-scale production, process optimization would be critical to ensure high purity and yield, which are paramount for its use in pharmaceutical manufacturing.

Chemical Reactivity and Synthetic Applications

The true value of this compound lies in its reactivity, which is dictated by the electronic nature of the pyridazine ring and the distinct properties of its halogen substituents. The pyridazine core is electron-deficient, which activates the ring towards nucleophilic aromatic substitution (SNAr).

The workflow for a typical SNAr reaction involving this substrate is conceptually straightforward but requires careful optimization of conditions.

sn_ar_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification start Reactants: - this compound - Nucleophile (e.g., amine) - Solvent (e.g., DIPEA) vessel Seal Reaction Vessel start->vessel heat Heat to High Temperature (e.g., 180°C) vessel->heat stir Stir for Defined Time (e.g., 1 hour) heat->stir concentrate Concentrate Under Reduced Pressure stir->concentrate purify Purify via Chromatography (e.g., Silica Gel) concentrate->purify product Isolate Pure Product purify->product

Caption: General workflow for a high-temperature SNAr reaction.
Case Study: Synthesis of an ABHD6 Antagonist

A key documented application of this compound is its use as a reactant in the synthesis of novel α/β-hydrolase domain containing 6 (ABHD6) antagonists, which are of interest in drug discovery.[3] In a patented procedure, this compound was reacted with a complex amine nucleophile in the presence of N,N-diisopropylethylamine (DIPEA) as a base.[3] The reaction was conducted in a sealed tube at 180°C for one hour.[3]

This reaction exemplifies a regioselective SNAr, where the nucleophile displaces one of the halogens. While the patent does not explicitly state which halogen is displaced, in electron-deficient systems like pyridazine, fluorine is often a better leaving group in SNAr than bromine due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. The bromine atom would then be available for subsequent functionalization, such as through palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), offering a dual-functional handle for building molecular complexity.

The logical relationship for exploiting the differential reactivity of the C-F and C-Br bonds is a cornerstone of its synthetic utility.

reactivity_logic start This compound snar Nucleophilic Aromatic Substitution (SNAr) start->snar High Temp, Nucleophile product1 Product A (C-F bond substituted) snar->product1 Fluorine as Leaving Group coupling Palladium-Catalyzed Cross-Coupling product2 Product B (C-Br bond substituted) coupling->product2 Bromine as Leaving Group product1->coupling Pd Catalyst, Coupling Partner

Caption: Differential reactivity pathways for this compound.

Analytical Characterization

While a full, published spectroscopic dataset is not available, the patent literature provides analytical data for a product synthesized from this compound.[3] For the resulting ABHD6 antagonist, the following data were reported:

  • HPLC Retention Time: 1.20 minutes (formic acid method)[3]

  • Mass Spectrometry: MS (ESI, Pos.): 447 (M+H)⁺[3]

For researchers working directly with this compound, characterization would typically involve:

  • ¹H NMR: To confirm the presence and coupling of the two aromatic protons on the pyridazine ring.

  • ¹³C NMR: To identify the four carbon atoms of the ring, with characteristic shifts for the carbon atoms bonded to nitrogen, bromine, and fluorine.

  • ¹⁹F NMR: A singlet would be expected, confirming the presence of the single fluorine atom.

  • Mass Spectrometry: To confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.

Safety and Handling

As a halogenated, electron-deficient heterocyclic compound, this compound must be handled with appropriate care in a laboratory setting. The available safety data from suppliers indicates the following hazards:

Table 2: GHS Hazard Information

Hazard CodeDescription
H302 Harmful if swallowed
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Source:[2]

Self-Validating Protocol for Safe Handling:
  • Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure an eyewash station and safety shower are immediately accessible.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Use chemically resistant gloves (e.g., nitrile). Inspect gloves for integrity before use.

    • Body Protection: Wear a standard laboratory coat.

  • Handling Procedures:

    • Avoid generating dust. If handling a solid, weigh it out carefully.

    • Keep the container tightly sealed when not in use.

    • Store in a cool, dry, well-ventilated area at the recommended 2-8°C, away from incompatible materials such as strong oxidizing agents.[2]

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion and Future Outlook

This compound represents a valuable, though underexplored, building block for synthetic and medicinal chemistry. Its primary utility, as demonstrated in the patent literature, is as a difunctional intermediate for the construction of complex molecules, particularly in the context of drug discovery. The presence of both a bromine and a fluorine atom at electronically distinct positions on an activated pyridazine ring provides chemists with a platform for sequential, regioselective functionalization via SNAr and cross-coupling reactions.

While the current body of public literature on this specific compound is limited, its structural motifs are highly relevant to ongoing research. Future work will likely see this and similar pyridazine intermediates utilized in the synthesis of new classes of bioactive compounds. As more research is published, a more detailed understanding of its reactivity, optimal reaction conditions, and full potential will undoubtedly emerge, further solidifying the role of halogenated pyridazines in the chemist's synthetic toolbox.

References

Introduction: The Strategic Value of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Bromo-6-fluoropyridazine

For Researchers, Scientists, and Drug Development Professionals

This compound is a halogenated heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyridazine, its electron-deficient aromatic core, functionalized with two distinct halogens, offers a versatile platform for the synthesis of complex molecular architectures. The strategic placement of a bromine atom, ideal for transition metal-catalyzed cross-coupling reactions, and a fluorine atom, which can modulate physicochemical properties and serve as a leaving group in nucleophilic substitutions, makes this molecule a highly valuable building block for drug discovery programs and the development of novel functional materials.

This guide provides a comprehensive overview of the known and predicted properties of this compound, its characteristic reactivity, and robust protocols for its synthetic manipulation, empowering researchers to fully leverage its synthetic potential.

Molecular Identity and Physicochemical Properties

The fundamental identity of this compound is established by its unique molecular structure and associated identifiers.

Caption: Molecular Structure of this compound.

Table 1: Core Compound Identifiers

Identifier Value Source
CAS Number 1353854-35-9
Molecular Formula C₄H₂BrFN₂

| Molecular Weight | 176.97 g/mol | |

Table 2: Predicted Physicochemical Properties While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and comparison with similar halogenated heterocycles.

PropertyPredicted Value / ObservationJustification
Appearance White to off-white crystalline solidTypical for small, halogenated aromatic compounds.
Melting Point Moderately highThe planar, polar structure allows for efficient crystal lattice packing, leading to a higher melting point than non-polar analogues.
Boiling Point > 200 °C (at atm. pressure)High polarity and molecular weight suggest a relatively high boiling point.
Solubility Soluble in polar organic solvents (DMF, DMSO, Dioxane); sparingly soluble in non-polar solvents; poorly soluble in water.The polar pyridazine core and C-F bond enhance solubility in polar organic media, while the overall structure is not conducive to extensive hydrogen bonding with water.

Spectroscopic Profile for Structural Verification

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques. The following data represent the expected spectral characteristics for a researcher seeking to verify its synthesis.

Table 3: Expected Spectroscopic Data

Technique Expected Observations
¹H NMR Two signals in the aromatic region (δ 7.5-8.5 ppm). Each signal will appear as a doublet of doublets (dd) due to coupling with the adjacent proton and a smaller through-space or through-bond coupling to the ¹⁹F atom.
¹³C NMR Four distinct signals in the aromatic region (δ 110-160 ppm). The carbons bonded to fluorine and bromine will show characteristic shifts and coupling constants (JC-F).
¹⁹F NMR A single signal, likely a doublet of doublets (dd), coupled to the two nearby aromatic protons.

| Mass Spec. (EI) | A characteristic isotopic pattern for the molecular ion (M⁺) peak due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). |

Chemical Reactivity: A Tale of Two Halogens

The synthetic utility of this compound is dominated by the differential reactivity of its C-Br and C-F bonds. This dichotomy allows for highly selective, stepwise functionalization, which is a cornerstone of modern synthetic strategy.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

Expert Insight: The pyridazine ring is inherently electron-deficient due to the inductive and mesomeric effects of its two adjacent nitrogen atoms. This effect is significantly amplified by the strongly electron-withdrawing fluorine atom at the C6 position. Consequently, the C6 carbon is highly electrophilic and susceptible to attack by nucleophiles. In SNAr reactions, the C-F bond is preferentially cleaved over the C-Br bond because fluoride is an excellent leaving group in the context of an activated aromatic system.

start This compound intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate 1. Nucleophilic Attack at C6 reagents Nucleophile (Nu-H) Base (e.g., K2CO3) reagents->start conditions Solvent (e.g., DMSO) Heat conditions->start product 6-Substituted-3-bromopyridazine intermediate->product 2. Elimination of F⁻ workup Aqueous Workup & Purification product->workup 3. Isolation

Caption: General workflow for Nucleophilic Aromatic Substitution (SNAr).

Trustworthy Protocol: Synthesis of 3-Bromo-6-(morpholino)pyridazine

This protocol provides a self-validating method for the SNAr reaction, a foundational transformation for this substrate.

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), morpholine (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

  • Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to achieve a substrate concentration of approximately 0.5 M.

  • Reaction Execution: Heat the reaction mixture to 100 °C and stir vigorously. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into ice-water, which will precipitate the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. If necessary, recrystallize from a suitable solvent system (e.g., ethanol/water) or purify by column chromatography on silica gel to yield the pure product.

  • Validation: Confirm the structure of the product by NMR spectroscopy and mass spectrometry.

Palladium-Catalyzed Cross-Coupling at the C3-Position

Expert Insight: The carbon-bromine bond is significantly weaker and more polarizable than the carbon-fluorine bond. This makes the C-Br bond the exclusive site for oxidative addition to a low-valent palladium(0) catalyst, the rate-determining step in most cross-coupling reactions. This remarkable selectivity allows for the installation of carbon-carbon or carbon-heteroatom bonds at the C3 position while preserving the fluorine atom for potential subsequent SNAr reactions.

start This compound product 3-Aryl-6-fluoropyridazine start->product Suzuki Coupling reagents Arylboronic Acid (Ar-B(OH)2) Base (e.g., Cs2CO3) reagents->start catalyst Pd Catalyst (e.g., Pd(PPh3)4) Ligand (if needed) catalyst->start conditions Solvent (e.g., Dioxane/H2O) Inert Atmosphere (N2/Ar) Heat conditions->start workup Filtration & Purification (Chromatography) product->workup Isolation

Caption: Workflow for a selective Suzuki cross-coupling reaction.

Trustworthy Protocol: Synthesis of 3-Aryl-6-fluoropyridazine via Suzuki Coupling

This protocol details a robust and reproducible method for Suzuki cross-coupling.

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), cesium carbonate (2.5 eq), and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).

  • Inerting: Seal the flask, and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v) via syringe.

  • Reaction Execution: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-18 hours.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter pad with additional ethyl acetate.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to obtain the desired 3-aryl-6-fluoropyridazine.

  • Validation: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from closely related analogues such as 3-bromo-5-fluoropyridine and 3-bromo-6-fluoropyridin-2-amine suggest the following precautions.

  • Hazard Statements: Assumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation. May be harmful if swallowed.

  • Handling: Use only in a well-ventilated area, preferably within a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid breathing dust, fumes, or vapors. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Applications in Medicinal Chemistry and Drug Discovery

The this compound scaffold is a privileged structure in modern drug discovery for several key reasons:

  • Metabolic Stability: The introduction of fluorine can block sites of metabolic oxidation, thereby improving the pharmacokinetic profile of a drug candidate.

  • Modulation of pKa: The electron-withdrawing nature of the pyridazine ring and fluorine atom can lower the pKa of adjacent basic centers, which can be crucial for optimizing cell permeability and target engagement.

  • Bioisosterism: The pyridazine ring is often used as a bioisostere for other aromatic systems, offering a unique vector space for substituent placement and improved physicochemical properties.

  • Synthetic Handle: As demonstrated, the bromine atom serves as a reliable and versatile point for late-stage functionalization, allowing for the rapid generation of compound libraries to explore structure-activity relationships (SAR).

This versatile building block is frequently employed in the synthesis of kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other targeted therapies where precise control over molecular geometry and electronics is paramount.

An In-depth Technical Guide to 3-Bromo-6-fluoropyridazine: Physicochemical Properties and Synthetic Considerations

Author: BenchChem Technical Support Team. Date: January 2026

For correspondence: Senior Application Scientist Advanced Chemical Intermediates Division

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-6-fluoropyridazine, a halogenated heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. The document details its fundamental molecular and physical properties. Due to the limited specific literature on this exact molecule, this guide also explores the broader context of pyridazine chemistry, offering insights into potential synthetic routes and reactivity patterns based on established principles for related compounds.

Core Molecular Attributes

This compound is a disubstituted pyridazine featuring both a bromine and a fluorine atom. These halogens impart distinct electronic properties to the pyridazine ring, making it a potentially versatile building block in organic synthesis.

Molecular Formula and Weight

The chemical identity of this compound is defined by its molecular formula and weight, which are crucial for stoichiometric calculations in synthesis and for analytical characterization.

  • Molecular Formula: C₄H₂BrFN₂[1]

  • Molecular Weight: 176.97 g/mol [1]

Chemical Structure and Identification

The structure consists of a pyridazine ring substituted at the 3- and 6-positions.

Figure 1. Chemical structure of this compound.

  • CAS Number: 1353854-35-9[1]

Physicochemical Data Summary

At present, detailed experimental data on the physicochemical properties of this compound, such as melting point, boiling point, and solubility, are not widely available in the public domain. The data for related halogenated pyridines and pyridazines can vary significantly based on the nature and position of the substituents. For research purposes, it is recommended that these properties be determined experimentally upon synthesis.

Table 1: Summary of Core Compound Information

ParameterValueReference
IUPAC Name This compoundN/A
CAS Number 1353854-35-9[1]
Molecular Formula C₄H₂BrFN₂[1]
Molecular Weight 176.97 g/mol [1]

Synthetic Pathways: General Considerations for Substituted Pyridazines

While a specific, validated synthetic protocol for this compound is not readily found in current literature, established methods for the synthesis of substituted pyridazines can provide a strategic framework for its preparation. The choice of starting materials and reaction conditions would require careful optimization.

Cyclocondensation of 1,4-Dicarbonyl Compounds

A classical and widely used method for constructing the pyridazine core involves the reaction of a 1,4-dicarbonyl compound with hydrazine or its derivatives.[2] To achieve the desired 3-bromo-6-fluoro substitution pattern, a suitably functionalized 1,4-dicarbonyl precursor would be necessary.

G start Functionalized 1,4-Dicarbonyl Precursor product This compound start->product Cyclocondensation hydrazine Hydrazine (N₂H₄) hydrazine->product

Caption: General cyclocondensation approach to pyridazine synthesis.

Inverse-Electron-Demand Diels-Alder Reaction

A more modern approach for synthesizing substituted pyridazines involves the inverse-electron-demand Diels-Alder reaction between a tetrazine and an alkyne, followed by the extrusion of nitrogen gas.[3] For this compound, this would require a specifically substituted tetrazine and an appropriate alkyne partner. This method offers a high degree of regioselectivity.

Predicted Reactivity and Applications in Drug Discovery

The reactivity of this compound is dictated by the electronic nature of the pyridazine ring and the two halogen substituents. The electron-deficient nature of the pyridazine ring, further enhanced by the electronegative fluorine atom, makes the molecule susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr)

The positions occupied by the bromine and fluorine atoms are expected to be activated towards nucleophilic aromatic substitution (SNAr). The relative reactivity of the C-Br versus the C-F bond in SNAr reactions on a pyridazine ring is not definitively established and would depend on the nature of the nucleophile and the reaction conditions. In many heterocyclic systems, fluoride is a better leaving group in SNAr than bromide.[4]

G reactant This compound product Substituted Pyridazine (Nu at C3 or C6) reactant->product nucleophile Nucleophile (Nu⁻) nucleophile->product SNAr

Caption: Potential nucleophilic aromatic substitution pathway.

Palladium-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in this compound serves as a reactive handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[5][6][7][8] This allows for the introduction of a wide variety of aryl, heteroaryl, or alkyl groups at the 3-position, enabling the synthesis of diverse compound libraries for drug discovery programs.[9] The successful implementation of such reactions would likely require careful selection of the palladium catalyst, ligand, and base to achieve optimal yields.

Potential as a Pharmaceutical Intermediate

Halogenated pyridines and pyridazines are important scaffolds in medicinal chemistry.[10] The presence of both a bromine and a fluorine atom allows for sequential and site-selective functionalization. The bromine can be used for cross-coupling reactions, while the fluorine might be retained to modulate the physicochemical properties (e.g., pKa, lipophilicity, metabolic stability) of a final drug candidate or be displaced by a nucleophile in a later synthetic step.

Safety and Handling

Conclusion

This compound is a chemical entity with potential as a building block in medicinal chemistry and materials science. While specific experimental data for this compound is limited, its molecular formula and weight are established. General principles of pyridazine synthesis and reactivity suggest that it could be prepared and utilized in various chemical transformations, most notably nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Further experimental investigation is required to fully characterize its properties and unlock its synthetic potential.

References

Navigating the Dissolution Landscape: A Technical Guide to the Solubility of 3-Bromo-6-fluoropyridazine in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Crucial Role of Solubility in Drug Discovery

In the intricate ballet of drug development, the solubility of an active pharmaceutical ingredient (API) and its intermediates is a pivotal performance metric. It dictates the efficiency of synthesis, the feasibility of purification, and the ultimate bioavailability of the therapeutic agent. For researchers and drug development professionals, a comprehensive understanding of a compound's solubility profile is not merely academic; it is a cornerstone of rational process development and formulation design. This guide is dedicated to a molecule of growing importance in medicinal chemistry: 3-Bromo-6-fluoropyridazine. While a novel compound with limited publicly available quantitative solubility data, this guide will equip you with the foundational principles, robust experimental methodologies, and data interpretation frameworks necessary to navigate its dissolution landscape. We will delve into the theoretical underpinnings of solubility, provide detailed protocols for its empirical determination, and present a practical framework for analyzing and utilizing this critical data.

Deconstructing Solubility: A Theoretical Framework

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility.[1] This concept is rooted in the nature of intermolecular forces between the solute (in this case, this compound) and the solvent. The overall polarity of a molecule, a consequence of its structure and the functional groups it contains, is a key determinant of its solubility.[1]

Molecular Profile of this compound:

  • Structure: A pyridazine ring substituted with a bromine atom and a fluorine atom.

  • Polarity: The presence of two electronegative halogen atoms (Br and F) and two nitrogen atoms in the pyridazine ring introduces significant polarity. The molecule possesses a dipole moment, making it more inclined to dissolve in polar solvents.

  • Hydrogen Bonding: The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors. This capability enhances its solubility in protic solvents (e.g., alcohols) that can act as hydrogen bond donors.

Solvent Classification and Predicted Solubility:

  • Polar Protic Solvents (e.g., Methanol, Ethanol, Water): These solvents are characterized by the presence of O-H or N-H bonds, allowing them to be both hydrogen bond donors and acceptors. Given the hydrogen bond accepting capability of this compound, it is anticipated to exhibit good solubility in these solvents.

  • Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)): These solvents possess a significant dipole moment but lack O-H or N-H bonds. While they cannot donate hydrogen bonds, their polarity allows them to engage in dipole-dipole interactions. It is expected that this compound will be soluble in these solvents, with the extent of solubility depending on the specific solvent's polarity.[1]

  • Nonpolar Solvents (e.g., Hexane, Toluene, Dichloromethane): These solvents have low dielectric constants and primarily interact through weak van der Waals forces. Due to the polar nature of this compound, its solubility in nonpolar solvents is predicted to be limited.[1]

The Influence of Temperature:

For most solid solutes dissolving in liquid solvents, solubility increases with temperature.[2] This is because the dissolution process is often endothermic, meaning it requires energy input to overcome the lattice energy of the solid and the intermolecular forces within the solvent. An increase in temperature provides this energy, favoring the dissolution process.

Empirical Determination of Solubility: A Step-by-Step Protocol

To obtain reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal equilibrium method, commonly known as the shake-flask method, is a widely accepted technique.[2]

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at various temperatures.

Materials:

  • This compound (high purity)

  • Selected organic solvents (HPLC grade or equivalent)

  • Thermostatically controlled shaker or incubator

  • Analytical balance

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Experimental Workflow:

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_solvent Select and prepare solvents add_solute Add excess solute to a known volume of solvent prep_solvent->add_solute prep_solute Accurately weigh this compound prep_solute->add_solute equilibration Equilibrate at a constant temperature with agitation add_solute->equilibration sampling Withdraw an aliquot of the supernatant equilibration->sampling filtration Filter the sample to remove undissolved solids sampling->filtration dilution Dilute the filtrate to a known concentration filtration->dilution hplc_analysis Analyze by HPLC to determine concentration dilution->hplc_analysis calculation Calculate solubility hplc_analysis->calculation

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Detailed Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C, 37 °C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Sample Collection and Preparation:

    • Once equilibrium is established, stop the agitation and allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (to the experimental temperature) syringe.

    • Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

  • Quantification by HPLC:

    • Accurately weigh the collected filtrate.

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze both the standard solutions and the filtered sample solution by a validated HPLC method. A reverse-phase C18 column is often a good starting point for such compounds.

    • Construct a calibration curve from the peak areas of the standard solutions.

    • Determine the concentration of this compound in the sample solution by interpolating its peak area on the calibration curve.

  • Calculation of Solubility:

    • The solubility can be expressed in various units, such as mg/mL, g/L, or as a mole fraction.

    • Solubility (mg/mL) = (Concentration from HPLC (mg/mL) x Dilution Factor)

Data Presentation and Interpretation: A Case Study with a Structural Analog

Table 1: Mole Fraction Solubility (x) of 6-chloropyridazin-3-amine in Various Organic Solvents at Different Temperatures.

Solvent298.15 K308.15 K318.15 K328.15 K338.15 K
Methanol0.04520.06380.08890.12210.1664
Ethanol0.03150.04560.06470.09030.1245
Acetone0.10230.13560.17650.22780.2912
Acetonitrile0.02110.03050.04320.06010.0823
Ethyl Acetate0.01560.02340.03450.04980.0701
Toluene0.00120.00210.00350.00560.0087
Hexane<0.0001<0.0001<0.0001<0.0001<0.0001

Note: This data is for 6-chloropyridazin-3-amine and is presented for illustrative purposes.[3]

Interpretation of the Data:

  • Effect of Solvent Polarity: The data clearly demonstrates the principle of "like dissolves like." The solubility is highest in the polar aprotic solvent acetone, followed by the polar protic solvents methanol and ethanol. The solubility is significantly lower in the less polar solvent ethyl acetate and very poor in the nonpolar solvents toluene and hexane.

  • Effect of Temperature: In all solvents where solubility was measurable, it increased with an increase in temperature, as theoretically predicted. This indicates that the dissolution process for this compound is endothermic.

Visualizing Solubility Trends:

G cluster_solvents Solvent Polarity cluster_solubility Predicted Solubility of this compound High_Polarity High Polarity (Methanol, Acetone) High_Solubility High Solubility High_Polarity->High_Solubility Medium_Polarity Medium Polarity (Ethyl Acetate) Moderate_Solubility Moderate Solubility Medium_Polarity->Moderate_Solubility Low_Polarity Low Polarity (Toluene, Hexane) Low_Solubility Low Solubility Low_Polarity->Low_Solubility

Caption: Predicted Solubility of this compound based on Solvent Polarity.

Conclusion: A Practical Guide for the Researcher

While the precise quantitative solubility of this compound in various organic solvents requires empirical determination, this guide provides a robust framework for approaching this critical task. By understanding the underlying principles of solubility, employing a rigorous experimental methodology, and effectively presenting and interpreting the resulting data, researchers and drug development professionals can make informed decisions to accelerate their development timelines. The provided protocols and data interpretation strategies serve as a valuable resource for characterizing not only this compound but also other novel chemical entities encountered in the dynamic field of pharmaceutical research.

References

An In-depth Technical Guide to the Synthesis of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthetic routes to 3-Bromo-6-fluoropyridazine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The guide focuses on a practical and efficient pathway starting from the readily available precursor, 3,6-dichloropyridazine. Key transformations, including regioselective halogen exchange (Halex) reactions, are discussed in detail, with an emphasis on the underlying chemical principles, reaction conditions, and experimental protocols. This document is intended to serve as a valuable resource for researchers and scientists involved in the synthesis of novel pyridazine-based compounds.

Introduction: The Significance of this compound

Fluorinated pyridazine scaffolds are of significant interest in the pharmaceutical and agrochemical industries due to the unique physicochemical properties imparted by the fluorine atom. The introduction of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This compound, in particular, serves as a versatile intermediate, offering two distinct halogen atoms that can be selectively functionalized through various cross-coupling reactions, enabling the synthesis of a diverse range of complex molecules.

This guide will delineate a robust synthetic strategy for the preparation of this compound, commencing with the synthesis of the key starting material, 3,6-dichloropyridazine, followed by a sequential and regioselective introduction of bromine and fluorine.

Overall Synthetic Strategy

The most practical and widely applicable approach for the synthesis of this compound involves a multi-step sequence starting from maleic anhydride. The overall transformation can be visualized as follows:

Synthesis_Overview Maleic_Anhydride Maleic Anhydride Pyridazine_3_6_diol Pyridazine-3,6-diol Maleic_Anhydride->Pyridazine_3_6_diol Hydrazine Dichloropyridazine 3,6-Dichloropyridazine Pyridazine_3_6_diol->Dichloropyridazine POCl3 Bromo_Chloro_Pyridazine 3-Bromo-6-chloropyridazine Dichloropyridazine->Bromo_Chloro_Pyridazine Regioselective Bromination (proposed) Target_Molecule This compound Bromo_Chloro_Pyridazine->Target_Molecule Fluorination (Halex)

Caption: Overall synthetic pathway to this compound.

Part 1: Synthesis of the Key Precursor: 3,6-Dichloropyridazine

The synthesis of the crucial starting material, 3,6-dichloropyridazine, is a well-established two-step process.

Step 1.1: Synthesis of Pyridazine-3,6-diol

The initial step involves the condensation of maleic anhydride with hydrazine hydrate to form pyridazine-3,6-diol.

Reaction:

Maleic Anhydride + Hydrazine Hydrate → Pyridazine-3,6-diol

Mechanism: This reaction proceeds through a nucleophilic acyl substitution followed by an intramolecular cyclization and dehydration to form the stable pyridazine ring.

Experimental Protocol:

  • To a stirred solution of hydrazine hydrate (1.3 mol) in water, slowly add maleic anhydride (1 mol).

  • The reaction mixture is then heated to reflux for 3-4 hours.

  • Upon cooling, the product precipitates out of the solution.

  • The solid is collected by filtration, washed with cold water, and dried to afford pyridazine-3,6-diol.

Step 1.2: Chlorination of Pyridazine-3,6-diol

The diol is then converted to 3,6-dichloropyridazine using a chlorinating agent, typically phosphorus oxychloride (POCl₃).[1]

Reaction:

Pyridazine-3,6-diol + POCl₃ → 3,6-Dichloropyridazine

Mechanism: The hydroxyl groups of the pyridazine-3,6-diol are converted into good leaving groups by reaction with phosphorus oxychloride, which are subsequently displaced by chloride ions.

Experimental Protocol (based on CN104447569A): [1]

  • In a round-bottom flask, a mixture of pyridazine-3,6-diol (1 eq) and phosphorus oxychloride (3-5 eq) is prepared.

  • The mixture is heated to 80-110 °C and stirred for 4-6 hours.

  • After the reaction is complete, the excess phosphorus oxychloride is removed by distillation under reduced pressure.

  • The residue is carefully poured onto crushed ice and neutralized with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the crude product.

  • The solid is collected by filtration, washed with water, and can be purified by recrystallization from a suitable solvent like ethanol to yield 3,6-dichloropyridazine.

Parameter Value
Starting Material Pyridazine-3,6-diol
Reagent Phosphorus oxychloride
Temperature 80-110 °C
Reaction Time 4-6 hours
Typical Yield >85%

Part 2: Regioselective Halogen Exchange: The Path to this compound

With 3,6-dichloropyridazine in hand, the next critical phase is the sequential and regioselective introduction of bromine and fluorine. The different reactivity of the halogen atoms on the pyridazine ring allows for a controlled, stepwise functionalization.

Step 2.1: Synthesis of 3-Bromo-6-chloropyridazine

The first halogen exchange involves the selective replacement of one chlorine atom with bromine. While direct bromination of 3-chloropyridazine can be challenging, a more controlled approach starts from 3,6-dichloropyridazine. The synthesis of 3-bromo-6-chloropyridazine (CAS No.: 89089-18-9) is a known transformation.[2][3][4][5][6]

Reaction:

3,6-Dichloropyridazine → 3-Bromo-6-chloropyridazine

Causality behind Experimental Choices: The regioselectivity of this reaction is crucial. The pyridazine ring is electron-deficient, and the positions ortho and para to the nitrogen atoms are susceptible to nucleophilic aromatic substitution. The choice of brominating agent and reaction conditions will determine which chlorine atom is preferentially replaced. Milder conditions are generally favored to achieve mono-substitution.

Proposed Experimental Protocol:

  • 3,6-Dichloropyridazine is dissolved in a suitable high-boiling solvent.

  • A brominating agent, such as sodium bromide in the presence of a phase-transfer catalyst or hydrobromic acid, is added.

  • The reaction mixture is heated to a temperature that favors mono-bromination while minimizing the formation of di-brominated byproducts.

  • The reaction progress is monitored by TLC or GC-MS.

  • Upon completion, the reaction is cooled, and the product is isolated by extraction and purified by column chromatography or recrystallization.

Step 2.2: Fluorination of 3-Bromo-6-chloropyridazine

The final step is the conversion of the remaining chlorine atom to a fluorine atom via a nucleophilic aromatic substitution, specifically a halogen exchange (Halex) reaction.

Reaction:

3-Bromo-6-chloropyridazine + Fluorinating Agent → this compound

Mechanism (SNAr): The reaction proceeds via a nucleophilic attack of the fluoride ion on the electron-deficient carbon atom bearing the chlorine. This forms a Meisenheimer complex, which then eliminates the chloride ion to restore aromaticity, yielding the fluorinated product. The high electronegativity of the pyridazine nitrogens activates the ring towards this type of substitution.

Caption: Simplified SNAr mechanism for the fluorination step.

Trustworthiness of the Protocol - The Choice of Fluorinating Agent:

For this transformation, spray-dried potassium fluoride (KF) is an excellent choice of fluorinating agent.[7] The high surface area and low particle size of spray-dried KF significantly enhance its reactivity, allowing the reaction to proceed under milder conditions and with higher yields compared to standard KF.[7] The use of a high-boiling polar aprotic solvent, such as dimethylformamide (DMF) or sulfolane, is crucial to dissolve the KF and facilitate the reaction.[7] A phase-transfer catalyst, like 18-crown-6, can further enhance the solubility and nucleophilicity of the fluoride ion.

Experimental Protocol:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), suspend spray-dried potassium fluoride (1.5-2.0 eq) in a suitable anhydrous polar aprotic solvent (e.g., DMF or sulfolane).

  • Add a phase-transfer catalyst (e.g., 18-crown-6, 0.1 eq) to the suspension.

  • Add 3-bromo-6-chloropyridazine (1.0 eq) to the mixture.

  • Heat the reaction mixture to 120-150 °C and stir vigorously.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Parameter Value
Starting Material 3-Bromo-6-chloropyridazine
Reagent Spray-dried Potassium Fluoride
Solvent DMF or Sulfolane
Catalyst 18-crown-6 (optional)
Temperature 120-150 °C
Anticipated Yield Moderate to Good

Conclusion

The synthesis of this compound presented in this guide offers a reliable and scalable route for obtaining this valuable building block. The strategy relies on well-established chemical transformations, starting from inexpensive and readily available materials. The key to a successful synthesis lies in the careful control of reaction conditions, particularly during the sequential halogen exchange steps, to ensure high regioselectivity and yield. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently produce this compound for their drug discovery and development programs.

References

commercial suppliers of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Bromo-6-fluoropyridazine for Advanced Chemical Synthesis

Authored by a Senior Application Scientist

Introduction: The Strategic Value of this compound in Modern Drug Discovery

This compound (CAS No. 1353854-35-9) is a halogenated pyridazine derivative that has emerged as a highly versatile and valuable building block for researchers in medicinal chemistry and drug development.[1] Its strategic importance is rooted in the distinct reactivity of its two halogen substituents. The fluorine and bromine atoms, positioned on an electron-deficient pyridazine core, provide orthogonal chemical handles for sequential, site-selective modifications.

The incorporation of a fluorine atom or fluorine-containing motifs is a well-established strategy in drug design to modulate key pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity.[2][3] The this compound scaffold allows for the precise introduction of the pyridazine moiety, a common heterocycle in pharmaceuticals, while offering two distinct vectors for diversification through cross-coupling and nucleophilic substitution reactions. This guide provides an in-depth overview of its commercial availability, safe handling, and core applications, equipping researchers with the technical knowledge to effectively leverage this reagent in their synthetic campaigns.

Part 1: Commercial Availability and Supplier Landscape

The accessibility of high-quality starting materials is paramount for reproducible research and development. This compound is available from several reputable chemical suppliers, catering to needs ranging from small-scale academic research to larger-scale process development. When selecting a supplier, key considerations should include purity, available quantities, lead times, and the quality of accompanying documentation such as Certificates of Analysis (CoA) and Safety Data Sheets (SDS).

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )Notes
BLD Pharm 1353854-35-9C₄H₂BrFN₂176.97Offers the product for research use, specifying storage under an inert atmosphere at 2-8°C.[1]
Compound Net Biotechnology Inc. 1353854-35-9C₄H₂BrFN₂176.97A China-based manufacturer listing the product for sale in industrial grades.[4]
HANGZHOU LEAP CHEM CO., LTD. 1353854-35-9C₄H₂BrFN₂176.97A China-based trader offering the product.[5]

Note: This table is not exhaustive but represents a sample of publicly listed suppliers. Researchers should conduct their own due diligence and request quotations and specifications directly from suppliers.

Part 2: Physicochemical Properties and Safe Handling

A thorough understanding of a reagent's properties and hazards is a prerequisite for safe and effective experimentation.

Key Physicochemical Properties:

  • Molecular Formula: C₄H₂BrFN₂[1]

  • Molecular Weight: 176.97 g/mol [1]

  • Appearance: Typically an off-white to yellow solid.

  • Storage: Recommended storage is under an inert atmosphere at refrigerated temperatures (2-8°C) to ensure long-term stability.[1]

Hazard Identification and Safety Protocols

Based on safety data sheets for analogous halogenated heterocyclic compounds, this compound should be handled with care.[6][7]

Primary Hazards:

  • Acute Toxicity: Harmful if swallowed.[7]

  • Skin Corrosion/Irritation: Causes skin irritation.[6][7]

  • Eye Damage/Irritation: Causes serious eye irritation.[6][7]

  • Respiratory Irritation: May cause respiratory irritation.[7]

Mandatory Handling Precautions:

  • Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[7] Ensure a safety shower and eye wash station are readily accessible.

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly.

    • Eye Protection: Use safety goggles with side-shields or a face shield.[7]

    • Body Protection: Wear a flame-retardant lab coat and appropriate protective clothing.[7]

  • Safe Handling Practices: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes.[8] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]

  • Storage and Incompatibilities: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Keep away from strong oxidizing agents and strong acids.[9]

Part 3: Key Synthetic Applications & Mechanistic Rationale

The synthetic utility of this compound stems from the differential reactivity of the C-F and C-Br bonds. The electron-deficient nature of the pyridazine ring renders the C6 position, bonded to fluorine, susceptible to Nucleophilic Aromatic Substitution (SNAr) . Concurrently, the C3 position, bonded to bromine, is an ideal site for Palladium-Catalyzed Cross-Coupling Reactions . This orthogonality allows for a modular and predictable approach to synthesizing complex derivatives.

Diagram of Key Synthetic Pathways

Caption: Key reaction pathways for this compound.

Causality Behind Reactivity:

  • SNAr at C6: The pyridazine ring's two adjacent nitrogen atoms act as powerful electron-withdrawing groups. This significantly lowers the electron density of the aromatic system, particularly at the C6 position, making it highly susceptible to attack by nucleophiles. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex. This pathway is commonly exploited for introducing amine, ether, and thioether functionalities.[10]

  • Cross-Coupling at C3: The Carbon-Bromine bond is a classic and reliable handle for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Buchwald-Hartwig amination, Sonogashira, and Heck reactions. These methods are foundational for forming new carbon-carbon and carbon-heteroatom bonds, enabling the introduction of aryl, heteroaryl, alkyl, and amine groups at the C3 position.[11]

Part 4: Detailed Experimental Protocol: SNAr Amination

The following protocol provides a representative, self-validating system for the SNAr reaction of this compound with a generic primary or secondary amine.

Objective: To synthesize a 3-Bromo-6-(amino)pyridazine derivative.

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., morpholine, piperidine, aniline) (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Reaction vial with a stir bar

  • Heating block or oil bath with temperature control

Step-by-Step Methodology
  • Reaction Setup: To a clean, dry reaction vial containing a magnetic stir bar, add this compound (e.g., 177 mg, 1.0 mmol, 1.0 eq) and anhydrous potassium carbonate (276 mg, 2.0 mmol, 2.0 eq).

  • Reagent Addition: Add the amine nucleophile (1.2 mmol, 1.2 eq) followed by anhydrous DMSO (e.g., 5 mL).

  • Reaction Execution: Seal the vial and place it in a preheated heating block or oil bath set to 100°C. Stir the reaction mixture vigorously.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. A typical reaction time is 12-24 hours. The disappearance of the starting material (this compound) indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water (20 mL) and ethyl acetate (20 mL).

    • Extract the aqueous layer with ethyl acetate (2 x 20 mL).

    • Combine the organic layers and wash with brine (2 x 20 mL).

    • Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Bromo-6-(amino)pyridazine product.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow Diagram

G cluster_workflow S-N-Ar Protocol Workflow A 1. Setup Add reagents (Substrate, Base) to reaction vial B 2. Reagent Addition Add amine nucleophile and anhydrous DMSO A->B C 3. Reaction Seal vial, heat to 100°C with stirring B->C D 4. Monitoring Track progress using TLC or LC-MS C->D E 5. Work-up Quench with water, extract with EtOAc D->E F 6. Purification Flash column chromatography E->F G 7. Analysis Confirm structure by NMR & HRMS F->G

Caption: Step-by-step workflow for a typical SNAr reaction.

Conclusion

This compound is a powerful and versatile building block for modern synthetic and medicinal chemistry. Its commercial availability, coupled with the well-defined and orthogonal reactivity of its C-F and C-Br bonds, provides a robust platform for the rapid diversification of lead compounds. By understanding the principles of its reactivity and adhering to safe handling protocols, researchers can efficiently generate libraries of novel pyridazine-containing molecules, accelerating the drug discovery and development process.[11]

References

An In-depth Technical Guide to the Reactivity Profile of the 3-Bromo-6-fluoropyridazine Ring System

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The 3-Bromo-6-fluoropyridazine scaffold is a pivotal building block in contemporary medicinal chemistry and materials science. Its unique electronic properties, conferred by the electron-deficient pyridazine ring and the differential reactivity of its two halogen substituents, offer a versatile platform for the synthesis of complex molecular architectures. This guide provides a comprehensive analysis of the core reactivity profile of this compound, focusing on the principles and practical execution of its most significant transformations: Nucleophilic Aromatic Substitution (SNAr) and metal-catalyzed cross-coupling reactions. By elucidating the causality behind its regioselective behavior, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to harness the synthetic potential of this valuable heterocycle.

Introduction: The this compound Core

The pyridazine nucleus, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is inherently electron-deficient. This characteristic significantly influences the reactivity of its substituents. In the case of this compound, this electronic deficiency is further amplified by the inductive effects of the bromine and fluorine atoms. The result is a molecule primed for specific, predictable chemical transformations.

The key to unlocking the synthetic utility of this ring system lies in understanding the orthogonal reactivity of the C3-Br and C6-F bonds. While both are potential sites for substitution, their participation in different reaction classes is governed by distinct mechanistic principles. This guide will explore the two dominant reaction pathways: the SNAr reaction, which typically favors substitution at the C6 position, and palladium-catalyzed cross-coupling, which occurs selectively at the C3 position. This predictable regioselectivity allows for a modular and strategic approach to the synthesis of highly functionalized pyridazine derivatives, which are key components in a range of biologically active molecules.[1]

Nucleophilic Aromatic Substitution (SNAr): Targeting the C6-Fluorine

The SNAr reaction is a cornerstone of heterocyclic chemistry, proceeding via a two-step addition-elimination mechanism.[2] In this pathway, a nucleophile attacks an electron-poor aromatic ring, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[2] Aromaticity is subsequently restored by the departure of a leaving group.

Mechanistic Rationale and Regioselectivity

For halogenated pyridazines, the rate-determining step is typically the initial nucleophilic attack. The position of this attack is dictated by two main factors: the electron-withdrawing capacity of the ring nitrogens and the electronegativity of the halogen substituent.

  • Ring Activation: The two adjacent nitrogen atoms in the pyridazine ring strongly withdraw electron density, making the carbon atoms, particularly those at the C3 and C6 positions, highly electrophilic and susceptible to nucleophilic attack.

  • Halogen Influence: In SNAr reactions, the typical leaving group aptitude (I > Br > Cl > F) seen in aliphatic substitutions (SN1/SN2) is inverted. Fluorine, being the most electronegative halogen, most strongly polarizes the C-X bond, making the attached carbon the most electrophilic center.[3][4] This inductive activation significantly lowers the energy barrier for the formation of the Meisenheimer complex, making the C-F bond the preferred site of attack.[3]

Therefore, when this compound is treated with a potent nucleophile (e.g., alkoxides, thiolates, or amines), substitution occurs preferentially at the C6 position, displacing the fluoride ion.

Cross_Coupling_Workflow cluster_main General Cross-Coupling Workflow Start This compound + Coupling Partner Reagents Pd Catalyst (e.g., Pd(OAc)₂) Ligand (e.g., SPhos, XPhos) Base (e.g., K₂CO₃, Cs₂CO₃) Reaction Reaction Setup (Inert Atmosphere, Solvent, Heat) Reagents->Reaction Combine Reagents Workup Aqueous Workup & Extraction Reaction->Workup Monitor to Completion Purification Column Chromatography Workup->Purification Product 3-Substituted-6-fluoropyridazine Purification->Product

References

Harnessing the Synthetic Potential of 3-Bromo-6-fluoropyridazine in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

As a senior application scientist, this guide is designed to provide researchers, medicinal chemists, and material scientists with a deep understanding of the synthetic versatility and potential applications of 3-Bromo-6-fluoropyridazine. This halogenated pyridazine is not merely a chemical intermediate; it is a strategically designed building block offering orthogonal reactivity that can be exploited to construct complex molecular architectures. We will delve into the causality behind its utility, providing both theoretical grounding and practical, field-proven insights.

Core Molecular Attributes and Reactivity Profile

This compound (CAS No. 1353854-35-9) is a disubstituted pyridazine ring, an aromatic six-membered heterocycle containing two adjacent nitrogen atoms.[1] The true value of this molecule lies in the distinct chemical reactivity of its two halogen substituents, which allows for selective and sequential functionalization.

  • The Carbon-Bromine (C-Br) Bond : The bromine atom at the 3-position is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This site is primed for forming new carbon-carbon or carbon-heteroatom bonds via reactions such as Suzuki, Stille, Sonogashira, Buchwald-Hartwig, and Heck couplings. This allows for the introduction of a wide array of aryl, heteroaryl, alkyl, alkynyl, or amino groups.

  • The Carbon-Fluorine (C-F) Bond : Conversely, the fluorine atom at the 6-position activates the ring for nucleophilic aromatic substitution (SNAr). The strong electronegativity of fluorine makes the C-F bond highly polarized, rendering the attached carbon atom electrophilic and susceptible to attack by nucleophiles (e.g., amines, alcohols, thiols). While the C-F bond is strong, the electron-deficient nature of the pyridazine ring facilitates this reaction pathway, which is often faster for fluoro-substituted heterocycles compared to their chloro- or bromo-analogs.[2]

This differential reactivity provides a powerful strategic advantage, enabling chemists to perform sequential, site-selective modifications.

G Diagram 1: Orthogonal Reactivity of this compound cluster_molecule This compound Core cluster_reactions Reaction Pathways mol Pyridazine Ring (N=N) Br C3-Br (Bromine) mol->Br Position 3 F C6-F (Fluorine) mol->F Position 6 coupling Cross-Coupling Reactions (e.g., Suzuki, Buchwald) Br->coupling Pd-catalyzed snar Nucleophilic Aromatic Substitution (SNAr) F->snar Nucleophile attack

Caption: Diagram 1: Orthogonal Reactivity of this compound.

Application in Drug Discovery and Medicinal Chemistry

The pyridazine scaffold is a privileged structure in medicinal chemistry, often acting as a bioisostere for other aromatic rings while offering unique hydrogen bonding capabilities through its nitrogen atoms. The incorporation of fluorine is also a well-established strategy to enhance metabolic stability, binding affinity, and cell membrane permeability.[3][4] this compound is therefore an ideal starting material for building novel therapeutic agents, particularly in oncology.

Protein kinases are a critical class of drug targets, and their dysregulation is implicated in numerous cancers.[5] Many FDA-approved kinase inhibitors feature a heterocyclic core that anchors the molecule within the ATP-binding site of the target kinase.[6] The structure of this compound is well-suited for the synthesis of such inhibitors. A common strategy involves using the C-Br position for a Suzuki or similar coupling to introduce a larger aromatic fragment that occupies one part of the kinase pocket, followed by an SNAr reaction at the C-F position with an amine-containing moiety to form a crucial hydrogen bond with the kinase hinge region. While direct examples for this pyridazine are emerging, the principle is well-demonstrated with analogous brominated pyrimidines and pyridines in the development of potent tyrosine kinase inhibitors.[7][8]

G Diagram 2: Simplified Kinase Inhibition Pathway cluster_pathway Cellular Signaling GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor Substrate Substrate Protein Receptor->Substrate Kinase Activity ATP ATP ATP->Receptor Binds to ATP Pocket PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Response Cell Proliferation PhosphoSubstrate->Response Inhibitor Kinase Inhibitor (Derived from Pyridazine Core) Inhibitor->Receptor Blocks ATP Binding Site

Caption: Diagram 2: Simplified Kinase Inhibition Pathway.

This protocol describes a general, self-validating method for the first key transformation: selectively functionalizing the C-Br bond while preserving the C-F bond for subsequent reactions.

Objective: To synthesize 3-(Aryl)-6-fluoropyridazine via a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

  • Triphenylphosphine (PPh₃, 0.08 eq) or a suitable Buchwald ligand (e.g., SPhos, 0.04 eq)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0 eq)

  • Solvent: 1,4-Dioxane or Toluene/Water mixture (e.g., 4:1)

Procedure:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound and the arylboronic acid.

  • Reagent Addition: Add the palladium catalyst, the phosphine ligand, and the carbonate base.

  • Inert Atmosphere: Seal the vessel with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is critical as palladium catalysts are sensitive to oxygen.

  • Solvent Addition: Add the degassed solvent(s) via syringe. The reaction mixture should be a suspension.

  • Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times are 4-16 hours.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the pure 3-(Aryl)-6-fluoropyridazine.

Potential in Materials Science

The unique electronic properties of the pyridazine ring also make it an attractive component for advanced materials. Its electron-deficient nature is valuable for creating n-type organic semiconductors, which are essential for devices like Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

By using this compound, material scientists can employ well-established cross-coupling methodologies to construct extended π-conjugated systems. The pyridazine core can be linked to other aromatic or heteroaromatic units to precisely tune the material's Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. This control is fundamental to designing materials with specific light-emitting colors, charge-transport properties, or light-absorption spectra. The C-F bond can be retained to enhance electron-withdrawing properties or substituted to attach other functional groups.

G Diagram 3: Pyridazine Core in a Conjugated Material cluster_material Hypothetical n-Type Material Structure Donor1 Electron-Rich Unit (e.g., Thiophene) Coupling1 C-C Bond (via Cross-Coupling) Donor1->Coupling1 Acceptor 3,6-Disubstituted Pyridazine Core Coupling2 C-C Bond (via Cross-Coupling) Acceptor->Coupling2 Donor2 Electron-Rich Unit (e.g., Thiophene) Coupling1->Acceptor Coupling2->Donor2

Caption: Diagram 3: Pyridazine Core in a Conjugated Material.

Summary of Physicochemical Properties

A clear understanding of a compound's physical properties is essential for its effective application in research and development.

PropertyValueSource
CAS Number 1353854-35-9[1][9]
Molecular Formula C₄H₂BrFN₂[1]
Molecular Weight 176.97 g/mol [9]
Topological Polar Surface Area 25.8 Ų[9]
Hydrogen Bond Acceptor Count 3[9]
Storage Conditions Inert atmosphere, 2-8°C[1]
Conclusion

This compound is a highly valuable and versatile building block for modern chemical research. Its key strength lies in the orthogonal reactivity of its bromine and fluorine substituents, enabling selective, stepwise functionalization through cross-coupling and nucleophilic aromatic substitution reactions. This predictable reactivity makes it an exceptional tool for drug discovery professionals developing novel therapeutics, particularly kinase inhibitors, and for material scientists designing next-generation organic electronic materials. The strategic application of this compound can significantly streamline complex synthetic pathways, accelerating innovation across scientific disciplines.

References

Harnessing the Halogens: A Comparative Analysis of the Electronic Effects of Bromine and Fluorine on the Pyridazine Ring

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridazine core is a privileged scaffold in modern medicinal chemistry, appearing in a growing number of clinical candidates and approved drugs.[1][2][3] Its unique arrangement of adjacent nitrogen atoms creates an electron-deficient system with distinct physicochemical properties, including a high dipole moment and robust hydrogen bonding capabilities.[1] The strategic introduction of halogen substituents, particularly fluorine and bromine, is a cornerstone of molecular design, used to fine-tune electronic properties, metabolic stability, and synthetic accessibility. This guide provides an in-depth comparative analysis of the electronic effects of fluorine and bromine on the pyridazine ring. We will dissect the interplay of inductive and resonance effects, their impact on reactivity in key synthetic transformations, and the profound implications for drug discovery, from modulating pKa and lipophilicity to enhancing metabolic stability and enabling late-stage diversification.

The Duality of Halogen Electronic Effects: A Fundamental Overview

Halogen substituents exert a powerful, yet nuanced, influence on aromatic and heteroaromatic systems. Their net electronic effect is a delicate balance between two opposing forces: the inductive effect and the resonance effect.[4][5][6]

  • Inductive Effect (-I): This is an electron-withdrawing effect transmitted through the sigma (σ) bonds. Due to their high electronegativity, halogens pull electron density away from the ring to which they are attached. The strength of this effect is directly related to electronegativity, following the trend: F > Cl > Br > I .[7]

  • Resonance Effect (+R): Also known as the mesomeric effect (+M), this is an electron-donating effect that occurs through the pi (π) system. The lone pair electrons on the halogen atom can be delocalized into the aromatic ring. For halogens, this effect is generally weak and opposes the dominant inductive effect.[4][6]

Critically, for both fluorine and bromine, the electron-withdrawing inductive effect outweighs the electron-donating resonance effect, rendering them deactivating groups overall in the context of electrophilic aromatic substitution.[4][5] However, the magnitude of this net withdrawal is substantially different between the two, leading to distinct chemical behaviors.

Halogen_Effects cluster_ring Pyridazine Ring cluster_effects Electronic Effects C1 C C2 C N1 N N2 N C3 C C4 C X Halogen (F or Br) X->C1 σ-bond Inductive Inductive Effect (-I) σ-bond polarization Inductive->X e⁻ withdrawal Resonance Resonance Effect (+R) π-system donation Resonance->C1 e⁻ donation

Caption: Opposing inductive (-I) and resonance (+R) effects of a halogen substituent.

Comparative Electronic Influence on the Pyridazine Scaffold

The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][8][9] This π-deficient character makes the ring generally unreactive towards electrophilic attack but susceptible to nucleophilic substitution. Introducing fluorine or bromine exacerbates this electron deficiency to different degrees.

PropertyFluorine (F)Bromine (Br)Rationale & Implications
Electronegativity ~3.98~2.96Fluorine's superior electronegativity results in a much stronger inductive electron withdrawal (-I effect).
Van der Waals Radius 1.47 Å1.85 ÅBromine is significantly larger, leading to greater steric hindrance and increased polarizability.
C-Halogen Bond Strength ~485 kJ/mol (C-F)~285 kJ/mol (C-Br)The exceptional strength of the C-F bond renders it highly resistant to cleavage, enhancing metabolic stability. The weaker C-Br bond is ideal for synthetic transformations like cross-coupling.[10]

Table 1: Comparison of Key Physicochemical Properties of Fluorine and Bromine.

Impact on Ring Basicity (pKa)

The electron-withdrawing nature of both halogens decreases the electron density on the pyridazine nitrogen atoms, thereby reducing their ability to accept a proton. This results in a lower pKa (increased acidity of the conjugate acid) compared to unsubstituted pyridazine.

  • Fluorine: Exerts the most potent pKa-lowering effect due to its dominant -I effect. This can be strategically employed in drug design to avoid unwanted protonation at physiological pH, which can impact cell permeability and target engagement.

  • Bromine: Also reduces basicity, but to a lesser extent than fluorine.

While specific pKa data for a wide range of halogenated pyridazines is sparse, the trend is well-established in related heterocyclic systems. For instance, the Hammett constants, which quantify the electronic effect of substituents, provide a clear picture.[11]

SubstituentHammett Para Constant (σ_p)Hammett Meta Constant (σ_m)
-F +0.06+0.34
-Br +0.23+0.39

Table 2: Hammett Substituent Constants for Fluorine and Bromine.[12][13] The positive values indicate a net electron-withdrawing effect. Fluorine's σ_m value highlights its powerful inductive influence.

Modulation of Chemical Reactivity

The distinct electronic profiles of fluoro- and bromo-pyridazines dictate their utility in chemical synthesis.

Nucleophilic Aromatic Substitution (SNA_r): The π-deficient pyridazine ring is primed for SNA_r. Halogen substitution further activates the ring for this reaction by stabilizing the negatively charged Meisenheimer intermediate.

  • Activation: Fluorine provides stronger electronic activation for SNA_r due to its intense -I effect.

  • Leaving Group Ability: Bromine is a far better leaving group than fluorine. This dichotomy presents a classic optimization challenge. For reactions where C-Halogen bond cleavage is the rate-determining step, bromopyridazines are superior. For reactions where nucleophilic attack is rate-limiting, fluoropyridazines can be more reactive, particularly at activated positions.

Metal-Catalyzed Cross-Coupling Reactions: This is where the utility of bromine becomes paramount. The C-Br bond is ideally suited for the oxidative addition step in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[8][14][15] This makes bromopyridazines invaluable building blocks for introducing molecular complexity and performing late-stage functionalization.[9] Conversely, the strength of the C-F bond makes fluoropyridazines generally inert under standard cross-coupling conditions.[16]

Applications in Drug Discovery and Development

The choice between fluorine and bromine is a strategic decision in the drug discovery workflow, driven by the specific properties that need to be optimized.

Metabolic Stability

Metabolic inactivation, often mediated by Cytochrome P450 (CYP) enzymes, is a major hurdle in drug development. This typically involves the oxidation of a C-H bond to a C-OH group.

  • Fluorine as a Metabolic Shield: Replacing a metabolically labile hydrogen atom with fluorine is a widely used and effective strategy.[17][18][19] The high strength of the C-F bond effectively blocks CYP-mediated hydroxylation at that position, often leading to a significant increase in the drug's half-life.[10]

  • Bromine's Role: While not typically used as a metabolic blocker, the steric bulk of bromine can sometimes shield adjacent positions from enzymatic attack. However, the C-Br bond itself can, in some cases, be subject to metabolic cleavage.[20]

Lipophilicity and Permeability

Lipophilicity, often measured as logP, is a critical parameter influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

  • Halogenation generally increases lipophilicity.[15][21]

  • Bromine typically imparts a larger increase in logP than fluorine due to its greater size and polarizability.[21] This can be beneficial for crossing the blood-brain barrier but can also lead to issues with solubility or off-target toxicity if not carefully balanced.

  • Fluorine offers a more subtle way to increase lipophilicity and can also improve membrane permeability.

Target-Ligand Interactions

Beyond modulating bulk properties, halogens can engage in specific, high-value interactions within a protein binding pocket.

  • Hydrogen Bonding: The electronegative fluorine atom can act as a weak hydrogen bond acceptor.

  • Halogen Bonding: This is a non-covalent interaction where an electrophilic region on the halogen (the σ-hole) interacts with a nucleophilic partner (e.g., a carbonyl oxygen or aromatic π-system). Bromine is a significantly more effective halogen bond donor than fluorine. This interaction can be a powerful tool for enhancing binding affinity and selectivity.

Synthetic Methodologies and Protocols

The divergent reactivity of halogenated pyridazines necessitates different synthetic approaches.

Synthesis of Bromopyridazines

Brominated pyridazines are readily accessible. Common methods include the reaction of pyridazinones with brominating agents like phosphorus oxybromide (POBr₃) or through inverse-electron demand Diels-Alder reactions.[8][14][22]

Synthesis of Fluoropyridazines

The synthesis of fluoropyridazines is more challenging. Direct C-H fluorination often requires specialized, highly reactive reagents like AgF₂.[23] A more common industrial approach is the Halex (halogen exchange) reaction, where a more reactive chloro-pyridazine is treated with a fluoride source (e.g., KF, CsF) at high temperatures.

Field-Proven Protocol: Suzuki-Miyaura Cross-Coupling of a Bromopyridazine

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura reaction, a cornerstone of modern medicinal chemistry for C-C bond formation using a bromopyridazine substrate. The causality behind the choice of reagents is to ensure an efficient catalytic cycle: the base is crucial for the transmetalation step, and the ligand stabilizes the palladium catalyst, preventing its precipitation and promoting the reaction.

Objective: To couple 3-bromo-6-phenylpyridazine with 4-methoxyphenylboronic acid.

Materials:

  • 3-bromo-6-phenylpyridazine (1.0 eq)

  • 4-methoxyphenylboronic acid (1.2 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Sodium Carbonate (Na₂CO₃) (3.0 eq)

  • 1,4-Dioxane (solvent)

  • Water (co-solvent, ~25% v/v)

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromo-6-phenylpyridazine and 4-methoxyphenylboronic acid.

  • Reagent Addition: Add Na₂CO₃ and Pd(dppf)Cl₂ to the flask.

  • Inert Atmosphere: Seal the flask with a septum, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent the oxidation and deactivation of the palladium catalyst.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent system (1,4-dioxane and water). The mixture should be a suspension.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 3-(4-methoxyphenyl)-6-phenylpyridazine.

Suzuki_Workflow Start 1. Combine Reactants (Bromopyridazine, Boronic Acid, Pd Catalyst, Base) Inert 2. Establish Inert Atmosphere (Purge with Ar or N₂) Start->Inert Solvent 3. Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat 4. Heat Reaction Mixture (e.g., 80-90 °C) Solvent->Heat Monitor 5. Monitor Progress (TLC or LC-MS) Heat->Monitor Monitor->Heat Reaction Incomplete Workup 6. Aqueous Work-up (Extraction & Washing) Monitor->Workup Reaction Complete Purify 7. Purify Product (Column Chromatography) Workup->Purify Final Final Product Purify->Final

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Conclusion

Fluorine and bromine, while neighbors in the periodic table, offer remarkably divergent tools for the medicinal chemist working with the pyridazine scaffold. Their electronic effects are a study in contrasts, dictated by the balance of a powerful inductive pull against a weak resonance push.

  • Fluorine is the scalpel: its profound inductive effect is used with precision to fine-tune pKa, block metabolic hotspots, and engage in subtle hydrogen bonding, all while being synthetically resilient.

  • Bromine is the versatile handle: its moderate electronic impact and ideal reactivity in cross-coupling reactions make it the gateway to vast chemical space, enabling the rapid generation of analogs and the exploration of structure-activity relationships.

A deep understanding of these fundamental electronic differences is not merely academic; it is essential for the rational design of next-generation pyridazine-based therapeutics, allowing scientists to harness the unique properties of each halogen to overcome challenges in drug discovery and build better medicines.

References

Methodological & Application

Application Note: Strategic Suzuki-Miyaura Coupling of 3-Bromo-6-fluoropyridazine for Pharmaceutical and Agrochemical Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 3-Aryl-6-fluoropyridazines

Introduction: The Value of the Fluoropyridazine Scaffold

The pyridazine moiety is a critical pharmacophore found in a multitude of biologically active compounds, demonstrating applications in medicinal and agrochemical research.[1] Its electron-deficient nature and ability to act as a hydrogen bond acceptor make it a valuable scaffold in drug design. The introduction of a fluorine atom, as in 3-Bromo-6-fluoropyridazine, further enhances its utility by modulating physicochemical properties such as metabolic stability, lipophilicity, and binding affinity.

The Suzuki-Miyaura cross-coupling reaction stands as one of the most robust and versatile methods for forming carbon-carbon bonds.[2][3] Its widespread adoption is due to the operational simplicity, broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acid derivatives.[4] This application note provides a detailed guide for researchers and drug development professionals on the effective use of this compound in Suzuki-Miyaura coupling reactions, offering mechanistic insights, optimized protocols, and troubleshooting advice.

Reaction Principles & Mechanistic Insights

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species with an organic halide or triflate.[5] The catalytic cycle is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[6]

  • Oxidative Addition: The cycle begins with the oxidative addition of the organic halide (this compound) to a palladium(0) complex. This step, often rate-limiting, involves the insertion of the Pd(0) catalyst into the carbon-bromine bond, forming a Pd(II) intermediate. The electron-deficient character of the pyridazine ring generally facilitates this step compared to electron-rich aromatic systems.[7]

  • Transmetalation: In this step, the organic group from the boronic acid (or its derivative) is transferred to the palladium(II) center. This process requires activation of the organoboron compound by a base. The base reacts with the boronic acid to form a more nucleophilic boronate species, which then exchanges its organic moiety for the halide on the palladium complex.[8]

  • Reductive Elimination: The final step involves the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond in the desired product (3-aryl-6-fluoropyridazine). This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][9]

The choice of ligand is critical, as it stabilizes the palladium center, influences its reactivity, and promotes the individual steps of the catalytic cycle.[8] For electron-deficient heteroaromatic substrates like pyridazines, electron-rich and bulky phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst stability and reaction rates.[10][11]

Suzuki_Miyaura_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-Br (Ar = 6-F-pyridazin-3-yl) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Diaryl Ar-Pd(II)L_n-R (R = Aryl/Heteroaryl) Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product_out Ar-R RedElim->Product_out 3-Aryl-6-fluoropyridazine R_BOH2_in R-B(OH)₂ R_BOH2_in->Transmetalation Boronic Acid Base_in Base Base_in->Transmetalation ArBr_in Ar-Br ArBr_in->OxAdd This compound

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Key Experimental Parameters & Optimization

The success of the Suzuki-Miyaura coupling of this compound hinges on the careful selection of several key parameters.

  • Palladium Catalyst and Ligand: While Pd(PPh₃)₄ can be effective, modern catalyst systems often provide higher yields and broader substrate scope, especially for challenging heteroaromatic couplings.[12] Pre-catalysts like PdCl₂(dppf) or systems generated in situ from a palladium source (e.g., Pd(OAc)₂ or Pd₂(dba)₃) and a specialized ligand are highly recommended. Electron-rich, bulky biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands often excel by promoting the oxidative addition and reductive elimination steps.[13]

  • Base: The choice of base is crucial for activating the boronic acid. Inorganic bases are most common. Potassium carbonate (K₂CO₃) and sodium carbonate (Na₂CO₃) are effective and widely used.[12] For less reactive systems or sensitive substrates, stronger bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) may be necessary.[14] The base is typically used in a 2-3 fold excess.

  • Solvent: Aprotic polar solvents are generally preferred. Common choices include 1,4-dioxane, dimethoxyethane (DME), and tetrahydrofuran (THF), often with the addition of water.[12][14] The aqueous phase is critical for dissolving the inorganic base and facilitating the formation of the active boronate species. Toluene can also be used, particularly for higher temperature reactions. Rigorous degassing of the solvent is essential to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.[15]

  • Boron Reagent: While arylboronic acids are most common, potassium aryltrifluoroborate salts or boronate esters (e.g., pinacol esters) can also be used.[4][8] Trifluoroborates and esters often exhibit greater stability and are less prone to protodeboronation (hydrolysis of the C-B bond), which can be a significant side reaction with heteroarylboronic acids.[4]

Detailed Experimental Protocols

Safety Note: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (lab coat, safety glasses, and gloves) must be worn. Palladium catalysts and organic solvents are hazardous and should be handled with care.

Protocol 1: General Procedure using Conventional Heating

This protocol is a robust starting point for coupling this compound with a variety of aryl- and heteroarylboronic acids.

  • Reagent Preparation: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv.), the desired boronic acid or ester (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the vessel and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O, 4:1 v/v) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.

  • Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoropyridazine product.

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, which is particularly advantageous for high-throughput synthesis in drug discovery.[14]

  • Reagent Preparation: In a microwave synthesis vial, combine this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.5 equiv.), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 3-5 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1 v/v).

  • Reaction: Seal the vial with a cap. Place it in the microwave reactor and irradiate at a set temperature (e.g., 120-150 °C) for 10-40 minutes.

  • Work-up and Purification: After cooling, work-up and purify the product as described in steps 7-10 of Protocol 1.

Workflow start Start: Reagents reagents 1. Combine Halide, Boronic Acid, Base, & Catalyst in Flask start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent reaction 4. Heat Reaction (Conventional or Microwave) solvent->reaction monitor 5. Monitor Progress (TLC / LC-MS) reaction->monitor workup 6. Aqueous Work-up & Extraction monitor->workup Upon Completion purify 7. Dry, Concentrate & Purify via Chromatography workup->purify product Final Product: 3-Aryl-6-fluoropyridazine purify->product

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Representative Couplings

The following table summarizes expected outcomes for the Suzuki-Miyaura coupling of this compound with various boronic acids under optimized conditions, demonstrating the versatility of the protocol.

EntryBoronic Acid PartnerCatalyst SystemBaseSolventTemp (°C) / TimeYield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O90 °C / 8 h~85-95%
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5 mol%)Na₂CO₃DME/H₂O85 °C / 12 h~80-90%
34-Trifluoromethylphenylboronic acidPd(OAc)₂/SPhos (2/4 mol%)K₃PO₄Toluene/H₂O100 °C / 6 h~75-85%
4Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃Dioxane/H₂O90 °C / 10 h~70-85%
5Pyridin-3-ylboronic acidPd₂(dba)₃/XPhos (2/4 mol%)K₃PO₄Dioxane/H₂O100 °C / 16 h~65-80%

Yields are estimates based on literature precedents for similar heteroaromatic couplings and are highly dependent on specific reaction scale and purification efficiency.[2][12]

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent/reagents.3. Base is too weak or insoluble.4. Low reaction temperature.1. Use a fresh bottle of catalyst or a robust pre-catalyst.2. Ensure thorough degassing (e.g., freeze-pump-thaw cycles).3. Switch to a stronger or more soluble base (K₂CO₃ → K₃PO₄ or Cs₂CO₃).4. Increase temperature in 10 °C increments.
Protodeboronation 1. Hydrolysis of the boronic acid.2. Reaction conditions are too harsh (high temp, long time).1. Use the boronic acid as its pinacol ester or trifluoroborate salt.[8]2. Use a more active catalyst system to allow for lower temperatures and shorter reaction times.
Dehalogenation 1. Formation of a palladium-hydride species.2. Base is too strong or solvent is a hydride source.1. Ensure a strictly inert atmosphere.[15]2. Switch to a milder base (e.g., K₂CO₃). Avoid alcohol solvents unless specified in a protocol.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture.1. Improve the degassing procedure for all solvents and ensure the reaction is maintained under a positive pressure of inert gas.
Difficulty in Purification 1. Co-elution of product with byproducts (e.g., homocoupled boronic acid).2. Residual palladium catalyst.1. Adjust the stoichiometry (use closer to 1.1 equiv. of boronic acid).2. After work-up, filter the organic solution through a pad of Celite® or a silica plug to remove palladium residues before concentration.

Conclusion

The Suzuki-Miyaura coupling of this compound is a highly effective and reliable method for synthesizing a diverse library of 3-aryl-6-fluoropyridazine derivatives. By carefully selecting the palladium catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance. The detailed protocols and troubleshooting guide provided herein serve as a comprehensive resource for scientists in the pharmaceutical and agrochemical industries, facilitating the efficient discovery and development of novel chemical entities.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the Buchwald-Hartwig amination of 3-Bromo-6-fluoropyridazine, a critical transformation for the synthesis of novel heterocyclic compounds in pharmaceutical and materials science research. Pyridazine scaffolds are prevalent in a wide array of biologically active molecules, and the ability to forge C-N bonds at specific positions is paramount for analog synthesis and structure-activity relationship (SAR) studies. This application note details the mechanistic underpinnings of the reaction, provides a robust and validated experimental protocol, and offers in-depth troubleshooting guidance. The content is tailored for researchers, scientists, and drug development professionals seeking to implement this powerful cross-coupling reaction.

Introduction: The Strategic Importance of Aminopyridazines

Pyridazine derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. The introduction of an amino group onto the pyridazine core can profoundly influence its biological properties, including receptor binding affinity, metabolic stability, and pharmacokinetic profile. The Buchwald-Hartwig amination has emerged as a premier method for the formation of carbon-nitrogen bonds, offering a broad substrate scope and functional group tolerance under relatively mild conditions.[1]

The substrate of focus, this compound, presents a unique set of challenges and opportunities. The electron-deficient nature of the pyridazine ring, further accentuated by the fluorine substituent, activates the C-Br bond towards oxidative addition, a key step in the catalytic cycle. However, the presence of the pyridazinyl nitrogens can also lead to catalyst inhibition through coordination to the palladium center.[2] Therefore, a carefully optimized protocol is essential for achieving high yields and purity.

The Catalytic Cycle: A Mechanistic Overview

The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cycle involving three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.[1] Understanding this mechanism is crucial for rational troubleshooting and optimization.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (this compound), forming a Pd(II) intermediate. This is often the rate-determining step. The choice of a sterically hindered and electron-rich phosphine ligand is critical to facilitate this process.[2]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. A base then deprotonates the coordinated amine to form an amido complex. The strength and nature of the base can significantly impact the reaction efficiency.[3]

  • Reductive Elimination: The final step involves the reductive elimination of the desired N-aryl amine product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[4]

Buchwald_Hartwig_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX AmineCoord Amine Coordination (R₂NH) PdII_ArX->AmineCoord PdII_Amine [L_nPd(II)(Ar)(NHR₂)]⁺X⁻ AmineCoord->PdII_Amine Deprotonation Base (-HX) PdII_Amine->Deprotonation PdII_Amido L_nPd(II)(Ar)(NR₂) Deprotonation->PdII_Amido ReductElim Reductive Elimination PdII_Amido->ReductElim ReductElim->Pd0 Catalyst Regeneration Product Ar-NR₂ ReductElim->Product

Figure 1: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: A Validated Approach

This protocol provides a reliable method for the Buchwald-Hartwig amination of this compound with a generic primary or secondary amine.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compound≥97%Commercially AvailableStore under inert atmosphere.
Amine≥98%Commercially AvailableEnsure dryness.
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercially Available
XPhosLigand GradeCommercially Available
Sodium tert-butoxide (NaOtBu)≥97%Commercially AvailableHandle in a glovebox.
TolueneAnhydrousCommercially AvailableDegas before use.
Schlenk Flask--Oven-dried before use.
Magnetic Stirrer/Hotplate--
Inert Atmosphere System--Argon or Nitrogen.

Step-by-Step Procedure

Experimental_Workflow start Start: Prepare Glassware reagent_prep Reagent Preparation: - Weigh this compound - Weigh Amine - Weigh Pd(OAc)₂ and XPhos - Weigh NaOtBu (in glovebox) start->reagent_prep setup Reaction Setup: - Add solids to Schlenk flask - Purge with inert gas - Add anhydrous, degassed toluene reagent_prep->setup reaction Reaction: - Heat to 100 °C - Stir for 4-24 hours - Monitor by TLC or LC-MS setup->reaction workup Workup: - Cool to room temperature - Quench with water - Extract with ethyl acetate reaction->workup purification Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by column chromatography workup->purification analysis Analysis: - Characterize by NMR, MS purification->analysis

Figure 2: Experimental workflow for the Buchwald-Hartwig amination.

  • Preparation: In an inert atmosphere glovebox, add this compound (1.0 mmol, 1.0 equiv), the desired amine (1.2 mmol, 1.2 equiv), Palladium(II) Acetate (0.02 mmol, 2 mol%), XPhos (0.04 mmol, 4 mol%), and Sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk flask equipped with a magnetic stir bar.

  • Reaction Setup: Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line. Add anhydrous, degassed toluene (5 mL) via syringe.

  • Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir vigorously. The reaction progress should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Key Considerations and Troubleshooting

The success of the Buchwald-Hartwig amination on electron-deficient heterocycles like this compound is highly dependent on several factors.[2]

ParameterRecommendationRationale and Causality
Catalyst System Pd(OAc)₂ with a bulky, electron-rich phosphine ligand such as XPhos or SPhos.[5][6]Bulky ligands promote the reductive elimination step and prevent the formation of inactive catalyst dimers.[1] Electron-rich ligands facilitate the oxidative addition to the C-Br bond.
Base Selection Strong, non-nucleophilic bases like NaOtBu or LiHMDS are generally effective.[4][7]The base must be strong enough to deprotonate the amine without competing as a nucleophile. Weaker bases like K₂CO₃ may require higher temperatures and longer reaction times.[4]
Solvent Choice Anhydrous, aprotic solvents such as toluene or dioxane are preferred.[4]These solvents effectively dissolve the reactants and do not interfere with the catalytic cycle. The presence of water can lead to catalyst deactivation and competing hydrolysis of the aryl halide.
Inert Atmosphere The reaction must be carried out under an inert atmosphere (Argon or Nitrogen).[8]The Pd(0) catalyst and some phosphine ligands are sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation and lower yields.
Common Issues and Solutions
  • Low or No Conversion:

    • Cause: Inactive catalyst.

    • Solution: Ensure all reagents and solvents are pure and anhydrous. Degas the solvent thoroughly. Use a fresh bottle of catalyst and ligand. Consider using a pre-catalyst for more reliable initiation.[9]

  • Formation of Side Products (e.g., Hydrodehalogenation):

    • Cause: β-hydride elimination from the amido complex can compete with reductive elimination.[1]

    • Solution: Lowering the reaction temperature may disfavor this side reaction. The choice of ligand can also influence the relative rates of these two pathways.

  • Difficulty with Specific Amines:

    • Cause: Sterically hindered or electron-poor amines can be less reactive.

    • Solution: A different ligand/base combination may be required. For example, more sterically demanding ligands like BrettPhos have shown success with primary amines.[4] A screen of different reaction conditions may be necessary.[5]

Conclusion

The Buchwald-Hartwig amination of this compound is a powerful and versatile method for the synthesis of valuable aminopyridazine derivatives. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably achieve high yields of the desired products. The protocol and troubleshooting guide presented in these application notes provide a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols for Nucleophilic Aromatic Substitution on 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-Bromo-6-fluoropyridazine

This compound is a highly versatile heterocyclic building block of significant interest in medicinal chemistry and materials science. Its utility stems from the presence of two distinct halogen atoms on an electron-deficient pyridazine core. This arrangement provides orthogonal chemical reactivity, allowing for sequential and site-selective functionalization. The electron-poor nature of the pyridazine ring, caused by the two adjacent nitrogen atoms, renders it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a cornerstone reaction in the synthesis of complex heteroaromatic compounds. This guide provides a detailed exploration of the SNAr on this compound, focusing on its regioselectivity, reaction mechanisms, and practical, field-proven protocols for its application.

Part 1: Core Principles of Reactivity and Regioselectivity

The SNAr Mechanism on an Electron-Deficient Core

Nucleophilic aromatic substitution on pyridazine does not proceed through a benzyne intermediate or a radical mechanism. Instead, it follows a well-established two-step addition-elimination pathway.

  • Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on one of the electron-deficient carbon atoms bearing a halogen. This step is typically the rate-determining step as it temporarily disrupts the aromaticity of the ring. The attack forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of Leaving Group: Aromaticity is restored in a rapid subsequent step through the expulsion of the halide leaving group.

The presence of the two ring nitrogens is critical; they act as powerful electron-withdrawing groups, stabilizing the negative charge of the Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.[1]

Caption: The two-step addition-elimination SNAr mechanism.
Regioselectivity: The C-F vs. C-Br Conundrum

In SNAr reactions, the reactivity of halogens typically follows the order F > Cl > Br > I. This trend is counterintuitive when considering bond strength (C-F is the strongest) but is rationalized by the mechanism. The rate-determining step is the nucleophilic attack, which is governed by the electrophilicity of the carbon atom. Fluorine's intense electronegativity makes the attached carbon atom significantly more electron-deficient (more positive) and thus more susceptible to attack compared to the carbon attached to bromine.[2]

For this compound, this principle dictates that nucleophilic aromatic substitution will occur selectively at the C-6 position, displacing the fluoride ion. The C-3 bromo position remains intact under SNAr conditions, providing a valuable synthetic handle for subsequent transformations. This orthogonal reactivity is a key feature of this substrate.[3][4]

Part 2: Application Notes and Experimental Protocols

The following protocols are representative procedures for the SNAr of this compound with common classes of nucleophiles. While direct literature for this exact substrate is sparse, these protocols are adapted from robust, well-established procedures for structurally analogous substrates like 3,6-dichloropyridazine and 3-bromo-6-chloroimidazo[1,2-b]pyridazine and are expected to provide high yields.[2][5]

Reaction with N-Nucleophiles (Amination)

The introduction of an amino group is a frequent objective in drug discovery. The reaction of this compound with primary or secondary amines proceeds efficiently, typically in a polar aprotic solvent with a mild base to neutralize the HF generated.

Protocol: Synthesis of 3-Bromo-6-(morpholin-4-yl)pyridazine

  • Materials:

    • This compound (1.0 eq)

    • Morpholine (1.2 eq)

    • Potassium Carbonate (K₂CO₃) or Cesium Fluoride (CsF) (2.0 eq)[5]

    • Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a clean, dry reaction vessel, add this compound and the chosen base (K₂CO₃ or CsF).

    • Add the solvent (DMSO or DMF) to create a stirrable suspension (approx. 0.5 M concentration).

    • Add morpholine to the mixture via syringe.

    • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

    • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

    • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing water and ethyl acetate.

    • Separate the layers and extract the aqueous phase twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield the desired 3-Bromo-6-(morpholin-4-yl)pyridazine.

Reaction with O-Nucleophiles (Alkoxylation)

The reaction with alkoxides, such as sodium methoxide, is a straightforward method to introduce alkoxy groups. The reaction is typically rapid and clean.

Protocol: Synthesis of 3-Bromo-6-methoxypyridazine

  • Materials:

    • This compound (1.0 eq)

    • Sodium Methoxide (NaOMe), 25 wt% solution in Methanol (1.1 eq)[6]

    • Methanol (MeOH) or Tetrahydrofuran (THF)

  • Procedure:

    • Dissolve this compound in the chosen solvent (MeOH or THF) in a round-bottom flask equipped with a magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add the sodium methoxide solution dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-3 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once the reaction is complete, carefully quench by adding saturated aqueous ammonium chloride (NH₄Cl) solution.

    • Extract the mixture with an organic solvent such as ethyl acetate.

    • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.

    • The resulting crude product can be purified by column chromatography or recrystallization.

Reaction with S-Nucleophiles (Thiolation)

Thiols are potent nucleophiles and react readily with this compound. A base is required to deprotonate the thiol to the more nucleophilic thiolate.

Protocol: Synthesis of 3-Bromo-6-(phenylthio)pyridazine

  • Materials:

    • This compound (1.0 eq)

    • Thiophenol (1.1 eq)

    • Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH) (1.2 eq)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of thiophenol in DMF at 0 °C, carefully add the base (e.g., portion-wise addition of NaH) and stir for 15-20 minutes to form the sodium thiophenolate.

    • Add a solution of this compound in DMF to the thiophenolate mixture dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC or LC-MS.

    • Upon completion, pour the reaction mixture into ice-water to precipitate the product.

    • Filter the solid, wash thoroughly with water, and dry under vacuum.

    • If necessary, the crude product can be further purified by recrystallization or silica gel chromatography.

Nucleophile ClassReagentsSolventTypical Temp.Typical Time
Amines (N) Amine, K₂CO₃ or CsFDMSO, DMF80-100 °C4-12 h
Alkoxides (O) NaOMe in MeOHMeOH, THF0 °C to RT1-3 h
Thiols (S) Thiol, K₂CO₃ or NaHDMF, THF0 °C to RT2-6 h

Part 3: Orthogonal Reactivity - The Untapped Potential of the C-Br Bond

A significant advantage of this compound is the differential reactivity of its two halogen substituents. While the C-6 fluoro group is selectively displaced under SNAr conditions, the C-3 bromo group is preferentially activated by transition metal catalysts, particularly palladium.[3] This allows for a powerful two-stage functionalization strategy.

First, an SNAr reaction is performed to install a desired group at the C-6 position. The resulting 3-bromo-6-substituted-pyridazine can then be subjected to a variety of palladium-catalyzed cross-coupling reactions, such as:

  • Suzuki Coupling: Reaction with boronic acids/esters to form C-C bonds.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

  • Heck Coupling: Reaction with alkenes to form C-C double bonds.

This orthogonal approach provides chemists with a modular and highly efficient route to construct complex, densely functionalized pyridazine derivatives that would be difficult to access through other means.

Orthogonal_Reactivity cluster_snar SNAr Pathway cluster_coupling Cross-Coupling Pathway Start { this compound | } SNAr_Node SNAr Reaction + Nu-H Base, Heat Start->SNAr_Node Selective at C-F SNAr_Product { 6-Nu-3-bromopyridazine | } SNAr_Node->SNAr_Product Coupling_Node Pd-Catalyzed Coupling + R-M Pd Catalyst, Ligand, Base SNAr_Product->Coupling_Node Selective at C-Br Coupling_Product { 3-R-6-Nu-pyridazine | } Coupling_Node->Coupling_Product

Caption: Orthogonal functionalization strategy for this compound.

Conclusion

This compound is a powerful synthetic intermediate whose value lies in its predictable and chemoselective reactivity. The C-6 fluoro position serves as a reliable site for nucleophilic aromatic substitution with a wide range of N-, O-, and S-nucleophiles. The remaining C-3 bromo position provides an orthogonal handle for subsequent palladium-catalyzed cross-coupling reactions. This dual reactivity allows for the efficient and modular construction of highly substituted pyridazine cores, making it an invaluable tool for professionals in drug discovery and materials science.

References

Application Notes & Protocols: Strategic Synthesis of Pharmaceutical Intermediates from 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The pyridazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities, including anti-inflammatory and anti-cancer agents.[1][2] 3-Bromo-6-fluoropyridazine is a highly valuable and versatile starting material for the synthesis of complex pharmaceutical intermediates. Its utility stems from the differential reactivity of its two halogen substituents: the bromine atom at the C3 position is amenable to palladium-catalyzed cross-coupling reactions, while the fluorine atom at the C6 position is an excellent leaving group for nucleophilic aromatic substitution (SNA_r_). This orthogonal reactivity allows for the selective and sequential introduction of various substituents, providing a powerful platform for building molecular diversity in drug discovery programs.[3] This guide provides an in-depth exploration of the key synthetic transformations of this compound, complete with detailed protocols, mechanistic insights, and strategic considerations for researchers, scientists, and drug development professionals.

The Strategic Advantage of this compound

The pyridazine ring is characterized by its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are advantageous for drug-target interactions.[4] The strategic placement of a bromine and a fluorine atom on this core in this compound offers chemists a precise toolkit for molecular elaboration.

  • C3-Position (Bromine): The Carbon-Bromine bond is the primary site for palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, are foundational for creating carbon-carbon and carbon-nitrogen bonds, respectively.[5] The choice of palladium catalyst and ligand is critical for achieving high efficiency and selectivity in these transformations.[6]

  • C6-Position (Fluorine): The Carbon-Fluorine bond is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyridazine nitrogens. Fluorine's high electronegativity makes the C6 carbon highly electrophilic, and its small size allows for easy approach by nucleophiles. In the context of SNAr, fluorine is often a superior leaving group compared to other halogens, a phenomenon attributed to the rate-determining step being the initial nucleophilic attack.[7][8]

This differential reactivity enables a sequential functionalization strategy, which is the cornerstone of building complex molecular libraries from a single, readily available starting material.

G Start This compound Step1 Palladium-Catalyzed Cross-Coupling @ C3-Br Start->Step1 e.g., Suzuki or Buchwald-Hartwig Intermediate 3-Substituted-6-fluoropyridazine Step1->Intermediate Step2 Nucleophilic Aromatic Substitution (SNAr) @ C6-F FinalProduct 3,6-Disubstituted Pyridazine (Pharmaceutical Intermediate) Step2->FinalProduct Intermediate->Step2 e.g., Amination, Alkoxylation

Caption: Sequential functionalization of this compound.

Palladium-Catalyzed Suzuki-Miyaura Coupling at the C3-Position

The Suzuki-Miyaura reaction is a powerful method for forming C-C bonds, enabling the introduction of aryl, heteroaryl, or alkyl groups at the C3 position of the pyridazine core.[9][10] The reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[10] The choice of catalyst, base, and solvent system is crucial and often substrate-dependent.

Causality Behind Experimental Choices:
  • Catalyst: Palladium complexes with phosphine ligands are commonly used. Pd(PPh₃)₄ is a reliable choice for many substrates. For more challenging couplings, catalyst systems generated in situ from a palladium precursor like Pd₂(dba)₃ and a specialized ligand (e.g., SPhos, XPhos) can offer superior performance by promoting efficient oxidative addition and reductive elimination.[6][9]

  • Base: A base is required to activate the organoboron species in the transmetalation step. Inorganic bases like K₃PO₄ or Na₂CO₃ are frequently used. K₃PO₄ is often effective in anhydrous conditions, while Na₂CO₃ is typically used in aqueous solvent mixtures.[9]

  • Solvent: Aprotic polar solvents like 1,4-dioxane or toluene, often with water as a co-solvent, are standard. The solvent must be capable of dissolving both the organic substrates and the inorganic base to facilitate the reaction.

G pd0 L₂Pd⁰ pd2_aryl L₂Pd²⁺(Ar)(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_boron L₂Pd²⁺(Ar)(OR') pd2_aryl->pd2_boron Base-assisted Ligand Exchange (B(OR')₃) pd2_couple L₂Pd²⁺(Ar)(R) pd2_boron->pd2_couple Transmetalation (R-B(OR')₂) pd2_couple->pd0 Reductive Elimination (Ar-R)

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Comparison of Suzuki-Miyaura Protocols
Catalyst SystemBaseSolventTemp (°C)Time (h)Typical Yield (%)Reference
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85[9]
PdCl₂(dppf) (3 mol%)Na₂CO₃ (2M aq.)Toluene / Dioxane (4:1)854-680-95[9]
Pd₂(dba)₃ / SPhosK₃PO₄Toluene10018>90[9]
Pd(OAc)₂ / PPh₃K₂CO₃95% EtOH801270-90[11]
Experimental Protocol: Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Add 1,4-dioxane (4 mL) and water (1 mL) via syringe. Degas the solution by bubbling argon through it for 15 minutes. Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%) under a positive pressure of argon.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure 3-aryl-6-fluoropyridazine product.[9]

Palladium-Catalyzed Buchwald-Hartwig Amination at the C3-Position

The Buchwald-Hartwig amination is an indispensable tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals.[12][13] This reaction couples the aryl bromide with a primary or secondary amine, catalyzed by a palladium complex.

Causality Behind Experimental Choices:
  • Catalyst/Ligand: The success of this reaction is highly dependent on the ligand. Bulky, electron-rich phosphine ligands like XantPhos or Josiphos are often required to facilitate the reductive elimination step, which is typically the rate-limiting step of the catalytic cycle.[14] Pre-formed palladium complexes (G3 or G4 precatalysts) can also be used for convenience and improved reactivity.

  • Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is the most common choice, as it is strong enough to deprotonate the amine-palladium complex to form the key palladium-amido intermediate.[12] Other bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be used for more sensitive substrates.

  • Solvent: Anhydrous, aprotic solvents like toluene, 1,4-dioxane, or THF are required to prevent quenching of the strong base and interference with the catalytic cycle.

G pd0 L₂Pd⁰ pd2_aryl L₂Pd²⁺(Ar)(X) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_amine [L₂Pd²⁺(Ar)(HNR¹R²)]⁺X⁻ pd2_aryl->pd2_amine Amine Coordination (HNR¹R²) pd2_amido L₂Pd²⁺(Ar)(NR¹R²) pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination (Ar-NR¹R²)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[15]

Data Presentation: Comparison of Buchwald-Hartwig Protocols
Catalyst PrecursorLigandBaseSolventTemp (°C)Time (h)Typical Yield (%)
Pd₂(dba)₃XantPhosNaOtBuToluene11012-2485-98
Pd(OAc)₂BINAPCs₂CO₃Dioxane1001670-90
XantPhos Pd G3NoneK₃PO₄t-BuOH1008-1680-95
Experimental Protocol: Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a strong flow of argon, add sodium tert-butoxide (1.4 mmol, 1.4 equiv.) to an oven-dried Schlenk tube. Add the amine (1.2 mmol, 1.2 equiv.) and this compound (1.0 mmol, 1.0 equiv.).

  • Catalyst Preparation: In a separate vial, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd) and the ligand (e.g., XantPhos, 0.048 mmol, 4.8 mol%).

  • Inert Atmosphere: Seal the Schlenk tube, remove from the glovebox, and place under an inert atmosphere. Add anhydrous toluene (5 mL) via syringe.

  • Reaction: Add the catalyst/ligand mixture to the reaction tube. Heat the mixture to 110°C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl) solution. Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

Nucleophilic Aromatic Substitution (SNAr) at the C6-Position

After functionalizing the C3 position, the C6-fluoro substituent serves as an excellent handle for SNAr reactions. This addition-elimination mechanism is distinct from the catalytic cycles of cross-coupling and allows for the introduction of a wide range of nucleophiles, particularly amines and alkoxides.[16]

Causality Behind Experimental Choices:
  • Mechanism: The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electron-deficient C6 carbon, forming a resonance-stabilized negative intermediate known as a Meisenheimer complex.[16] In the second step, the fluoride ion is eliminated to restore aromaticity. The electron-withdrawing pyridazine ring is crucial for stabilizing the negative charge in the intermediate, thereby facilitating the reaction.[17]

  • Leaving Group: Fluorine is an excellent leaving group in SNAr because the first step (nucleophilic attack) is rate-determining. Fluorine's high electronegativity makes the attached carbon highly electrophilic, accelerating this initial attack.[7][8]

  • Conditions: The reaction can often be performed under milder, metal-free conditions compared to cross-coupling. A base may be required to deprotonate the nucleophile (e.g., an alcohol) or to act as a scavenger for the HF generated. Polar aprotic solvents like DMSO or DMF are ideal as they can solvate the charged intermediate.

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

Experimental Protocol: SNAr with an Amine
  • Reaction Setup: To a sealable reaction vessel, add the 3-substituted-6-fluoropyridazine intermediate (1.0 mmol, 1.0 equiv.), the desired amine (1.5-2.0 equiv.), and a base such as potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2.0-3.0 equiv.).

  • Solvent: Add a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) (5 mL).

  • Reaction: Seal the vessel and heat to a temperature between 80°C and 120°C. The optimal temperature and time depend on the nucleophilicity of the amine. Monitor the reaction's progress by LC-MS.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water (50 mL). If a precipitate forms, it can be collected by filtration.

  • Extraction & Purification: If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, wash with water and then brine, dry over Na₂SO₄, filter, and concentrate. Purify the product by column chromatography or recrystallization.[18]

Conclusion

This compound is a powerful and versatile building block in pharmaceutical synthesis. Its value lies in the orthogonal reactivity of its C-Br and C-F bonds, which allows for a reliable and strategic two-step functionalization. By first employing robust palladium-catalyzed cross-coupling reactions at the C3 position, followed by efficient nucleophilic aromatic substitution at the C6 position, medicinal chemists can rapidly generate libraries of complex, disubstituted pyridazine derivatives. Understanding the underlying mechanisms and the rationale behind the choice of reagents and conditions for each transformation is key to successfully leveraging this intermediate in the discovery and development of new therapeutic agents.

References

The Alchemist's Heterocycle: Application Notes and Protocols for 3-Bromo-6-fluoropyridazine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Pyridazine Scaffold

In the landscape of medicinal chemistry, the pyridazine nucleus stands out as a "privileged scaffold."[1] Its derivatives are integral to a multitude of pharmacologically active agents, demonstrating a vast spectrum of biological activities including antihypertensive, anti-cancer, and anti-inflammatory properties.[2] The two adjacent nitrogen atoms within the six-membered ring are not merely structural features; they are key electronic modulators and hydrogen bond acceptors that facilitate precise interactions with biological targets. Specifically, in the realm of oncology and inflammatory diseases, the pyridazine core is a well-established pharmacophore for targeting the ATP-binding site of various protein kinases, such as p38 MAP kinase and c-Jun N-terminal kinase (JNK).[1][3][4][5] The strategic functionalization of this core is paramount for tuning potency, selectivity, and pharmacokinetic properties.

This guide focuses on a uniquely versatile building block: 3-Bromo-6-fluoropyridazine . The strategic placement of two different halogens offers medicinal chemists a powerful tool for orthogonal, regioselective synthesis, enabling the systematic and efficient exploration of chemical space to develop novel therapeutics.

Core Principle: Orthogonal Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity of its carbon-bromine (C-Br) and carbon-fluorine (C-F) bonds under different reaction paradigms. This orthogonality allows for the selective functionalization of either the C-3 or C-6 position.

  • Position C-3 (Bromo): The C-Br bond is the primary site for palladium-catalyzed cross-coupling reactions . In the catalytic cycles of reactions like Suzuki-Miyaura and Buchwald-Hartwig amination, the rate-determining step is often the oxidative addition of the carbon-halogen bond to the Pd(0) center. The reactivity for this step follows the trend of bond dissociation energies: C-I > C-Br >> C-Cl > C-F.[6] Consequently, the C-Br bond at the 3-position will react selectively, leaving the more robust C-F bond at the 6-position untouched.

  • Position C-6 (Fluoro): The C-F bond is highly activated for nucleophilic aromatic substitution (SNAr) . The potent electron-withdrawing effect of the two ring nitrogens makes the entire pyridazine nucleus electron-deficient, particularly at the positions alpha to the nitrogens (C-3 and C-6). Fluorine's high electronegativity further polarizes the C-F bond. In the addition-elimination mechanism of SNAr, the rate-determining step is the initial attack by the nucleophile. The electronegative fluorine atom strongly stabilizes the negatively charged intermediate (Meisenheimer complex), making it an excellent leaving group in this context—often superior to chlorine or bromine.[7]

This differential reactivity is the cornerstone of its application, allowing for a two-step, selective diversification strategy.

G cluster_0 Orthogonal Reactivity of this compound reagent This compound pd_path Palladium-Catalyzed Cross-Coupling reagent->pd_path  Selective for C-Br bond snar_path Nucleophilic Aromatic Substitution (SNAr) reagent->snar_path  Selective for C-F bond product_c3 C-3 Functionalized Product (e.g., Aryl, Amino group) pd_path->product_c3 product_c6 C-6 Functionalized Product (e.g., Amino, Alkoxy group) snar_path->product_c6

Diagram 1: Orthogonal reaction pathways for this compound.

Application Note 1: Selective C-6 Amination via SNAr

The electron-deficient nature of the pyridazine ring makes the C-6 position an excellent electrophilic site for nucleophilic attack. This protocol, adapted from a highly efficient method developed for a closely related imidazo[1,2-b]pyridazine system, describes the selective displacement of the fluorine atom by various primary and secondary amines.[7] The principles are directly applicable, as the electronic environment at the C-6 position of the pyridazine core is the key driver of reactivity.

Causality Behind Experimental Choices:
  • Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent that is ideal for SNAr reactions. It effectively solvates the cation of the base but does not strongly solvate the amine nucleophile, thus preserving its nucleophilicity. Its high boiling point allows for elevated reaction temperatures, which can accelerate the reaction rate.

  • Base (CsF or Cs2CO3): While the amine can act as its own base, an external base is often beneficial. Cesium fluoride or cesium carbonate can act as a mild, heterogeneous base to deprotonate the amine or trap the HF generated in situ, driving the reaction to completion. In the cited study, CsF proved highly effective.[7]

  • Temperature (100-120 °C): While the C-F bond is activated, thermal energy is typically required to overcome the activation barrier for the formation of the Meisenheimer complex.

Experimental Protocol: General Procedure for C-6 Amination

G start Start reagents Combine this compound, Amine (2.0 equiv.), CsF (1.0 equiv.) in DMSO in a sealed vial. start->reagents heat Heat reaction mixture at 100-120 °C for 12-24 h. reagents->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool to RT. Dilute with water and extract with Ethyl Acetate. monitor->workup purify Dry organic layer, concentrate, and purify via column chromatography. workup->purify end End purify->end G start Start reagents Combine this compound, Arylboronic Acid (1.2 equiv.), K₃PO₄ (2.0 equiv.), Pd(OAc)₂ (2-5 mol%), SPhos (4-10 mol%) in a Schlenk flask. start->reagents inert Evacuate and backfill flask with Argon or Nitrogen (3x). reagents->inert solvent Add degassed 1,4-Dioxane and Water (e.g., 4:1 ratio). inert->solvent heat Heat reaction mixture at 80-100 °C for 4-16 h. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, dilute with water, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify via column chromatography. workup->purify end End purify->end G start Start reagents To a dry Schlenk tube under Argon, add BrettPhos precatalyst (2 mol%), This compound (1.0 equiv.), and the Amine (1.2 equiv.). start->reagents solvent Add anhydrous THF or Toluene. reagents->solvent base Add LiHMDS (2.5 equiv.) (as a solution in THF). solvent->base heat Heat reaction mixture at 65-100 °C for 12-24 h. base->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Cool, quench with sat. aq. NH₄Cl, and extract with an organic solvent. monitor->workup purify Dry, concentrate, and purify via column chromatography. workup->purify end End purify->end

References

Application Notes and Protocols for the Sonogashira Coupling of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of the Pyridazine Core

The pyridazine moiety is a critical pharmacophore in medicinal chemistry, appearing in a diverse range of biologically active compounds. The ability to functionalize this heterocyclic core is paramount for the development of novel therapeutics. The Sonogashira cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons and terminal alkynes, offers a direct and efficient route to introduce alkynyl functionalities onto the pyridazine scaffold.[1][2] This application note provides a detailed protocol and scientific rationale for the Sonogashira coupling of 3-Bromo-6-fluoropyridazine, a valuable building block in drug discovery.

The presence of a fluorine atom at the 6-position and a bromine atom at the 3-position of the pyridazine ring presents unique considerations for reactivity. The electron-withdrawing nature of the pyridazine ring, further enhanced by the fluorine substituent, activates the C-Br bond towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.[3][4] This guide will delve into the mechanistic underpinnings of the reaction, provide a step-by-step experimental protocol, and discuss key considerations for successful execution.

Mechanistic Insight: The "Why" Behind the Protocol

The Sonogashira coupling reaction typically proceeds via a dual catalytic cycle involving both palladium and copper complexes.[5][6] Understanding these cycles is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Palladium Cycle:

  • Reductive Elimination & Catalyst Activation: The active Pd(0) catalyst is typically generated in situ from a Pd(II) precatalyst.

  • Oxidative Addition: The electron-rich Pd(0) species undergoes oxidative addition to the C-Br bond of this compound, forming a Pd(II)-aryl complex. This is often the rate-determining step of the cycle. The electron-deficient nature of the pyridazine ring facilitates this step.

  • Transmetalation: The copper acetylide, formed in the copper cycle, transfers the alkynyl group to the palladium complex.

  • Reductive Elimination: The desired product, 3-alkynyl-6-fluoropyridazine, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.

The Copper Cycle:

  • π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.

  • Acidification and Deprotonation: This coordination increases the acidity of the terminal alkyne's proton, allowing a mild base (typically an amine) to deprotonate it, forming a copper acetylide.[7]

A copper-free Sonogashira coupling is also a viable option, which can simplify product purification by avoiding the formation of alkyne homocoupling byproducts (Glaser coupling). In this variation, the palladium catalyst facilitates both the activation of the aryl halide and the alkyne.[8][9][10]

Visualizing the Reaction Pathway

Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-Br Ar-Pd(II)L2-Br Pd(0)L2->Ar-Pd(II)L2-Br Oxidative Addition (Ar-Br) Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-C≡CR Ar-Pd(II)L2-Br->Ar-Pd(II)L2-C≡CR Transmetalation Ar-Pd(II)L2-C≡CR->Pd(0)L2 Ar-C≡CR Product Ar-Pd(II)L2-C≡CR->Ar-C≡CR Reductive Elimination R-C≡CH Terminal Alkyne Cu-C≡CR Copper Acetylide R-C≡CH->Cu-C≡CR Deprotonation Cu-C≡CR->Ar-Pd(II)L2-Br Base Base Base->R-C≡CH Cu(I) Cu(I) Cu(I)->R-C≡CH

Caption: The dual catalytic cycles of the Sonogashira coupling.

Recommended Protocol: Sonogashira Coupling of this compound

This protocol is a general guideline and may require optimization for specific terminal alkynes.

Reagents and Equipment
Reagent/EquipmentPurposeTypical Grade/Purity
This compoundStarting Material>97%
Terminal AlkyneCoupling Partner>98%
Pd(PPh₃)₄ or PdCl₂(PPh₃)₂Palladium Catalyst>98%
Copper(I) Iodide (CuI)Co-catalyst>98%
Triethylamine (Et₃N) or Diisopropylamine (DIPA)Base and SolventAnhydrous, >99%
N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)Co-solvent (optional)Anhydrous
Schlenk flask or sealed vialReaction Vessel---
Magnetic stirrer and stir barAgitation---
Inert gas supply (Nitrogen or Argon)Anhydrous/Anaerobic ConditionsHigh Purity
Thin Layer Chromatography (TLC) plateReaction MonitoringSilica gel 60 F₂₅₄
Standard workup and purification suppliesProduct Isolation---

Experimental Workflow

References

functionalization of the C-Br bond in 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of the C-Br Bond in 3-Bromo-6-fluoropyridazine

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a detailed overview of key methodologies for the . This pyridazine derivative is a valuable heterocyclic building block, and the strategic modification of its C3-position via modern cross-coupling reactions is a critical step in the synthesis of complex molecular architectures for pharmaceutical and materials science applications. This document elucidates the mechanistic principles, offers detailed experimental protocols, and presents comparative data for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Stille cross-coupling reactions.

Introduction: The Strategic Value of this compound

The pyridazine scaffold is a "privileged" structure in medicinal chemistry, appearing in numerous compounds with a wide spectrum of pharmacological activities.[1] this compound serves as a highly versatile synthetic intermediate. The molecule possesses two distinct halogenated positions, offering opportunities for sequential and chemoselective functionalization.

The C-Br bond at the 3-position is the primary focus of this guide. Its reactivity is significantly influenced by the electron-deficient nature of the diazine ring. In palladium-catalyzed cross-coupling reactions, the relative reactivity of carbon-halogen bonds typically follows the order C-I > C-Br > C-Cl, making the C-Br bond an ideal handle for selective modification while the more robust C-F bond remains available for subsequent transformations, such as nucleophilic aromatic substitution (SNAr).[2]

Palladium-Catalyzed Cross-Coupling: A Unified Mechanistic Overview

The is most effectively achieved through palladium-catalyzed cross-coupling reactions. These transformations, which have revolutionized modern synthesis, generally proceed through a common catalytic cycle.[3][4][5]

The cycle typically involves three fundamental steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of the pyridazine, forming a Pd(II) intermediate.[6]

  • Transmetalation: An organometallic coupling partner transfers its organic group to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic fragments couple and are expelled from the palladium center, forming the desired C-C or C-N bond and regenerating the Pd(0) catalyst to continue the cycle.[6][7]

The choice of ligands, base, and solvent is critical as it modulates the stability and reactivity of the palladium catalyst throughout the cycle.[4]

Palladium_Cross_Coupling_Cycle cluster_cycle General Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)Ln pdiia Ar-Pd(II)L2-Br pd0->pdiia Oxidative Addition (Ar-Br) pdiib Ar-Pd(II)L2-R' pdiia->pdiib Transmetalation (R'-[M]) pdiib->pd0 Reductive Elimination (Ar-R') Product Functionalized Product (Ar-R') pdiib->Product ArBr This compound (Ar-Br) ArBr->pdiia RM Organometallic Reagent (R'-[M]) RM->pdiib G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A 1. Add this compound (1.0 eq), Arylboronic Acid (1.2 eq), and Base (e.g., K₃PO₄, 2.0 eq) to an oven-dried Schlenk flask. B 2. Add Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%). A->B C 3. Seal, evacuate, and backfill the flask with an inert gas (e.g., Argon) three times. B->C D 4. Add degassed solvent (e.g., Dioxane/H₂O) via syringe. C->D E 5. Heat the mixture (e.g., 90 °C) with vigorous stirring for the specified time (monitor by TLC/LC-MS). D->E F 6. Cool to room temperature and dilute with Ethyl Acetate and Water. E->F G 7. Separate layers and extract the aqueous phase with Ethyl Acetate. F->G H 8. Combine organic layers, wash with brine, dry over Na₂SO₄, and filter. G->H I 9. Concentrate under reduced pressure. H->I J 10. Purify the crude product by flash column chromatography on silica gel. I->J Buchwald_Hartwig_Cycle cluster_cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L pdiia Ar-Pd(II)L-Br pd0->pdiia Oxidative Addition (Ar-Br) pdiib [Ar-Pd(II)L(H₂NR')]+Br- pdiia->pdiib Amine Coordination (R'NH₂) pdiic Ar-Pd(II)L-NHR' pdiib->pdiic Deprotonation (Base) pdiic->pd0 Reductive Elimination (Ar-NHR')

References

Application Notes & Protocols for the Synthesis of Novel Heterocyclic Compounds Utilizing 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Pyridazine Scaffold

The pyridazine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and cardiovascular properties.[1][2] The functionalization of this heterocyclic system is paramount for modulating the pharmacological profile and pharmacokinetic properties of potential drug candidates. 3-Bromo-6-fluoropyridazine emerges as a highly versatile and strategic building block for the synthesis of novel pyridazine-based compounds. Its unique substitution pattern, featuring two distinct halogen atoms at positions 3 and 6, allows for selective and sequential functionalization through a variety of modern synthetic methodologies.

This comprehensive guide provides detailed application notes and robust protocols for the utilization of this compound in the creation of diverse heterocyclic structures. We will delve into the practical application of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, as well as nucleophilic aromatic substitution (SNAr) reactions. The protocols outlined herein are designed to be self-validating, with an emphasis on the causality behind experimental choices, empowering researchers to not only replicate but also adapt these methods for their specific synthetic targets.

Physicochemical Properties of this compound

PropertyValue
CAS Number 112098-93-8
Molecular Formula C₄H₂BrFN₂
Molecular Weight 176.98 g/mol
Appearance Off-white to pale yellow solid
Melting Point 45-49 °C
Boiling Point ~220 °C

I. Palladium-Catalyzed Cross-Coupling Reactions: Selective C-C and C-N Bond Formation

The differential reactivity of the C-Br and C-F bonds in this compound is a key feature that enables selective functionalization. The C-Br bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust C-F bond. This disparity allows for the selective modification of the C3 position while leaving the C6 position available for subsequent transformations.

A. Suzuki-Miyaura Coupling: Synthesis of 3-Aryl-6-fluoropyridazines

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[3] This reaction is particularly useful for introducing a wide array of aryl and heteroaryl substituents at the C3 position of the pyridazine ring.

The catalytic cycle of the Suzuki-Miyaura coupling involves three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organic group from the boron species to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, and base is crucial for an efficient reaction, especially with heteroaromatic substrates.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Ar-Pd(II)(Ar')L2 Oxidative Addition Complex->Transmetalation Complex Ar'-B(OR)2 Base Transmetalation Complex->Pd(0)L2 Reductive Elimination Product Ar-Ar' Transmetalation Complex->Product

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Schlenk flask or microwave vial

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask or microwave vial under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and sodium carbonate (2.0 mmol, 2.0 equiv.).

  • Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%) to the flask.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add a degassed mixture of 1,4-dioxane and water (4:1, 5 mL) via syringe.

  • Stir the reaction mixture vigorously and heat to 90 °C in an oil bath or irradiate in a microwave reactor at 120 °C for 30 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-6-fluoropyridazine.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(dppf)Cl₂ (3)Na₂CO₃Dioxane/H₂O90488
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₂CO₃Dioxane/H₂O90492
33-Thienylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O801275
B. Sonogashira Coupling: Synthesis of 3-Alkynyl-6-fluoropyridazines

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyridazines.[4] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]

The Sonogashira reaction proceeds through two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling. The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the palladium(II) intermediate.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Transmetalation Ar-Pd(II)(CCR)L2 Oxidative Addition->Transmetalation Cu-CCR Transmetalation->Pd(0)L2 Reductive Elimination Product Ar-CCR Transmetalation->Product Cu(I) Cu(I) Cu-Acetylide Cu-CCR Cu(I)->Cu-Acetylide H-CCR Base Cu-Acetylide->Cu(I) Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira coupling reaction.

Materials:

  • This compound

  • Terminal alkyne (e.g., Phenylacetylene)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Schlenk flask

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.025 mmol, 2.5 mol%), and CuI (0.05 mmol, 5 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF (5 mL) and triethylamine (2.0 mmol, 2.0 equiv.) via syringe.

  • Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise to the stirred solution.

  • Heat the reaction mixture to 80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with saturated aqueous ammonium chloride solution (2 x 10 mL), water (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2.5)CuI (5)Et₃NDMF80391
2TrimethylsilylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃NTHF60585
31-HexynePd(dppf)Cl₂ (3)CuI (5)DIPAToluene90689
C. Buchwald-Hartwig Amination: Synthesis of 3-Amino-6-fluoropyridazines

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[7][8] It allows for the coupling of a wide range of primary and secondary amines with aryl halides.[9]

The mechanism is similar to other palladium-catalyzed cross-coupling reactions, involving oxidative addition, formation of a palladium-amido complex, and reductive elimination.[2] The choice of a sterically hindered and electron-rich phosphine ligand is critical for the success of this reaction, as it facilitates both the oxidative addition and reductive elimination steps.

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Complex Ar-Br Amido Complex Ar-Pd(II)(NRR')L2 Oxidative Addition Complex->Amido Complex HNRR' Base Amido Complex->Pd(0)L2 Reductive Elimination Product Ar-NRR' Amido Complex->Product

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

Materials:

  • This compound

  • Amine (e.g., Morpholine)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene

  • Schlenk tube or sealed vial

  • Magnetic stirrer and heating source

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), XPhos (0.036 mmol, 3.6 mol%), and sodium tert-butoxide (1.4 mmol, 1.4 equiv.).

  • Add this compound (1.0 mmol, 1.0 equiv.) and the amine (1.2 mmol, 1.2 equiv.).

  • Add anhydrous toluene (5 mL).

  • Seal the tube and heat the mixture with vigorous stirring at 100 °C.

  • Monitor the reaction for completion (typically 4-24 hours) by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with diethyl ether.

  • Filter the mixture through a pad of Celite, washing with diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (1.5)XPhos (3.6)NaOtBuToluene1001294
2AnilinePd(OAc)₂ (2)BINAP (3)Cs₂CO₃Toluene1101882
3n-ButylaminePd₂(dba)₃ (2)RuPhos (4)K₃PO₄Dioxane1001688

II. Nucleophilic Aromatic Substitution (SNAr): Functionalization at the C6 Position

The electron-deficient nature of the pyridazine ring, enhanced by the presence of two nitrogen atoms and the fluorine atom, makes the C6 position susceptible to nucleophilic aromatic substitution (SNAr).[10] This allows for the displacement of the fluoride ion by a variety of nucleophiles, providing access to a different class of substituted pyridazines.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The nucleophile attacks the electron-deficient carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[11] Subsequently, the leaving group is eliminated, restoring the aromaticity of the ring. The rate-determining step is typically the formation of the Meisenheimer complex. Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which strongly polarizes the C-F bond and stabilizes the intermediate.

SNAr_Mechanism Reactant This compound Meisenheimer Complex Meisenheimer Complex (Resonance Stabilized) Reactant->Meisenheimer Complex + Nu⁻ (slow) Product 3-Bromo-6-(Nu)pyridazine Meisenheimer Complex->Product - F⁻ (fast)

Caption: Mechanism of nucleophilic aromatic substitution (SNAr) at the C6 position.

Detailed Protocols: SNAr with N, O, and S Nucleophiles

Materials:

  • This compound

  • Amine (e.g., Piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Sealed reaction vessel

  • Magnetic stirrer and heating source

Procedure:

  • To a sealed reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the amine (1.5 mmol, 1.5 equiv.), and potassium carbonate (2.0 mmol, 2.0 equiv.).

  • Add DMSO (5 mL).

  • Seal the vessel and heat the mixture with vigorous stirring at 120 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and pour it into ice-water (50 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

Materials:

  • This compound

  • Alcohol (e.g., Sodium methoxide solution)

  • Parent alcohol (e.g., Methanol) or an aprotic polar solvent (e.g., DMF)

  • Reaction flask with a condenser

  • Magnetic stirrer and heating source

Procedure:

  • To a reaction flask, add this compound (1.0 mmol, 1.0 equiv.) dissolved in the parent alcohol or DMF (5 mL).

  • Add the sodium alkoxide solution (1.2 mmol, 1.2 equiv.) dropwise at room temperature.

  • Heat the reaction mixture to 60-80 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry, and concentrate.

  • Purify the crude product.

Materials:

  • This compound

  • Thiol (e.g., Thiophenol)

  • Potassium carbonate (K₂CO₃) or another suitable base

  • N,N-Dimethylformamide (DMF)

  • Reaction flask

  • Magnetic stirrer

Procedure:

  • To a reaction flask containing a solution of the thiol (1.1 mmol, 1.1 equiv.) in DMF (5 mL), add the base (1.5 mmol, 1.5 equiv.) and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.0 mmol, 1.0 equiv.) in DMF (2 mL).

  • Stir the reaction at room temperature or with gentle heating (e.g., 50 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, pour the mixture into water and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic phase.

  • Purify the crude product.

EntryNucleophileBaseSolventTemp (°C)Time (h)Product
1PiperidineK₂CO₃DMSO12083-Bromo-6-(piperidin-1-yl)pyridazine
2Sodium methoxide-Methanol6543-Bromo-6-methoxypyridazine
3ThiophenolK₂CO₃DMF5063-Bromo-6-(phenylthio)pyridazine

III. Representative Characterization Data

3-(4-Methoxyphenyl)-6-fluoropyridazine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 8.02 (d, J = 8.8 Hz, 2H), 7.78 (d, J = 9.2 Hz, 1H), 7.21 (d, J = 9.2 Hz, 1H), 7.03 (d, J = 8.8 Hz, 2H), 3.89 (s, 3H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 161.5, 159.8 (d, JCF = 245.5 Hz), 154.2, 129.8, 128.5, 124.3 (d, JCF = 20.2 Hz), 114.5, 112.9 (d, JCF = 42.4 Hz), 55.4.

3-(Phenylacetylenyl)-6-fluoropyridazine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.85 (d, J = 9.1 Hz, 1H), 7.65-7.60 (m, 2H), 7.45-7.38 (m, 3H), 7.28 (d, J = 9.1 Hz, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 160.2 (d, JCF = 248.5 Hz), 148.1, 132.0, 130.2, 128.7, 125.1 (d, JCF = 21.2 Hz), 122.3, 113.8 (d, JCF = 43.4 Hz), 93.5, 84.9.

3-Bromo-6-morpholinopyridazine:

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.45 (d, J = 9.6 Hz, 1H), 6.88 (d, J = 9.6 Hz, 1H), 3.85 (t, J = 4.8 Hz, 4H), 3.65 (t, J = 4.8 Hz, 4H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 158.9, 149.6, 129.1, 118.2, 66.5, 45.3.

Conclusion

This compound stands out as a preeminent building block for the synthesis of novel heterocyclic compounds. The distinct reactivity of its two halogen substituents provides a powerful handle for selective and sequential functionalization. The palladium-catalyzed cross-coupling reactions detailed herein offer reliable and high-yielding pathways to a diverse range of 3-substituted pyridazines. Furthermore, the susceptibility of the C6 position to nucleophilic aromatic substitution opens up another dimension for structural diversification. The protocols and insights provided in this guide are intended to serve as a valuable resource for researchers in drug discovery and materials science, facilitating the exploration of new chemical space and the development of innovative molecular entities.

References

Application Notes & Protocols: 3-Bromo-6-fluoropyridazine as a Versatile Building Block in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyridazine Scaffold and the Strategic Advantage of 3-Bromo-6-fluoropyridazine

The pyridazine ring system, a six-membered heterocycle containing two adjacent nitrogen atoms, is a "privileged scaffold" in modern agrochemical design.[1][2][3][4] Its derivatives are at the core of numerous commercial and developmental agents with potent herbicidal, fungicidal, and insecticidal activities.[5][6][7][8] The electronic properties conferred by the nitrogen atoms create unique opportunities for molecular interactions with biological targets, while also providing a stable and synthetically versatile core.

This document focuses on a particularly valuable building block: This compound . The strategic placement of two different halogen atoms on the electron-deficient pyridazine ring provides chemists with a powerful tool for controlled, site-selective functionalization. The differential reactivity of the C3-Bromine and C6-Fluorine bonds allows for the sequential introduction of diverse chemical moieties, enabling the rapid construction of complex molecular architectures and the exploration of broad chemical space in the pursuit of novel crop protection agents.

This guide provides an in-depth analysis of the reactivity of this compound and detailed, field-proven protocols for its key transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.

The Principle of Orthogonal Reactivity

The synthetic utility of this compound is rooted in the distinct reactivity profiles of its two halogen substituents. This "orthogonal reactivity" is the cornerstone of its application as a building block.

  • C3-Bromine Bond: The bromine atom at the C3 position is an excellent handle for palladium-catalyzed cross-coupling reactions . Its bond strength and polarizability are ideal for oxidative addition to a Pd(0) catalyst, initiating catalytic cycles like the Suzuki-Miyaura and Buchwald-Hartwig reactions. This allows for the formation of new carbon-carbon and carbon-nitrogen bonds, respectively.

  • C6-Fluorine Bond: The fluorine atom at the C6 position is activated for Nucleophilic Aromatic Substitution (SNAr) . The electron-withdrawing nature of the two ring nitrogens makes the pyridazine core electron-deficient, facilitating attack by nucleophiles. In the context of SNAr, fluorine is an exceptional leaving group. Its high electronegativity strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack, which is typically the rate-determining step of the reaction.[9][10][11]

This differential reactivity enables a synthetic strategy where one can first modify the C3 position via cross-coupling while leaving the C6-fluorine intact, and subsequently displace the fluorine with a nucleophile.

cluster_c3 C3 Position (Bromine) cluster_c6 C6 Position (Fluorine) start This compound suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki Pd Catalyst, Boronic Acid, Base buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald Pd Catalyst, Amine, Base snar SNAr (C-O, C-S, C-N Bond Formation) start->snar Nucleophile (e.g., RO⁻, RS⁻) suzuki->snar Sequential Reaction buchwald->snar Sequential Reaction

Fig. 1: Orthogonal reactivity of this compound.

Core Synthetic Protocols

The following protocols are designed to be robust starting points for research and development. All reactions should be conducted in a fume hood under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Suzuki-Miyaura Cross-Coupling at the C3 Position

This protocol facilitates the formation of a carbon-carbon bond by replacing the bromine atom with an aryl or heteroaryl group, a common structural motif in modern herbicides and fungicides.[12][13] The reaction proceeds via a well-established palladium catalytic cycle.[14][15]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: A pre-catalyst or a combination of a palladium source (e.g., Pd(OAc)₂) and a phosphine ligand is used. The ligand stabilizes the Pd(0) active species and facilitates the key steps of oxidative addition and reductive elimination.

  • Base: A base, typically potassium carbonate or phosphate, is essential for the transmetalation step. It converts the boronic acid to a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[14]

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane) and water is often used. The organic solvent solubilizes the starting material and catalyst, while water helps dissolve the inorganic base.

Suzuki_Cycle center Pd(0)Ln A Oxidative Addition center->A pd_intermediate R¹-Pd(II)Ln-Br A->pd_intermediate B Transmetalation pd_intermediate2 R¹-Pd(II)Ln-R² B->pd_intermediate2 C Reductive Elimination C->center ArAr R¹-R² (Product) C->ArAr ArX R¹-Br (Substrate) ArX->A pd_intermediate->B boronic R²-B(OH)₂ + Base boronic->B pd_intermediate2->C

Fig. 2: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Detailed Step-by-Step Methodology:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), and potassium carbonate (2.5 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) or a combination of Pd(OAc)₂ (0.02 eq.) and a ligand like SPhos (0.05 eq.).

  • Add the degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Summary Table:

Arylboronic Acid PartnerCatalyst SystemBaseTemp (°C)Typical Yield
4-Methoxyphenylboronic acidPd(PPh₃)₄K₂CO₃9085-95%
3-Chlorophenylboronic acidPd(OAc)₂ / SPhosK₃PO₄10080-90%
Furan-2-boronic acidPdCl₂(dppf)Cs₂CO₃8570-85%
Pyridine-3-boronic acidPd₂(dba)₃ / XPhosK₃PO₄10075-88%
Protocol 2: Buchwald-Hartwig Amination at the C3 Position

This protocol enables the formation of a carbon-nitrogen bond, a critical transformation for synthesizing agrochemicals that target receptors or enzymes where nitrogen-based interactions are key.[6][16] The reaction couples the aryl bromide with a primary or secondary amine.[17][18]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction requires more specialized, electron-rich, and sterically hindered phosphine ligands (e.g., Xantphos, BINAP) compared to Suzuki coupling.[19] These ligands promote the reductive elimination step, which is often rate-limiting in C-N bond formation.

  • Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is required. Its role is to deprotonate the amine in the catalytic cycle to form the palladium-amido complex, which precedes the final bond-forming step.[17][18]

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are mandatory to prevent quenching of the strong base and interference with the catalytic species.

Detailed Step-by-Step Methodology:

  • To a flame-dried Schlenk tube, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 0.02 eq.) and the ligand (e.g., Xantphos, 0.05 eq.).

  • Add this compound (1.0 eq.) and the strong base (e.g., NaOtBu, 1.4 eq.).

  • Evacuate and backfill the tube with an inert gas three times.

  • Add anhydrous, degassed toluene via syringe.

  • Add the amine coupling partner (1.2 eq.) via syringe.

  • Seal the tube and heat the reaction mixture to 90-110 °C. Monitor by TLC or LC-MS (typically 6-18 hours).

  • Cool the reaction to room temperature and carefully quench by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Data Summary Table:

Amine PartnerLigandBaseTemp (°C)Typical Yield
MorpholineXantphosNaOtBu10090-98%
AnilineRuPhosLiHMDS11075-85%
BenzylamineBINAPNaOtBu9080-90%
PyrrolidineDavePhosK₃PO₄11088-96%
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) at the C6 Position

This protocol displaces the fluorine atom with a nucleophile, such as an alkoxide or thiolate. This is often the final step in a synthetic sequence after the C3 position has been functionalized.

Causality Behind Experimental Choices:

  • Nucleophile Generation: The nucleophile (e.g., a phenol or thiol) is typically deprotonated with a base like sodium hydride (NaH) or potassium carbonate to generate the more potent anionic nucleophile in situ.

  • Solvent: Polar aprotic solvents like DMF or DMSO are ideal. They are poor at solvating the anionic nucleophile, keeping it "naked" and reactive, while effectively solvating the charged intermediate (Meisenheimer complex), thereby lowering the activation energy of the reaction.[10][20]

  • Temperature: Gentle heating is often sufficient to drive the reaction to completion.

SNAr_Mechanism start Substrate (R-F) + Nucleophile (Nu⁻) intermediate Meisenheimer Complex [R(F)(Nu)]⁻ (Resonance Stabilized) start->intermediate Step 1: Addition (Slow, RDS) product Product (R-Nu) + Fluoride (F⁻) intermediate->product Step 2: Elimination (Fast)

Fig. 3: General mechanism for SNAr reaction.

Detailed Step-by-Step Methodology:

  • To a round-bottom flask, add the alcohol or thiol nucleophile (1.1 eq.) and a polar aprotic solvent like DMF.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq.) portion-wise. Allow the mixture to stir for 30 minutes at 0 °C to ensure complete formation of the alkoxide/thiolate.

  • Add a solution of the 3-substituted-6-fluoropyridazine starting material (1.0 eq.) in DMF dropwise.

  • Allow the reaction to warm to room temperature and then heat to 50-70 °C. Monitor by TLC or LC-MS (typically 2-6 hours).

  • Cool the reaction and carefully quench by pouring it into ice-water.

  • Extract the product with an organic solvent like ethyl acetate or diethyl ether.

  • Wash the combined organic layers with water and brine to remove residual DMF.

  • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography or recrystallization.

Data Summary Table:

NucleophileBaseSolventTemp (°C)Typical Yield
PhenolNaHDMF6085-95%
4-ChlorophenolK₂CO₃DMSO7088-97%
ThiophenolNaHTHF5090-99%
MethanolNaHTHFRT80-90%

Case Study: Two-Step Synthesis of a Model Agrochemical Precursor

This section demonstrates the strategic, sequential application of the protocols to synthesize 3-(4-methoxyphenyl)-6-(phenoxy)pyridazine , a scaffold representative of potential agrochemicals.

start This compound intermediate 3-(4-Methoxyphenyl)-6-fluoropyridazine start->intermediate C-C Bond Formation step1_reagents Step 1: Suzuki Coupling - 4-Methoxyphenylboronic acid - Pd(PPh₃)₄, K₂CO₃ - Dioxane/H₂O, 90°C step1_reagents->start final_product 3-(4-Methoxyphenyl)-6-(phenoxy)pyridazine intermediate->final_product C-O Bond Formation step2_reagents Step 2: SNAr - Phenol, NaH - DMF, 60°C step2_reagents->intermediate

Fig. 4: Workflow for the synthesis of a disubstituted pyridazine.

Protocol - Step 1: Suzuki Coupling

  • Reactants: this compound (1.76 g, 10 mmol), 4-methoxyphenylboronic acid (1.82 g, 12 mmol), potassium carbonate (3.45 g, 25 mmol), and Pd(PPh₃)₄ (578 mg, 0.5 mmol).

  • Procedure: Following Protocol 1, the reaction is performed in 40 mL of 1,4-dioxane and 10 mL of water at 90 °C for 6 hours. After workup and purification, 3-(4-methoxyphenyl)-6-fluoropyridazine is isolated as a solid.

Protocol - Step 2: Nucleophilic Aromatic Substitution

  • Reactants: Phenol (0.85 g, 9 mmol) is dissolved in anhydrous DMF (20 mL) and treated with NaH (396 mg of 60% dispersion, 9.9 mmol) at 0 °C for 30 minutes. A solution of 3-(4-methoxyphenyl)-6-fluoropyridazine (1.84 g, 9 mmol) from Step 1 in DMF (10 mL) is then added.

  • Procedure: Following Protocol 3, the reaction is heated to 60 °C for 4 hours. After aqueous workup and purification, the final product, 3-(4-methoxyphenyl)-6-(phenoxy)pyridazine , is obtained.

This two-step sequence highlights the efficiency and control afforded by this compound, allowing for the deliberate and high-yielding construction of a complex, disubstituted heterocyclic core relevant to agrochemical discovery.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling for 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for optimizing the Suzuki-Miyaura coupling of 3-Bromo-6-fluoropyridazine. This guide is designed to provide in-depth, practical advice to overcome common challenges encountered during the synthesis of substituted 6-fluoropyridazines. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you achieve reliable and high-yielding results.

Introduction: The Challenge of this compound

This compound is a valuable building block in medicinal chemistry due to the prevalence of the pyridazine scaffold in pharmacologically active compounds. However, its electron-deficient nature, while facilitating oxidative addition, also presents unique challenges in Suzuki-Miyaura cross-coupling reactions.[1] This guide will address these specific issues in a practical, question-and-answer format.

Troubleshooting Guide

This section directly addresses common problems encountered during the Suzuki coupling of this compound.

Q1: My reaction shows low to no conversion of the starting material. What are the likely causes and how can I fix it?

Several factors can lead to poor or no conversion in the Suzuki coupling of this substrate. Let's break down the potential culprits and their solutions.

Primary Suspects:

  • Catalyst Inactivation: The nitrogen atoms in the pyridazine ring can coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[2][3] This is a common issue with nitrogen-containing heterocycles.

  • Inefficient Oxidative Addition: While the electron-deficient nature of the pyridazine ring generally facilitates this step, other factors can hinder it.[1]

  • Poor Transmetalation: The transfer of the organic group from the boronic acid or ester to the palladium center is a critical and often sensitive step.[4]

Step-by-Step Troubleshooting:

  • Catalyst and Ligand Selection:

    • Initial Choice: A common starting point is a palladium(0) source like Pd(PPh₃)₄ or an in-situ generated Pd(0) from a Pd(II) precatalyst such as Pd(OAc)₂ or PdCl₂(dppf) with additional phosphine ligands.[5][6][7]

    • Troubleshooting Step: If you observe low conversion, consider switching to more electron-rich and sterically bulky phosphine ligands. These ligands can accelerate the rates of both oxidative addition and reductive elimination, while also stabilizing the palladium center and preventing catalyst deactivation.[2][3] Excellent candidates include Buchwald ligands like SPhos, XPhos, or RuPhos.[2][8]

  • Base Selection and Quality:

    • Common Bases: Carbonates such as K₂CO₃, Na₂CO₃, or Cs₂CO₃, and phosphates like K₃PO₄ are frequently used.[9][10]

    • Troubleshooting Step: The choice of base is crucial and can be substrate-dependent. If a milder base like Na₂CO₃ is ineffective, consider switching to a stronger base like K₃PO₄ or Cs₂CO₃.[9] Ensure your base is finely powdered and anhydrous, as water content can affect reproducibility.[11] For base-sensitive substrates, weaker bases like KF can be employed.[12]

  • Solvent System and Degassing:

    • Typical Solvents: A mixture of an organic solvent and water is standard, such as 1,4-dioxane/water, DME/water, or toluene/water.[5][7][9]

    • Troubleshooting Step: Ensure your solvents are thoroughly degassed to remove oxygen, which can lead to catalyst oxidation and unwanted side reactions like homocoupling.[2][10] This can be achieved by sparging with an inert gas (argon or nitrogen) for at least 30 minutes prior to use.[9]

  • Reaction Temperature:

    • General Range: Suzuki couplings are often run at elevated temperatures, typically between 80-120 °C.[9]

    • Troubleshooting Step: If your reaction is sluggish at a lower temperature (e.g., 80 °C), incrementally increasing the temperature may improve the rate of oxidative addition and overall conversion.[9]

Q2: I am observing significant formation of side products, particularly homocoupling of my boronic acid and debromination of my starting material. How can I minimize these?

Side reactions are a common source of yield loss. Here’s how to address the most frequent culprits.

1. Homocoupling of the Boronic Acid:

  • Cause: This side reaction is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic acid.

  • Solution: Rigorous degassing of all solvents and maintaining a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration is critical.[2][10]

2. Protodeboronation of the Boronic Acid:

  • Cause: The boronic acid can react with water or other protic sources to be replaced by a hydrogen atom, rendering it inactive for the desired cross-coupling. This is particularly an issue with electron-deficient heteroaryl boronic acids.

  • Solution:

    • Use anhydrous solvents where possible.

    • Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or potassium trifluoroborate salts, which are less prone to protodeboronation.[2][13]

3. Debromination (Hydrodehalogenation) of this compound:

  • Cause: The aryl-palladium intermediate can react with a hydride source in the reaction mixture instead of the organoboron reagent.[3] Potential hydride sources can include the solvent or impurities in the reagents.

  • Solution:

    • Ensure high-purity reagents and solvents.

    • Optimizing the ligand can sometimes suppress this side reaction.

Frequently Asked Questions (FAQs)

Q: What is the best palladium catalyst to start with for this specific substrate?

A: For initial screening, Pd(PPh₃)₄ is a reliable choice due to its commercial availability and broad utility.[5][6] Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(dppf) with an appropriate phosphine ligand offers more flexibility for optimization.[6][7]

Q: How critical is the choice of base?

A: The base is critical as it plays a key role in the transmetalation step of the catalytic cycle.[12][14] The basicity needs to be sufficient to activate the boronic acid but not so strong as to cause degradation of the starting materials or product. For this compound, starting with K₂CO₃ is a good approach, with the option to move to a stronger base like K₃PO₄ if the reaction is sluggish.[9][10]

Q: Can I run this reaction under anhydrous conditions?

A: While aqueous conditions are common for Suzuki couplings, anhydrous conditions can be beneficial, especially if protodeboronation of the boronic acid is a concern.[2] In such cases, using a base like anhydrous K₃PO₄ in a solvent like dioxane or toluene can be effective.[11]

Q: My product appears to be a mixture of very close spots on a TLC plate. What could be the issue?

A: This often indicates the presence of starting material and product, which may have similar polarities. It could also suggest the formation of a homocoupled product.[9] To confirm, you can run co-spot TLCs with your starting materials. If the spots are indeed very close, careful column chromatography with a shallow solvent gradient may be necessary for purification.

Experimental Protocol: A Starting Point

This protocol provides a robust starting point for the Suzuki coupling of this compound with a generic arylboronic acid.

Reagents and Equipment:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Pd(PPh₃)₄ (0.03-0.05 equiv)

  • K₂CO₃ (2.0-3.0 equiv, finely powdered)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and hotplate

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (repeat this cycle three times).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 ratio) via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Data Summary Table

ParameterRecommended Starting ConditionsOptimization Strategy
Catalyst Pd(PPh₃)₄ (3-5 mol%)Screen Pd(OAc)₂/Buchwald ligands (SPhos, XPhos)
Base K₂CO₃ (2-3 equiv)Try K₃PO₄ or Cs₂CO₃ for higher reactivity
Solvent Dioxane/H₂O (4:1)Screen Toluene/H₂O or DME/H₂O
Temperature 80-100 °CIncrease temperature in 10 °C increments
Boron Reagent Boronic Acid (1.2-1.5 equiv)Use boronic ester or trifluoroborate salt to reduce side reactions

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OA_complex R¹-Pd(II)Ln-X Pd0->OA_complex Oxidative Addition (R¹-X) TM_complex R¹-Pd(II)Ln-R² OA_complex->TM_complex Transmetalation (R²-B(OR)₂ + Base) TM_complex->Pd0 Product R¹-R² TM_complex->Product Reductive Elimination center Troubleshooting_Tree Start Low or No Conversion CheckCatalyst Change Catalyst/Ligand? (e.g., to Buchwald type) Start->CheckCatalyst SideReactions Side Reactions Observed? (Homocoupling, Debromination) Start->SideReactions Yes CheckBase Change Base? (e.g., to K₃PO₄) CheckCatalyst->CheckBase No Improvement Success Improved Yield CheckCatalyst->Success Improvement CheckTemp Increase Temperature? CheckBase->CheckTemp No Improvement CheckBase->Success Improvement CheckTemp->Success Improvement Failure Still Low Yield CheckTemp->Failure No Improvement CheckSolvent Ensure Rigorous Degassing UseEster Use Boronic Ester/Trifluoroborate? CheckSolvent->UseEster SideReactions->CheckSolvent UseEster->Success

References

Technical Support Center: 3-Bromo-6-fluoropyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Bromo-6-fluoropyridazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common issues encountered during the chemical modification of this versatile building block. The following content is structured in a question-and-answer format to directly address specific challenges and provide practical, field-proven solutions.

Part 1: Troubleshooting Guides & FAQs

Section A: Nucleophilic Aromatic Substitution (SNAr) Reactions

Question 1: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound with an amine nucleophile and I'm observing a mixture of products. Besides my desired 6-amino-3-bromopyridazine, I see a significant amount of the 3,6-diaminated product and some starting material. How can I improve the selectivity for monosubstitution at the C6 position?

Answer:

This is a common selectivity issue in SNAr reactions with di-halogenated pyridazines. The pyridazine ring is electron-deficient, which activates both the C-F and C-Br bonds towards nucleophilic attack.[1][2] However, the C-F bond is generally more reactive in SNAr reactions than the C-Br bond. This is because fluorine is highly electronegative, making the attached carbon more electrophilic and stabilizing the negatively charged Meisenheimer intermediate formed during the reaction.[3] The rate-determining step is the attack of the nucleophile, not the departure of the leaving group.[3]

The formation of the di-substituted product indicates that your reaction conditions are harsh enough to also substitute the less reactive C-Br bond after the initial substitution at the C-F position.

Troubleshooting Protocol:

  • Control Stoichiometry: Use a strict stoichiometry of 1.0 to 1.1 equivalents of your amine nucleophile. An excess of the nucleophile will inevitably lead to the di-substituted product.

  • Lower Reaction Temperature: Start your reaction at a lower temperature (e.g., 0 °C or even -20 °C) and slowly warm it to room temperature. The activation energy for the substitution of the C-Br bond is higher than that for the C-F bond, so lowering the temperature will significantly favor the more reactive site.

  • Choice of Base: If a base is required, use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA) instead of stronger, more nucleophilic bases that could compete with your amine.

  • Solvent Effects: Use a polar aprotic solvent like THF or dioxane. These solvents can help to solvate the intermediate and may improve selectivity compared to more reactive solvents like DMF or DMSO at elevated temperatures.

Question 2: During my SNAr reaction with an oxygen nucleophile (e.g., sodium methoxide), I am seeing a significant amount of a debrominated side product, 6-methoxypyridazine. What is causing this and how can I prevent it?

Answer:

The formation of 6-methoxypyridazine is likely due to a hydrodehalogenation side reaction. This can occur through a few potential pathways:

  • Trace Water: If there is trace water in your reaction, it can lead to hydrolysis of the starting material or intermediates, especially under basic conditions.

  • Reaction with Solvent: Some solvents, especially alcohols used as nucleophile sources, can act as hydride donors under certain conditions, leading to the reduction of the C-Br bond.

  • Base-Mediated Decomposition: Strong bases can sometimes promote complex decomposition pathways that result in the loss of bromine.

Troubleshooting Protocol:

  • Anhydrous Conditions: Ensure all your reagents and solvents are rigorously dried. Use freshly distilled solvents and dry your starting materials. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).

  • Choice of Base and Nucleophile Source: Instead of using sodium methoxide directly, which can be very basic, consider generating the alkoxide in situ with a milder base. Alternatively, using the alcohol as a solvent with a non-nucleophilic base might provide better control.

  • Temperature Control: As with other side reactions, maintaining the lowest possible temperature that allows for the desired reaction to proceed can minimize hydrodehalogenation.

Section B: Palladium-Catalyzed Cross-Coupling Reactions (Suzuki & Buchwald-Hartwig)

Question 3: I am performing a Suzuki coupling with an arylboronic acid at the C3 position of this compound. My main side product is the homocoupling of the boronic acid (a biaryl). How can I minimize this?

Answer:

Homocoupling of boronic acids is a very common side reaction in Suzuki couplings.[4] It is often promoted by the presence of oxygen and can be catalyzed by the palladium catalyst itself. The mechanism can involve the oxidative addition of the boronic acid to the palladium center, followed by reductive elimination.

Troubleshooting Protocol:

  • Thorough Degassing: Oxygen is a major contributor to boronic acid homocoupling. Ensure your reaction mixture (solvents and reagents) is thoroughly degassed before adding the palladium catalyst. This can be done by several freeze-pump-thaw cycles or by sparging with an inert gas like argon for an extended period.

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. A large excess can increase the rate of homocoupling.

  • Choice of Base and Solvent: The choice of base and solvent can have a significant impact. Aqueous bases like K2CO3 or K3PO4 are commonly used. The rate of hydrolysis of the boronic acid can also influence the reaction outcome.[4] Experiment with different solvent systems (e.g., dioxane/water, toluene/water) to find the optimal conditions.

  • Palladium Catalyst and Ligand: The choice of palladium precursor and ligand is crucial. For heteroaryl halides, electron-rich and sterically hindered phosphine ligands often give good results. Consider using a pre-catalyst that is less prone to side reactions.

Question 4: In my Buchwald-Hartwig amination of this compound, I am observing a significant amount of hydrodebromination, resulting in 6-fluoropyridazine. What is causing this?

Answer:

Hydrodebromination is a known side reaction in Buchwald-Hartwig aminations.[5] It can occur via a competing pathway in the catalytic cycle where a palladium-hydride species is formed, which then reductively eliminates with the aryl halide to give the dehalogenated product. The formation of the palladium-hydride can be promoted by several factors:

  • β-Hydride Elimination: If the amine coupling partner has a β-hydrogen, it can undergo elimination from the palladium-amido intermediate.

  • Reaction with Base/Solvent: The palladium catalyst can react with the base or solvent to generate a hydride species.

Troubleshooting Protocol:

  • Choice of Ligand: The ligand plays a critical role in preventing hydrodehalogenation. Sterically hindered biarylphosphine ligands (e.g., XPhos, SPhos) are often effective at promoting the desired reductive elimination over competing pathways.

  • Choice of Base: Use a weaker base if possible. Strong bases like NaOtBu can sometimes promote side reactions. K2CO3 or Cs2CO3 may be milder alternatives, although they may require higher temperatures.

  • Amine Stoichiometry: Using a slight excess of the amine can sometimes suppress the hydrodehalogenation pathway.

  • Temperature and Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed. Prolonged reaction times at high temperatures can lead to increased side product formation.

Part 2: Key Side Products Summary

Side ProductReaction TypeFormation PathwayRecommended Analytical Detection
3,6-Disubstituted Pyridazine SNArExcess nucleophile or harsh reaction conditions leading to substitution at both C-F and C-Br positions.LC-MS, GC-MS, ¹H NMR
Hydrodehalogenated Product SNAr, Suzuki, Buchwald-HartwigPresence of trace water, reaction with solvent, or competing catalytic pathways (e.g., β-hydride elimination).GC-MS, LC-MS
Boronic Acid Homocoupling Suzuki CouplingOxygen-mediated decomposition of boronic acid, catalyzed by palladium.LC-MS, ¹H NMR
Protodeborylation Product Suzuki CouplingHydrolysis of the boronic acid back to the corresponding arene, often base or acid-catalyzed.GC-MS, LC-MS

Part 3: Visualizations & Methodologies

Diagrams

SNAr_Selectivity cluster_0 SNAr Reaction Pathways A This compound B Meisenheimer Intermediate (attack at C6) A->B + Nu- (Fast, Lower Ea) D Meisenheimer Intermediate (attack at C3) A->D + Nu- (Slow, Higher Ea) C 6-Nu-3-bromopyridazine (Desired Product) B->C - F- F 3,6-di-Nu-pyridazine (Side Product) C->F + Nu- (Harsh Conditions) E 3-Nu-6-fluoropyridazine (Minor Product) D->E - Br- Suzuki_Side_Reactions cluster_0 Desired Suzuki Cycle cluster_1 Homocoupling Side Reaction A Pd(0)L2 B Oxidative Addition A->B Ar-Br C Ar-Pd(II)-Br(L2) B->C D Transmetalation (with R-B(OH)2) C->D E Ar-Pd(II)-R(L2) D->E F Reductive Elimination E->F F->A G Ar-R (Product) F->G H 2 R-B(OH)2 I R-R (Side Product) H->I Pd(0), O2

References

purification of 3-Bromo-6-fluoropyridazine derivatives by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Chromatographic Purification of 3-Bromo-6-fluoropyridazine Derivatives

Welcome to the technical support center for the purification of this compound derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in isolating these specific heterocyclic compounds. The unique electronic properties conferred by the electron-withdrawing bromine and fluorine atoms, combined with the basicity of the pyridazine core, often lead to complex purification challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these issues effectively.

Introduction: The Challenge of Purifying Halogenated Pyridazines

This compound and its derivatives are valuable building blocks in medicinal chemistry. However, their purification by chromatography is often non-trivial. The primary difficulties arise from:

  • Polarity and Basicity: The nitrogen atoms in the pyridazine ring can interact strongly with the acidic silanol groups on the surface of standard silica gel, leading to significant peak tailing, poor resolution, and in some cases, irreversible adsorption.[1][2]

  • Compound Stability: Certain derivatives may be sensitive to the acidic nature of silica gel, potentially leading to degradation during purification.[3]

  • Challenging Separations: Crude reaction mixtures can contain structurally similar impurities, such as isomers or dehalogenated byproducts, which possess very similar polarities to the target compound, making separation difficult.

This guide provides systematic approaches to overcome these challenges, focusing on logical method development and robust troubleshooting strategies.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Issue 1: Severe Peak Tailing or Streaking on Silica Gel TLC and Columns

Q: My target compound streaks badly on the TLC plate and elutes from the flash column as a very broad, tailing peak, resulting in low purity and recovery. What is causing this and how can I fix it?

A: This is the most common issue when purifying nitrogen-containing heterocycles on silica gel.[2]

  • Probable Cause: The lone pair of electrons on the pyridazine nitrogen atoms forms strong hydrogen bonds with the acidic silanol groups (Si-OH) on the silica surface. This strong, non-specific interaction slows the elution of the compound in an uneven manner, causing the observed tailing.

  • Step-by-Step Solutions:

    • Introduce a Basic Modifier: The most effective solution is to neutralize the acidic sites on the silica gel.[1][4]

      • Add 0.5-1% (v/v) of triethylamine (TEA) or 2-3 drops of ammonium hydroxide to your mobile phase (e.g., ethyl acetate/hexane mixture).

      • Causality: TEA is a volatile base that competes with your pyridazine derivative for binding to the acidic silanol groups, effectively masking them. This allows your compound to elute based on polarity interactions with the bulk mobile phase, resulting in sharper, more symmetrical peaks.[2][4]

      • Always perform a preliminary TLC analysis with the modified eluent to confirm the improvement and re-optimize the solvent ratio for an ideal Rf of 0.2-0.4.[5]

    • Change the Stationary Phase: If a basic modifier is incompatible with your compound or downstream applications, consider an alternative stationary phase.

      • Amino-propylated Silica (NH2): This is an excellent choice as it has a medium polarity surface and is less acidic, making it ideal for nitrogen-containing heterocycles.[6][7] It often provides different selectivity compared to standard silica.[7]

      • Alumina (Basic or Neutral): Alumina is a good alternative to silica for purifying basic compounds.[2][3] Start with neutral alumina and assess the separation.

      • Reversed-Phase (C18) Silica: If your compound has sufficient hydrophobicity, reversed-phase chromatography is a powerful option. See the FAQ section for more details.

    • Reduce Column Loading: Overloading the column exacerbates tailing.[5] As a rule of thumb, the amount of crude material should be 1-5% of the mass of the stationary phase.[2]

Issue 2: Poor Separation or Co-elution of Product and Impurities

Q: My TLC shows two distinct spots, but on the column, they co-elute. How can I improve the resolution?

A: Achieving good resolution depends on maximizing the selectivity (α) of your chromatographic system.[6] If components are co-eluting, you need to alter the chemical interactions to separate them.

  • Probable Causes:

    • The chosen mobile phase does not have the right selectivity for the compounds.

    • The stationary phase is not providing differential retention.

    • The sample was loaded improperly, causing band broadening.

  • Step-by-Step Solutions:

    • Optimize the Mobile Phase: This is the first and most crucial step.

      • Change Solvent Selectivity: If you are using a standard Hexane/Ethyl Acetate system, switch to a solvent with different properties. For example, replace Ethyl Acetate with Dichloromethane/Methanol or Acetone.[2] These solvents have different dipole and hydrogen-bonding characteristics, which can significantly alter the elution order and improve separation.[8]

      • Run a Gradient Elution: Start with a low polarity mobile phase and gradually increase the percentage of the more polar solvent. This can sharpen peaks and improve the separation of compounds with different polarities.

    • Try an Alternative Stationary Phase: As mentioned previously, changing the stationary phase chemistry is a powerful way to alter selectivity.[7] If normal-phase silica fails, an amino or C18 column may provide the necessary resolution.

    • Improve Loading Technique:

      • Dry Loading: If your compound is not very soluble in the initial mobile phase, dissolve it in a strong solvent (like DCM or Methanol), add a small amount of silica gel (approx. 5-10 times the mass of your sample), and evaporate the solvent completely to get a free-flowing powder.[9] This powder can then be carefully added to the top of the column. This technique prevents band broadening at the start of the purification.[4][9]

      • Minimize Loading Volume: Dissolve your sample in the absolute minimum amount of solvent before loading.[9]

Issue 3: The Compound Does Not Elute from the Column

Q: I've run many column volumes of a highly polar solvent (e.g., 100% Ethyl Acetate), but my compound is still stuck at the top of the silica column. What should I do?

A: This indicates that your compound is too polar for the chosen system or is irreversibly bound to the stationary phase.

  • Probable Causes:

    • The mobile phase is not polar enough to elute the compound.[2]

    • The compound has degraded on the acidic silica gel.[3]

    • The compound has very low solubility in the mobile phase.

  • Step-by-Step Solutions:

    • Drastically Increase Mobile Phase Polarity:

      • Add a small percentage (5-10%) of methanol (MeOH) to your eluent (e.g., 95:5 Ethyl Acetate/MeOH). Methanol is a very strong polar solvent that is effective at eluting highly polar compounds from silica gel.

      • Caution: Adding too much methanol can cause the silica to crack and may elute highly polar impurities as well. Increase the percentage gradually.

    • Test for Compound Stability: Before running a large-scale column, it's wise to check for stability.

      • 2D TLC Protocol: Spot your compound on a TLC plate and run it in a suitable solvent system. After the run, let the plate dry completely. Then, rotate the plate 90 degrees and run it again in the same solvent system. If the compound is stable, you will see a single spot on the diagonal. If it has degraded, you will see additional spots off the diagonal.[3][9]

    • Switch to Reversed-Phase Chromatography: This is often the best solution for highly polar compounds. In reversed-phase, the stationary phase is non-polar (e.g., C18), and a polar mobile phase (e.g., Water/Acetonitrile or Water/Methanol) is used. Highly polar compounds will elute earlier.[10]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a purification method for a novel this compound derivative?

A1: Always start with Thin-Layer Chromatography (TLC). It is a rapid and inexpensive way to determine the optimal conditions.

  • Screen Solvents: Test several solvent systems. Good starting points are mixtures of Hexane/Ethyl Acetate and Dichloromethane/Methanol.

  • Add a Modifier: Run parallel TLC plates with and without 1% triethylamine (TEA) in the mobile phase to see if peak shape improves.

  • Aim for an Rf of 0.2-0.4: The ideal solvent system will give your target compound a Retention Factor (Rf) value between 0.2 and 0.4.[5][11] This Rf range typically translates well to flash column chromatography, ensuring the compound elutes in a reasonable number of column volumes without being too close to the solvent front or requiring excessive solvent.

Q2: When should I choose reversed-phase (RP) chromatography over normal-phase (NP)?

A2: The choice depends on the overall polarity and properties of your molecule.

ScenarioRecommended MethodRationale
Compound is non-polar to moderately polar, soluble in organic solvents like hexane, ethyl acetate, or DCM.Normal-Phase (Silica Gel) This is the traditional, cost-effective method for most organic compounds. Separation is based on polar interactions.
Compound is highly polar, water-soluble, or contains multiple basic sites causing severe tailing on silica.Reversed-Phase (C18) RP separates compounds based on hydrophobicity.[10] Polar compounds have weaker interactions with the non-polar C18 stationary phase and elute earlier. It is excellent for purifying polar heterocycles.
Crude mixture contains both polar and non-polar impurities.Reversed-Phase (C18) RP-HPLC often provides superior resolution for complex mixtures and can be used to confirm purity with high accuracy.[12]

Q3: How can I confirm the purity of my final compound after chromatography?

A3: A single chromatographic run is not sufficient to confirm purity. It is essential to use an orthogonal analytical method.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for purity analysis. A standard method would use a C18 reversed-phase column with a water/acetonitrile gradient and UV detection.[12] The purity is often reported as the area percentage of the main peak.[12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can quickly identify the presence of impurities, even if they were not visible by UV on TLC or HPLC.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of your target compound and can help identify the mass of any co-eluting impurities.

Experimental Protocols & Workflows

Protocol 1: Flash Column Chromatography with Triethylamine Modifier

This protocol is designed for purifying basic this compound derivatives on silica gel while minimizing peak tailing.[4]

  • Method Development (TLC):

    • Identify a mobile phase (e.g., 70:30 Hexane:Ethyl Acetate) that gives your product an Rf of ~0.3.

    • Prepare the chosen mobile phase and add 0.5-1% (v/v) triethylamine. Confirm the Rf is still suitable.

  • Column Packing:

    • Prepare a slurry of silica gel in the initial, least polar mobile phase you plan to use.

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring a flat, stable bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound (~1g) in a minimal amount of a suitable solvent (e.g., 5-10 mL of Dichloromethane).

    • Add 5-10 g of silica gel to the solution.

    • Remove the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column, creating a thin, even layer.

  • Elution:

    • Carefully add the mobile phase to the column without disturbing the sample layer.

    • Begin eluting the column, collecting fractions in test tubes.

    • Monitor the elution of your compound using TLC.

  • Fraction Analysis & Solvent Removal:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent (and volatile TEA) using a rotary evaporator to yield the purified compound.[4]

Workflow Diagram: Troubleshooting Poor Separation

The following diagram outlines a logical workflow for addressing poor separation in column chromatography.

G cluster_0 Troubleshooting Workflow: Poor Separation Start Poor Separation or Co-elution Observed TLC_Check Re-evaluate TLC. Is Rf optimal (0.2-0.4)? Start->TLC_Check Solvent_Select Change Mobile Phase Selectivity (e.g., Hex/EtOAc -> DCM/MeOH) TLC_Check->Solvent_Select No Loading Improve Sample Loading (Use Dry Loading) TLC_Check->Loading Yes Gradient Implement Gradient Elution Solvent_Select->Gradient Success Separation Achieved Solvent_Select->Success Separation Improved Stationary_Phase Change Stationary Phase (e.g., Silica -> NH2 or C18) Gradient->Stationary_Phase Still No Separation Gradient->Success Separation Improved Stationary_Phase->Success Separation Improved Reassess Re-assess Synthetic Route or Consider Recrystallization Stationary_Phase->Reassess Still No Separation Loading->Solvent_Select Still No Separation Loading->Success Separation Improved

Caption: Decision tree for troubleshooting poor chromatographic separation.

References

improving yields for nucleophilic substitution on 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers and drug development professionals, this Technical Support Center provides a comprehensive guide to mastering nucleophilic aromatic substitution (SNAr) on 3-Bromo-6-fluoropyridazine. As a Senior Application Scientist, my goal is to blend foundational chemical principles with practical, field-tested advice to help you navigate the complexities of this versatile building block and optimize your reaction yields.

The pyridazine core, with its two adjacent nitrogen atoms, is inherently electron-deficient. This electronic nature makes it highly susceptible to nucleophilic attack, a characteristic that is both an opportunity for synthetic chemists and a source of potential challenges.[1][2] This guide is structured to address these challenges head-on, offering clear, actionable solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

This section addresses fundamental questions about the reactivity of this compound to build a solid foundation for your experimental design.

Q1: What is the reaction mechanism for nucleophilic substitution on this compound?

The reaction proceeds via a well-established Nucleophilic Aromatic Substitution (SNAr) mechanism. This is a two-step addition-elimination process.

  • Addition Step (Rate-Determining): The nucleophile (Nu⁻) attacks one of the electron-deficient carbon atoms bearing a halogen. This attack breaks the aromaticity of the ring and forms a high-energy, resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3][4]

  • Elimination Step (Fast): The aromaticity of the ring is restored by the expulsion of the halide leaving group (X⁻).

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The electron-withdrawing nitrogen atoms of the pyridazine ring play a key role in stabilizing the negative charge of this intermediate through resonance, thereby activating the ring for this transformation.[5][6]

Figure 1: SNAr Mechanism on Pyridazine.
Q2: Which position is more reactive: C6-Fluoro or C3-Bromo?

For SNAr reactions, the C6-Fluoro position is generally more reactive and will be substituted preferentially. This is due to a combination of factors:

  • The "Element Effect": In SNAr, the rate-determining step is the initial nucleophilic attack, not the breaking of the carbon-halogen bond. Fluorine is the most electronegative halogen, and its powerful inductive electron-withdrawing effect makes the attached carbon (C6) significantly more electrophilic and thus more susceptible to nucleophilic attack.[3][7] This typically leads to a reactivity order of F > Cl > Br > I for SNAr reactions.

  • Ring Electronics: Both C3 and C6 positions are activated by the adjacent ring nitrogens. However, the position para to a ring nitrogen (C6) often experiences stronger activation than a position meta to the other nitrogen (C3), further favoring attack at C6.[5][8]

Therefore, you can expect high regioselectivity for substitution at the C6 position under standard SNAr conditions.

Q3: How should I select an appropriate solvent for my reaction?

Solvent choice is critical for a successful SNAr reaction. The key is to use a polar aprotic solvent . These solvents can solvate the cation of the base but do not strongly interact with the nucleophile, leaving it "naked" and highly reactive. More importantly, they effectively stabilize the negatively charged Meisenheimer complex, lowering the activation energy of the rate-determining step.[9]

Using nonpolar solvents (e.g., toluene, hexane) will likely result in no reaction, as they cannot stabilize the charged intermediate.[9] Protic solvents (e.g., ethanol, water) can solvate and deactivate the nucleophile through hydrogen bonding, slowing the reaction down.[10]

SolventBoiling Point (°C)Dielectric ConstantKey Characteristics & Considerations
DMF (Dimethylformamide)15337Excellent solvating power. High boiling point can be difficult to remove.
DMSO (Dimethyl sulfoxide)18947Very high polarity. Can be difficult to remove and may require high temperatures.
Acetonitrile (MeCN) 8238Lower boiling point, easier to remove post-reaction. Good for moderate temperatures.
NMP (N-Methyl-2-pyrrolidone)20232High thermal stability, suitable for high-temperature reactions.
Dioxane 1012.2Less polar, but often used successfully, sometimes with water as a co-solvent.
Q4: What is the role of the base and how do I choose one?

A base is typically required in these reactions for one of two reasons:

  • To deprotonate the nucleophile: If you are using a neutral nucleophile like an amine (R₂NH) or an alcohol/phenol (ROH), a base is needed to generate the more potent anionic nucleophile (R₂N⁻ or RO⁻).

  • To act as an acid scavenger: The reaction produces hydrofluoric acid (HF), which can protonate your nucleophile or product. A base neutralizes this acid, allowing the reaction to proceed to completion.

The choice of base depends on the pKa of your nucleophile. A general rule is that the base's conjugate acid should have a pKa at least 2 units higher than the pKa of the nucleophile.

BasepKa of Conjugate AcidStrengthTypical Use Case
K₂CO₃ (Potassium carbonate)10.3ModerateCommon for amines and phenols. Inexpensive and effective.
Cs₂CO₃ (Cesium carbonate)10.3ModerateGreater solubility in organic solvents than K₂CO₃ can sometimes improve rates.
DIPEA (Hünig's base)11.0Moderate (Non-nucleophilic)Organic-soluble, good for scavenging acid without competing as a nucleophile.
NaH (Sodium hydride)~36StrongUsed for deprotonating less acidic nucleophiles like alcohols. Reacts with water.
KHMDS, LHMDS ~26Strong (Non-nucleophilic)Very strong, sterically hindered bases for challenging deprotonations.
t-BuOK (Potassium tert-butoxide)~19StrongA strong, non-nucleophilic base suitable for many applications.

Troubleshooting Guide

Even with a well-designed experiment, challenges can arise. This guide provides a logical framework for diagnosing and solving common problems.

Q1: My reaction has stalled or shows very low conversion. What should I do?

Low conversion is a frequent issue. Systematically evaluate the following potential causes using the workflow below.

Troubleshooting_Workflow Start Problem: Low or No Conversion Temp Is the reaction temperature high enough? Start->Temp Base Is the base strong enough and used in sufficient quantity? Temp->Base Yes Sol_Temp Action: Increase temperature. SNAr on less activated rings often requires heat. Temp->Sol_Temp No Solvent Are you using a polar aprotic solvent (e.g., DMF, DMSO)? Base->Solvent Yes Sol_Base Action: Switch to a stronger base (e.g., NaH, t-BuOK) or use more equivalents. Base->Sol_Base No Purity Are reagents and solvent pure and anhydrous? Solvent->Purity Yes Sol_Solvent Action: Switch to a polar aprotic solvent to stabilize the Meisenheimer intermediate. Solvent->Sol_Solvent No Nucleophile Is the nucleophile sufficiently reactive? Purity->Nucleophile Yes Sol_Purity Action: Dry the solvent and reagents. Water can quench strong bases and compete as a nucleophile. Purity->Sol_Purity No Sol_Nucleophile Action: Consider using a more nucleophilic reagent or catalytic activation (e.g., Lewis acid). Nucleophile->Sol_Nucleophile No

Figure 2: Troubleshooting workflow for low reaction conversion.
Q2: I'm seeing multiple spots on my TLC plate. What are the likely side reactions?

  • Disubstitution: While substitution at C6 is strongly favored, forcing conditions (high temperature, long reaction times, large excess of a strong nucleophile) can lead to a second substitution at the C3-bromo position. To avoid this, use a controlled stoichiometry (1.0-1.2 equivalents of nucleophile) and monitor the reaction closely by TLC or LC-MS.

  • Reaction with Solvent: If using a nucleophilic solvent like an alcohol at high temperatures with a strong base, you may form the corresponding alkoxide, which can compete with your intended nucleophile.[9]

  • Decomposition: Pyridazines, while generally stable, can decompose under harsh basic conditions and high heat. If you observe significant charring or a complex mixture of baseline products, consider running the reaction at a lower temperature for a longer duration.

Q3: How can I effectively remove high-boiling solvents like DMF or DMSO during workup?

These solvents are notoriously difficult to remove via standard rotary evaporation. The most effective method is an aqueous workup .

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into a separatory funnel containing a significant volume of water (at least 10-20 times the volume of the DMF/DMSO).

  • Add a water-immiscible organic solvent, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Extract the product into the organic layer. Repeat the extraction 2-3 times.

  • Combine the organic layers and wash them with brine (saturated NaCl solution) to remove residual DMF/DMSO and water.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure leverages the high water solubility of DMF and DMSO to pull them out of the organic phase where your product resides.[9]

Experimental Protocols

These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: General Procedure for Reaction with an Amine Nucleophile (e.g., Morpholine)

This protocol details the substitution of the C6-fluorine with a secondary amine.

Protocol_1_Workflow A 1. Reagent Setup - Add this compound (1.0 eq). - Add K₂CO₃ (2.0 eq). - Add DMF (5-10 mL/mmol). B 2. Nucleophile Addition - Add Morpholine (1.2 eq) dropwise at room temperature. A->B C 3. Heating - Heat the reaction mixture to 80-100 °C. - Stir vigorously. B->C D 4. Monitoring - Monitor reaction progress by TLC or LC-MS until starting material is consumed (typically 4-12 h). C->D E 5. Workup - Cool to RT. - Dilute with water. - Extract with Ethyl Acetate (3x). D->E F 6. Purification - Wash combined organic layers with brine. - Dry over Na₂SO₄. - Concentrate and purify by column chromatography. E->F

Figure 3: Experimental workflow for N-arylation.

Step-by-Step Methodology:

  • To a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Add anhydrous dimethylformamide (DMF, approx. 0.1-0.2 M concentration).

  • Add the amine nucleophile (e.g., morpholine, 1.2 eq) to the suspension at room temperature.

  • Heat the mixture to 80-100 °C and stir.

  • Monitor the reaction's progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase) or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Perform an aqueous workup as described in the troubleshooting section.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-bromo-6-(morpholino)pyridazine.

Protocol 2: General Procedure for Reaction with a Phenol Nucleophile

This protocol describes the formation of a diaryl ether via substitution with a phenol. This often requires a stronger base and higher temperatures.

Step-by-Step Methodology:

  • To a dry, three-neck flask under an inert atmosphere (Nitrogen or Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq).

  • Add anhydrous DMF and cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of the phenol (1.2 eq) in a small amount of anhydrous DMF. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes to ensure complete formation of the sodium phenoxide.

  • Add a solution of this compound (1.0 eq) in DMF to the flask.

  • Heat the reaction mixture to 100-120 °C and stir until the reaction is complete as judged by TLC or LC-MS.

  • Cool the reaction to 0 °C and carefully quench by the slow addition of water.

  • Perform an aqueous workup and purify by flash column chromatography as described in Protocol 1.

References

catalyst selection for cross-coupling with 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the user's request.## Technical Support Center: Catalyst Selection for Cross-Coupling with 3-Bromo-6-fluoropyridazine

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance, troubleshooting, and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving this compound. This electron-deficient heterocyclic halide is a valuable building block, but its electronic nature and the presence of two nitrogen atoms present unique challenges that require careful catalyst selection and optimization.

Understanding the Substrate: this compound

The reactivity of this compound in cross-coupling reactions is dictated by several factors:

  • Electron-Deficient Ring: The pyridazine ring is inherently electron-deficient due to the two nitrogen atoms. This is further enhanced by the strongly electron-withdrawing fluorine atom. This electronic nature generally accelerates the rate-determining oxidative addition step of the catalytic cycle.[1]

  • Catalyst Inhibition: The lone pair of electrons on the pyridazine nitrogen atoms can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[2][3] This is a primary challenge to overcome.

  • C-Br Bond: The carbon-bromine bond is a reliable coupling handle, offering a good balance of reactivity for oxidative addition.[4]

The key to success lies in choosing a catalytic system where the desired catalytic turnover outcompetes catalyst inhibition.

General Troubleshooting Workflow

Before diving into reaction-specific issues, consider this general workflow when a reaction with this compound fails or gives low yields.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents 1. Verify Reagent Quality & Stoichiometry - Fresh Substrates? - Anhydrous/Degassed Solvent? - Active Catalyst/Ligand? - Accurate Stoichiometry? Start->Check_Reagents Check_Setup 2. Confirm Reaction Setup - Strictly Inert Atmosphere? - Sufficient Stirring? - Correct Temperature? Start->Check_Setup Catalyst_Poisoning 3. Suspect Catalyst Poisoning (Common with Pyridazines) Start->Catalyst_Poisoning If reagents/setup are OK Slow_Kinetics 4. Address Slow Kinetics Start->Slow_Kinetics Side_Reactions 5. Identify Side Reactions (e.g., Protodeboronation, Homocoupling) Start->Side_Reactions Sol_Ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, RuPhos) Catalyst_Poisoning->Sol_Ligand Sol_Precatalyst Use a Modern Precatalyst (e.g., Buchwald G3/G4) Catalyst_Poisoning->Sol_Precatalyst Slow_Kinetics->Sol_Ligand Sol_Temp Increase Temperature or Time Slow_Kinetics->Sol_Temp Sol_Base Optimize Base Choice (e.g., screen K₃PO₄, Cs₂CO₃, NaOtBu) Side_Reactions->Sol_Base Sol_Degas Improve Degassing Protocol (Freeze-Pump-Thaw) Side_Reactions->Sol_Degas

Caption: General troubleshooting workflow for pyridazine cross-coupling.

FAQ 1: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. However, the interplay between the boronic acid/ester and the pyridazine substrate requires careful consideration.

Question: My Suzuki-Miyaura reaction with this compound is sluggish and gives a low yield. What is the most likely cause?

Answer: The most probable causes are catalyst inhibition by the pyridazine nitrogen and/or protodeboronation of your boronic acid partner.[2][4] The electron-deficient nature of the pyridazine makes it a competing ligand for the palladium center, effectively sequestering the active catalyst. Protodeboronation, the undesired cleavage of the C-B bond, is a common side reaction, especially with electron-deficient or heteroaryl boronic acids.[2]

Troubleshooting Steps:

  • Switch to a Superior Ligand: Standard ligands like PPh₃ are often inadequate. Use bulky, electron-rich biarylphosphine ligands (Buchwald ligands). These ligands stabilize the palladium center, promote the desired reductive elimination, and sterically shield the metal from coordinating to the pyridazine nitrogen.[2][5]

    • Recommended Ligands: SPhos, XPhos, RuPhos.

  • Optimize the Base: The base is crucial for activating the boronic acid but can also promote protodeboronation if too harsh or if significant water is present.[4]

    • Recommended Bases: Start with K₃PO₄ or Cs₂CO₃.[5] These provide a good balance of reactivity while minimizing side reactions. Ensure the base is finely powdered for better solubility and reactivity.

  • Ensure Anhydrous and Degassed Conditions: Oxygen can lead to the homocoupling of boronic acids and deactivate the Pd(0) catalyst.[4][5] Water can be a proton source for protodeboronation.[4]

    • Action: Use anhydrous solvents (e.g., dioxane, toluene) and degas them thoroughly using methods like freeze-pump-thaw or by bubbling with an inert gas (Argon or Nitrogen) for an extended period.[6]

  • Use a slight excess of the Boronic Acid/Ester: To compensate for potential protodeboronation or homocoupling, using 1.2–1.5 equivalents of the boron reagent is a common strategy.[5]

Recommended Suzuki-Miyaura Catalyst Systems
ComponentRecommendationRationale
Pd Precatalyst XPhos Pd G3 (1-3 mol%)Air-stable, reliable generation of active Pd(0)L₁, minimizes catalyst deactivation pathways.[5]
Ligand XPhos, SPhos, RuPhosBulky, electron-rich ligands that accelerate oxidative addition and reductive elimination while preventing catalyst poisoning.[2][5]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv)Effective in activating the boron reagent with a lower risk of promoting protodeboronation compared to stronger hydroxide bases.[4][5]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or TolueneCommon, effective solvents for Suzuki couplings. The small amount of water can sometimes aid in dissolving the base and facilitating transmetalation.[3]
Temperature 80-110 °CSufficient thermal energy to drive the reaction to completion.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).[5]

  • Inert Atmosphere: Seal the vial with a septum cap and purge with argon or nitrogen for 5-10 minutes.

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%).[5]

  • Solvent Addition: Add degassed 1,4-dioxane (to achieve approx. 0.1 M concentration) via syringe.[4]

  • Reaction: Heat the reaction mixture with vigorous stirring to 100 °C.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.[5]

FAQ 2: Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is the premier method for forming C(aryl)-N bonds.[7][8] Success with this compound is highly dependent on the correct combination of a specialized ligand and a strong, non-nucleophilic base.

Question: I am attempting to couple a secondary amine with this compound using Pd₂(dba)₃ and BINAP, but I only recover starting material. What's wrong?

Answer: This is a classic case of using a suboptimal catalyst system for a challenging substrate. While BINAP is a useful ligand, it often fails in couplings with electron-deficient heterocycles or hindered coupling partners.[9] The combination of potential catalyst inhibition by the pyridazine and the need to facilitate a difficult reductive elimination step requires a more advanced ligand. Furthermore, a strong, non-nucleophilic base is required to deprotonate the amine (or the N-H precursor complex) without competing side reactions.[10]

Troubleshooting Steps:

  • Employ a State-of-the-Art Ligand: The development of bulky, electron-rich biarylmonophosphine ligands by the Buchwald group was transformative for this reaction.[7][9] These are essential for your substrate.

    • Recommended Ligands: XPhos, RuPhos, SPhos, or BrettPhos.[9] These ligands create a coordinatively unsaturated, highly reactive Pd(0) species that readily undergoes oxidative addition and facilitates the crucial C-N reductive elimination.

  • Use the Correct Base: A strong, non-nucleophilic base is mandatory. Sodium tert-butoxide (NaOtBu) is the most common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) is also highly effective, particularly in couplings with unprotected 2-aminopyridines.[9]

    • Caution: Avoid bases like K₂CO₃ or K₃PO₄, as they are generally not strong enough to deprotonate the amine efficiently in the catalytic cycle.

  • Consider a Precatalyst: Using a well-defined palladium precatalyst (e.g., RuPhos Pd G3) ensures the reliable formation of the active monoligated Pd(0) species, which is critical for success.[9]

Recommended Buchwald-Hartwig Catalyst Systems
ComponentRecommendationRationale
Pd Precatalyst RuPhos Pd G3 or XPhos Pd G3 (2-4 mol%)Highly active and air-stable precatalysts designed for challenging C-N couplings.[9]
Pd Source/Ligand Pd₂(dba)₃ (2 mol%) / RuPhos or XPhos (4-8 mol%)A common alternative to precatalysts, forming the active species in situ.[9][11]
Base NaOtBu or LHMDS (1.4-2.5 equiv)Strong, non-nucleophilic bases required to generate the palladium-amido intermediate.[6][9]
Solvent Toluene or 1,4-Dioxane (anhydrous, degassed)Aprotic solvents that are well-suited for this transformation.[11][12]
Temperature 80-110 °CTypical temperature range to ensure reasonable reaction rates.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Glovebox Setup: In a glovebox, add the Pd precatalyst (e.g., RuPhos Pd G3, 2 mol%) and NaOtBu (1.4 equiv) to an oven-dried Schlenk tube.[12]

  • Reagent Addition: Add this compound (1.0 equiv) and the primary or secondary amine (1.2 equiv).

  • Solvent Addition: Seal the tube, remove it from the glovebox, and add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the reaction mixture to 110 °C with vigorous stirring.[12]

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol.

FAQ 3: Sonogashira Coupling (C-C Alkyne Formation)

The Sonogashira coupling provides a powerful route to alkynylated pyridazines.[13] The classic conditions use a palladium catalyst and a copper(I) co-catalyst.

Question: My Sonogashira reaction is giving a low yield of the desired product along with a significant amount of a byproduct from the homocoupling of my terminal alkyne. How can I fix this?

Answer: This is a very common issue. The homocoupling of terminal alkynes (Glaser coupling) is the most prevalent side reaction in Sonogashira couplings and is often promoted by the presence of oxygen and the copper co-catalyst.[3][6] To solve this, you must rigorously exclude oxygen and/or modify the catalytic system.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen is a key promoter of Glaser coupling. Ensure your solvent and reaction headspace are completely free of oxygen. The freeze-pump-thaw method is superior to simple inert gas bubbling for this purpose.[6]

  • Use a Copper-Free Protocol: Many modern Sonogashira protocols omit the copper co-catalyst to prevent homocoupling. These reactions may require slightly higher temperatures or more active catalyst systems but often give cleaner results.[14]

  • Catalyst and Ligand Choice: While Pd(PPh₃)₄ is a classic choice, a combination of a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand is also common.[3][15] For copper-free conditions, more electron-rich and bulky ligands can be beneficial.[16]

  • Base Selection: An amine base like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is typically used. It acts as both a base to deprotonate the alkyne and often as the solvent. Ensure it is anhydrous.[3]

Recommended Sonogashira Catalyst Systems
ComponentRecommendation (Copper-Catalyzed)Recommendation (Copper-Free)
Pd Catalyst PdCl₂(PPh₃)₂ (2-5 mol%)Pd(OAc)₂ (2 mol%)
Cu Co-catalyst CuI (3-10 mol%)None
Ligand PPh₃ (often implicit in catalyst)SPhos (4 mol%)
Base Et₃N or DIPEA (2-5 equiv, can be co-solvent)K₃PO₄ or Cs₂CO₃ (2 equiv)
Solvent THF or DMF (anhydrous, degassed)Toluene or Dioxane (anhydrous, degassed)
Temperature Room Temp to 80 °C80-110 °C
Protocol 3: General Procedure for Copper-Catalyzed Sonogashira Coupling
  • Vessel Preparation: To a dry Schlenk flask, add this compound (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and CuI (5 mol%).[15]

  • Inert Atmosphere: Evacuate and backfill the flask with argon (repeat 3 times).

  • Reagent Addition: Add anhydrous, degassed THF and Et₃N (3 equiv). Add the terminal alkyne (1.2 equiv) dropwise.[15]

  • Reaction: Stir the reaction mixture at room temperature or heat to 60 °C if necessary.

  • Monitoring & Work-up: Follow steps 6-8 from the Suzuki protocol.

Visualizing the Core Mechanism

Understanding the fundamental catalytic cycle is key to rational troubleshooting. All the discussed reactions proceed through a similar series of steps involving the palladium catalyst.

Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition PdII [Ar-Pd(II)L₂(X)] Pd0->PdII Oxidative Addition Trans Transmetalation (Suzuki, Sonogashira) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_Nu [Ar-Pd(II)L₂(Nu)] PdII->PdII_Nu Transmetalation or equivalent PdII_Nu->Pd0 Reductive Elimination RedEl Reductive Elimination Product Product (Ar-Nu) PdII_Nu->Product ArX This compound (Ar-X) ArX->PdII Nu_Source R-B(OH)₂ / Base (Suzuki) R-NH₂ / Base (Buchwald) R-C≡C-H / Base / [Cu] (Sonogashira) (Nu-Source) Nu_Source->PdII

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

References

Navigating Regioselectivity in 3-Bromo-6-fluoropyridazine: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 3-bromo-6-fluoropyridazine. This versatile building block offers two distinct reactive sites, the C3-bromo and C6-fluoro positions, enabling a wide range of synthetic transformations. However, controlling the regioselectivity of these reactions is crucial for achieving the desired synthetic outcomes. This guide provides in-depth technical advice, troubleshooting tips, and detailed protocols to help you navigate the nuances of reacting with this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that determine whether a reaction occurs at the C3 (bromo) or C6 (fluoro) position of this compound?

The regioselectivity of reactions with this compound is primarily dictated by the reaction mechanism. There are two main classes of reactions to consider:

  • Nucleophilic Aromatic Substitution (SNAAr): In SNAAr reactions, the rate-determining step is typically the nucleophilic attack on the aromatic ring. The more electronegative fluorine atom at the C6 position makes this carbon more electrophilic and a better leaving group in this context. The electron-withdrawing nature of the pyridazine nitrogens further activates the C6 position towards nucleophilic attack. Therefore, SNAAr reactions preferentially occur at the C6 position, displacing the fluoride.

  • Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira): In these reactions, the key step is the oxidative addition of the palladium catalyst to the carbon-halogen bond. The bond strength of C-Br is significantly weaker than that of C-F. Consequently, the palladium catalyst will preferentially insert into the weaker C-Br bond. Thus, palladium-catalyzed cross-coupling reactions selectively occur at the C3 position.

Q2: I am trying to perform a Suzuki coupling on this compound, but I am seeing low conversion and side products. What could be the issue?

Low conversion and side reactions in Suzuki couplings with this compound can stem from several factors. Here are some common issues and troubleshooting steps:

  • Catalyst Inactivation: The nitrogen atoms in the pyridazine ring can coordinate to the palladium catalyst, leading to catalyst inhibition.[1]

    • Solution: Use a higher catalyst loading (2-5 mol %) and consider ligands that are less sensitive to coordination, such as bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands.[2]

  • Inefficient Oxidative Addition: While the C-Br bond is more reactive than the C-F bond, oxidative addition to electron-deficient heteroaromatics can still be sluggish.

    • Solution: Employ a more active palladium precatalyst (e.g., Pd₂(dba)₃ with a suitable ligand) and ensure your reaction is conducted under strictly anaerobic conditions to prevent catalyst oxidation.[3]

  • Protodeboronation of the Boronic Acid: The boronic acid can be sensitive to hydrolysis, especially under harsh basic conditions or in the presence of excess water.[1]

    • Solution: Use a milder base such as K₃PO₄ or Cs₂CO₃.[2] Ensure your boronic acid is of high quality and consider using boronate esters (e.g., pinacol esters) which are more stable.

  • Dehalogenation: You might observe the formation of 6-fluoropyridazine as a byproduct due to reductive dehalogenation.[1][2]

    • Solution: This is often promoted by palladium-hydride species. Ensure your solvent is anhydrous and degassed. Avoid using solvents that can act as hydride donors.

Q3: I want to introduce an amine at the C6 position. What are the key considerations for a successful nucleophilic aromatic substitution?

Introducing an amine at the C6 position via SNAAr is a common transformation. Here are some key points for success:

  • Nucleophile Strength: The reaction works best with primary and secondary amines. The nucleophilicity of the amine will influence the reaction rate.

  • Solvent and Temperature: Polar aprotic solvents like DMSO, DMF, or NMP are typically used to facilitate the reaction. Heating is usually required, with temperatures ranging from 80-150 °C.

  • Base: A non-nucleophilic base, such as CsF or K₂CO₃, is often added to scavenge the HF that is formed during the reaction. In some cases, an excess of the amine nucleophile can also serve as the base.

  • Side Reactions: At higher temperatures, there is a risk of di-substitution, especially if a large excess of the amine is used. Monitor the reaction progress carefully by TLC or LC-MS to optimize the reaction time.

Troubleshooting Guides

Troubleshooting Unsuccessful Suzuki Coupling at C3
Observed Issue Potential Cause(s) Recommended Action(s)
No or low conversion of this compound Inactive catalyst; Catalyst poisoning by pyridazine nitrogen; Insufficiently reactive boronic acid/ester.[1]Increase catalyst and ligand loading (up to 5 mol%); Switch to a more active ligand (e.g., XPhos, SPhos); Use a more reactive boronic ester (e.g., MIDA boronate); Ensure rigorous inert atmosphere.
Formation of 6-fluoropyridazine (dehalogenation) Presence of hydride sources (water, solvent); Base-mediated decomposition of boronic acid.[2]Use thoroughly dried and degassed solvents and reagents; Switch to a milder base (K₃PO₄, Cs₂CO₃); Use a boronate ester.
Formation of biaryl homocoupling product Presence of oxygen; Incomplete reduction of Pd(II) precatalyst.[1]Degas the reaction mixture thoroughly; Use a Pd(0) source like Pd₂(dba)₃.
Formation of both C3 and C6 coupled products Reaction temperature is too high, leading to C-F activation.Lower the reaction temperature and prolong the reaction time.
Troubleshooting Unsuccessful Nucleophilic Aromatic Substitution at C6
Observed Issue Potential Cause(s) Recommended Action(s)
No or low conversion of this compound Nucleophile is not strong enough; Insufficient temperature; Solvent not polar enough.Use a more nucleophilic amine; Increase the reaction temperature; Switch to a more polar aprotic solvent (DMSO, NMP).
Formation of di-substituted product Reaction time is too long; High temperature; Large excess of nucleophile.Monitor the reaction closely and stop it once the starting material is consumed; Reduce the reaction temperature; Use a smaller excess of the nucleophile.
Decomposition of starting material or product Reaction temperature is too high.Lower the reaction temperature and extend the reaction time.

Experimental Protocols

Protocol 1: Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol describes a general procedure for the selective coupling of an arylboronic acid at the C3 position of this compound.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd₂(dba)₃ (2 mol %)

  • XPhos (4 mol %)

  • K₃PO₄ (2.0 equivalents), finely ground

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), Pd₂(dba)₃ (0.02 mmol), and XPhos (0.04 mmol).

  • Seal the flask, and then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Selective Nucleophilic Aromatic Substitution at the C6-Position with an Amine

This protocol provides a general method for the selective amination at the C6 position of this compound.

Materials:

  • This compound

  • Primary or secondary amine (1.5 - 2.0 equivalents)

  • Caesium fluoride (CsF) (1.5 equivalents)

  • Dimethyl sulfoxide (DMSO), anhydrous

Procedure:

  • To a dry reaction vial, add this compound (1.0 mmol), the amine (1.5 mmol), and CsF (1.5 mmol).

  • Add anhydrous DMSO (3 mL) and seal the vial.

  • Heat the reaction mixture to 100-120 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of Regioselective Pathways

Regioselectivity cluster_start This compound cluster_snar Nucleophilic Aromatic Substitution (SNAAr) cluster_coupling Palladium-Catalyzed Cross-Coupling start This compound snar_conditions Nucleophile (e.g., R₂NH) Base (e.g., CsF) Solvent (e.g., DMSO) Heat start->snar_conditions Favored at C6 (C-F bond activation) coupling_conditions Pd Catalyst (e.g., Pd₂(dba)₃) Ligand (e.g., XPhos) Boronic Acid/Ester Base (e.g., K₃PO₄) start->coupling_conditions Favored at C3 (C-Br bond activation) snar_product 3-Bromo-6-(dialkylamino)pyridazine (Substitution at C6) snar_conditions->snar_product coupling_product 3-Aryl-6-fluoropyridazine (Substitution at C3) coupling_conditions->coupling_product

Caption: Decision workflow for regioselective reactions of this compound.

References

removal of impurities from 3-Bromo-6-fluoropyridazine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Bromo-6-fluoropyridazine Synthesis

Welcome to the technical support center for the synthesis and purification of this compound. This guide is designed for researchers, medicinal chemists, and process development professionals. We will address common challenges in removing impurities from the synthesis of this critical building block, providing practical, field-proven solutions to ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in the synthesis of this compound?

A1: Based on typical synthetic routes, which often involve halogen exchange reactions (e.g., fluorination of a dibromo-precursor), the primary impurities are typically:

  • Unreacted Starting Material: Most commonly, 3,6-dibromopyridazine is a significant impurity resulting from incomplete fluorination.[1][2]

  • Hydrolysis Products: The pyridazine ring can be susceptible to hydrolysis under certain work-up or reaction conditions, leading to the formation of 6-bromo-pyridazin-3-ol.

  • Positional Isomers: Depending on the synthetic strategy, minor amounts of other bromo-fluoro-pyridazine isomers may form.[3]

  • Residual Solvents: Solvents used during the synthesis and purification, such as DMF, DCM, or ethyl acetate, may be present in the final product.[4]

Q2: Which analytical techniques are most effective for identifying and quantifying impurities in my this compound sample?

A2: A multi-technique approach is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying non-volatile organic impurities like starting materials and isomers.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): The preferred method for identifying and quantifying volatile impurities, especially residual solvents.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides unambiguous structural confirmation of the final product and can be used to identify and quantify major impurities without requiring reference standards. ¹⁹F NMR is particularly useful for confirming the success of the fluorination step.[4]

Q3: My compound appears as a yellow or brown solid, but I expect a white or off-white product. What is the cause?

A3: The presence of color often indicates trace, highly conjugated impurities that may not be easily detectable by NMR or HPLC at low levels. These can sometimes be removed by treating a solution of the crude product with activated charcoal.[5][6] However, exercise caution as excessive use of charcoal can lead to product loss through adsorption.[5]

Troubleshooting Guide: Common Purification Issues

This section addresses specific experimental challenges in a problem-and-solution format.

Problem / Observation Probable Cause(s) Suggested Solutions & Scientific Rationale
Significant amount of 3,6-dibromopyridazine remains after reaction. 1. Incomplete Reaction: Insufficient reaction time, temperature, or equivalents of the fluorinating agent. 2. Poor Reagent Activity: The fluorinating agent (e.g., KF, TBAF) may have degraded due to moisture.1. Reaction Optimization: Systematically increase the reaction time or temperature and monitor by TLC/HPLC. Ensure the fluorinating agent is anhydrous and used in sufficient stoichiometric excess. 2. Purification: 3,6-dibromopyridazine is significantly less polar than the fluorinated product. Separation is readily achieved using flash column chromatography. Start with a low polarity eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.[7]
Product appears to be degrading on the silica gel column (streaking on TLC, low recovery). Acidic Nature of Silica: The basic nitrogen atoms in the pyridazine ring can interact strongly with acidic silanol groups on the surface of standard silica gel, leading to poor chromatography (tailing) and potential degradation.[7][8]1. Deactivate the Silica Gel: Prepare a slurry of the silica gel in your eluent containing 0.5-1% triethylamine (NEt₃). This competing base blocks the acidic sites, improving peak shape and recovery.[8] 2. Use an Alternative Stationary Phase: If degradation is severe, switch to a more inert stationary phase like neutral alumina or Florisil, which are less acidic.[7]
Recrystallization yields an oil instead of solid crystals ("oiling out"). 1. High Impurity Load: The presence of significant impurities can depress the melting point and inhibit crystal lattice formation.[6] 2. Rapid Cooling: Cooling the solution too quickly does not allow sufficient time for ordered crystal growth.[6] 3. Inappropriate Solvent Choice: The compound may be too soluble in the chosen solvent system.1. Pre-purify: First, run a quick plug of silica to remove the bulk of impurities, then proceed with recrystallization. 2. Control Cooling: Reheat the solution to re-dissolve the oil, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath. Induce crystallization by scratching the inside of the flask with a glass rod.[6] 3. Adjust Solvent System: Add more of the "poor" or "anti-solvent" (e.g., hexanes) to the hot solution until it becomes slightly cloudy, then add a drop of the "good" solvent (e.g., ethyl acetate) to clarify before cooling.[5]
Multiple spots are observed on TLC with very similar Rf values, making separation difficult. Isomeric Impurities: The synthesis may have produced positional isomers with very similar polarities to the desired product.1. Optimize Chromatography: Use a very shallow polarity gradient during column chromatography. 2. Change Eluent System: Screen different solvent systems using TLC. Sometimes switching from an ethyl acetate/hexane system to a dichloromethane/methanol system can alter selectivity and improve separation.[7] 3. Consider Recrystallization: If an appropriate solvent can be found, recrystallization can be highly effective at excluding impurities of similar polarity from the crystal lattice.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is designed for the purification of crude this compound containing less polar impurities like 3,6-dibromopyridazine.

  • TLC Analysis & Solvent System Selection:

    • Dissolve a small amount of the crude material in dichloromethane.

    • Spot on a silica gel TLC plate and elute with varying ratios of ethyl acetate (EtOAc) in hexane.

    • The ideal eluent system should give the desired product an Rf value of approximately 0.25-0.35 for optimal separation.[8] A typical starting point is 10-15% EtOAc in hexane.

  • Column Packing (Slurry Method):

    • Prepare a slurry of silica gel in the initial, least polar eluent determined from your TLC analysis (e.g., 5% EtOAc/hexane).

    • Pour the slurry into the column and use gentle air pressure to pack the bed, ensuring no air bubbles are trapped. Add a thin layer of sand to the top to protect the silica surface.[8]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.

    • Add 2-3 g of silica gel to this solution and evaporate the solvent completely using a rotary evaporator to obtain a dry, free-flowing powder.

    • Carefully add this powder to the top of the packed column. This technique prevents band broadening associated with liquid loading of poorly soluble compounds.[5]

  • Elution and Fraction Collection:

    • Begin eluting with the low-polarity mobile phase (e.g., 5% EtOAc/hexane). The less polar 3,6-dibromopyridazine impurity will elute first.

    • Monitor the fractions by TLC.

    • Once the impurity has been fully eluted, increase the polarity of the mobile phase (e.g., to 15-20% EtOAc/hexane) to elute the desired this compound.

    • Collect fractions containing the pure product.

  • Isolation:

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is effective when the crude product is relatively pure (>85%) and a suitable solvent system can be identified.

  • Solvent Selection:

    • Test the solubility of the crude material in various solvents at room temperature and upon heating.

    • A good single-solvent system is one where the compound is sparingly soluble at room temperature but highly soluble when hot.

    • Alternatively, use a binary solvent system (a "good" solvent and a "poor" solvent), such as ethyl acetate/hexanes or ethanol/water.[5][6]

  • Procedure:

    • Place the crude solid in an Erlenmeyer flask.

    • Add a minimal amount of the "good" solvent (e.g., hot ethyl acetate) until the solid just dissolves.

    • If the solution is colored, allow it to cool slightly, add a small amount of activated charcoal, and gently reheat for a few minutes.[6]

    • Perform a hot filtration through a pre-warmed funnel to remove any insoluble impurities (and charcoal, if used).

    • Slowly add the hot "poor" solvent (e.g., hexanes) to the filtrate until persistent cloudiness is observed. Add a few drops of the "good" solvent to redissolve the precipitate.

    • Cover the flask and allow it to cool slowly to room temperature. Do not disturb the flask to allow for the formation of large, pure crystals.

    • Once crystal formation appears complete, place the flask in an ice bath for 30 minutes to maximize yield.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold "poor" solvent, and dry under vacuum.

Workflow Visualization: Impurity Removal Strategy

The following diagram outlines the logical workflow for diagnosing and removing impurities from a crude this compound sample.

Purification_Workflow cluster_start Initial Analysis cluster_decision Impurity Profile Assessment cluster_paths Purification Pathways cluster_actions Recommended Actions cluster_end Final Product start Crude this compound analysis Analyze by TLC / HPLC / NMR start->analysis decision Major Impurity Identified? analysis->decision impurity_nonpolar Non-polar Impurity (e.g., 3,6-Dibromopyridazine) decision->impurity_nonpolar Yes (Less Polar) impurity_polar Polar Impurity (e.g., Hydrolysis Product) decision->impurity_polar Yes (More Polar) impurity_isomer Isomeric Impurity (Similar Polarity) decision->impurity_isomer Yes (Similar Rf) impurity_color Colored Impurity decision->impurity_color No (But Colored) action_cc Flash Column Chromatography (Shallow Gradient: Hex/EtOAc) impurity_nonpolar->action_cc action_cc_alt Column Chromatography (Neutral Alumina or Deactivated Silica) impurity_polar->action_cc_alt impurity_isomer->action_cc action_recrys Recrystallization (Solvent/Anti-solvent Pair) impurity_isomer->action_recrys action_charcoal Activated Charcoal Treatment followed by Recrystallization impurity_color->action_charcoal purity_check Final Purity Analysis (HPLC, NMR) action_cc->purity_check action_recrys->purity_check action_charcoal->purity_check action_cc_alt->purity_check end_product Pure this compound purity_check->end_product

Caption: Decision workflow for purifying crude this compound.

References

Technical Support Center: Navigating Scale-Up Synthesis of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of 3-Bromo-6-fluoropyridazine. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven insights to help you navigate the common challenges associated with this process.

Section 1: Synthetic Route Selection for Scale-Up

The successful scale-up of this compound hinges on selecting a synthetic route that is not only high-yielding but also safe, cost-effective, and reproducible on a larger scale. The most common and industrially viable approach begins with 3,6-dichloropyridazine, which is then subjected to a selective halogen exchange (Halex) reaction.

The diagram below outlines the recommended synthetic pathway, which prioritizes commercially available starting materials and robust transformations.

G cluster_0 Recommended Scale-Up Pathway SM 3,6-Dichloropyridazine INT1 3-Bromo-6-chloropyridazine SM->INT1 Selective Bromination FP This compound INT1->FP Halogen Exchange (Fluorination)

Caption: Recommended synthetic pathway for this compound.

Comparative Analysis of Synthetic Routes

While other routes exist, such as those involving direct bromination of a fluorinated precursor, they often present significant challenges with regioselectivity at scale.[1] The two-step approach from 3,6-dichloropyridazine offers superior control.

Route Starting Material Key Steps Pros Cons & Scale-Up Challenges
Route 1 (Recommended) 3,6-Dichloropyridazine1. Selective Bromination 2. Halogen Exchange (Fluorination)Good overall yield, high regioselectivity, cost-effective starting material.[2][3]Requires careful control of the Halex reaction (exotherm, moisture sensitivity); potential for byproduct formation.
Route 2 6-Fluoropyridazin-3-amine1. Diazotization 2. Sandmeyer BrominationCan lead to a clean product if conditions are optimized.Diazonium intermediates are often unstable and can be hazardous at scale; requires handling of corrosive reagents.
Route 3 3-Bromo-6-hydroxypyridazine1. Chlorination (e.g., with POCl₃) 2. Halogen Exchange (Fluorination)Utilizes a different set of precursors.POCl₃ is highly corrosive and requires specialized equipment; the reaction can be vigorous.[4]

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the scale-up synthesis, focusing on the recommended pathway involving a halogen exchange reaction.

Problem Area: Halogen Exchange (Fluorination) Step

The conversion of 3-Bromo-6-chloropyridazine to this compound is the most critical and challenging step of the synthesis.

Q: My fluorination reaction shows low or stalled conversion. What are the likely causes and how can I improve it?

A: Low conversion in a Halex reaction is a common scale-up issue, typically rooted in the deactivation of the fluoride source or insufficient mass transfer.

  • Causality—The Chemistry: The nucleophilicity of the fluoride anion is paramount. Alkali metal fluorides like potassium fluoride (KF) are often used, but their reactivity is severely hampered by moisture, which hydrates the fluoride ion, and by their low solubility in organic solvents. Phase-transfer catalysts (PTCs) like 18-crown-6 or quaternary ammonium salts are used to shuttle the fluoride ion into the organic phase.[5]

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: KF is highly hygroscopic. Use spray-dried KF and handle it under an inert atmosphere (Nitrogen or Argon). Ensure your solvent (e.g., DMSO, Sulfolane) has a low water content (<100 ppm). Any residual water will preferentially solvate the KF, rendering it inactive.

    • Verify PTC Activity and Loading: The phase-transfer catalyst is critical. Ensure it has not degraded and consider increasing the loading from 1-2 mol% to 5-10 mol% on larger scales to overcome mass transfer limitations.

    • Increase Reaction Temperature: The C-Cl bond at the 6-position of the pyridazine ring is activated towards nucleophilic aromatic substitution (SNAr), but higher temperatures are often needed to drive the reaction to completion. Cautiously increase the temperature in 5-10 °C increments, monitoring for byproduct formation via in-process controls (IPCs) like HPLC.

    • Improve Agitation: On scale-up, ensuring a homogenous slurry of the insoluble KF is crucial. Increase the agitation speed to maximize the surface area contact between the reactants. Baffled reactors are highly recommended.

Q: I am observing significant tar or dark-colored byproduct formation at higher temperatures. How can I minimize this?

A: This indicates thermal decomposition of the solvent or the substrate/product. High-boiling polar aprotic solvents, while effective for SNAr chemistry, have thermal stability limits.

  • Causality—The Chemistry: At elevated temperatures (>180-200 °C), solvents like DMSO can decompose. Furthermore, pyridazine rings can be susceptible to polymerization or other side reactions under harsh conditions, leading to the formation of high-molecular-weight, colored impurities.

  • Mitigation Strategies:

    • Optimize Temperature: Find the "sweet spot" where the reaction rate is acceptable without significant decomposition. A Design of Experiments (DoE) approach can be invaluable here.

    • Reduce Reaction Time: A higher temperature for a shorter duration may yield a better impurity profile than a lower temperature for a prolonged period. Monitor the reaction closely with HPLC and stop it once the starting material is consumed to an acceptable level (e.g., <1%).

    • Consider an Alternative Solvent: If DMSO is the issue, explore other high-boiling solvents like Sulfolane, which often has higher thermal stability.

    • Inert Atmosphere: Ensure the reaction is run under a strict inert atmosphere to prevent oxidative side reactions that can contribute to color formation.

Problem Area: Purification Challenges

Q: I'm having difficulty separating the final product from the unreacted 3-Bromo-6-chloropyridazine starting material. What purification strategies are recommended for scale-up?

A: The structural similarity of the starting material and product makes separation challenging. While chromatography is effective in the lab, it is often not feasible for large-scale production.

  • Recommended Strategies:

    • Recrystallization: This is the most viable industrial method. The key is to find a solvent system where the product has significantly lower solubility than the starting material, especially at lower temperatures.

      • Solvent Screening: Screen a variety of solvents. Isopropanol, ethanol/water mixtures, or heptane/ethyl acetate systems are good starting points.

      • Procedure: Dissolve the crude material in a minimal amount of hot solvent, then cool slowly to allow for the formation of pure crystals. Seeding with a small amount of pure product can aid in crystallization.

    • Distillation: If the product is thermally stable and has a sufficiently different boiling point from the starting material, fractional distillation under reduced pressure can be an effective, scalable purification method.

Q: My isolated product is a solid but is off-color (yellow or tan). What causes this and how can I obtain a white product?

A: The color is due to trace impurities, often highly conjugated molecules formed from side reactions.

  • Decolorization Techniques:

    • Activated Carbon Treatment: During the recrystallization process, after dissolving the crude product in the hot solvent, add a small amount (1-2% w/w) of activated carbon (charcoal). Stir for 15-30 minutes, then perform a hot filtration through a pad of Celite® or another filter aid to remove the carbon before cooling the solution. The charcoal will adsorb the colored impurities.

    • Re-slurry: Slurrying the isolated solid in a solvent in which it is poorly soluble (like cold heptane or diethyl ether) can wash away surface impurities.

Section 3: Frequently Asked Questions (FAQs)

Q: What are the most critical process safety considerations when scaling up this synthesis?

A: Safety is paramount. Key considerations include:

  • Thermal Hazard Assessment: The fluorination step is exothermic. A reaction calorimetry study (e.g., using an RC1 calorimeter) is essential to understand the heat of reaction, maximum temperature of synthesis reaction (MTSR), and potential for thermal runaway. This data is critical for designing an adequate reactor cooling system.

  • Reagent Handling:

    • POCl₃ (if used): Extremely corrosive and reacts violently with water. Requires specialized handling in a closed system.[4]

    • Bromine: Toxic and highly corrosive. Use of a less hazardous brominating agent like N-Bromosuccinimide (NBS) might be considered, though it is more expensive.[1]

  • Pressure Management: Ensure the reactor is equipped with appropriate pressure relief systems (bursting discs, relief valves), especially if gaseous byproducts could be generated.

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including acid-resistant gloves, splash goggles, face shields, and lab coats.[6][7][8]

Q: Which analytical methods are best for in-process control (IPC) and final product release?

A: A robust analytical package is crucial for a controlled and reproducible process.

  • In-Process Control (IPC):

    • HPLC (High-Performance Liquid Chromatography): The primary tool for monitoring reaction progress. It can quantify the consumption of starting material and the formation of the product and key impurities.

    • GC (Gas Chromatography): Useful for monitoring residual solvents in the final product.

  • Final Product Release:

    • HPLC: To determine purity (>99% is typical).

    • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure and identity of the compound.

    • Mass Spectrometry (MS): To confirm the molecular weight.

    • Melting Point: As a simple indicator of purity.

Section 4: Example Scale-Up Protocol (1 kg Scale)

This protocol is a hypothetical example based on established principles and should be thoroughly tested and optimized at a smaller scale before implementation.

Synthesis of this compound from 3-Bromo-6-chloropyridazine

Equipment: 20 L glass-lined reactor with overhead stirrer, condenser, nitrogen inlet, temperature probe, and bottom outlet valve.

Parameter Value Rationale
Starting Material 1.0 kg (4.82 mol) 3-Bromo-6-chloropyridazine-
Fluorinating Agent 0.84 kg (14.46 mol, 3.0 eq) Spray-Dried KFExcess drives the reaction to completion. Must be anhydrous.
Catalyst 0.19 kg (0.72 mol, 0.15 eq) 18-Crown-6Higher loading for scale-up to ensure efficient phase transfer.
Solvent 8.0 L Anhydrous DMSOGood solvent for SNAr; must have low water content.
Reaction Temp. 160-165 °COptimized for rate vs. decomposition. Requires careful monitoring.
Reaction Time 12-18 hours (Monitor by HPLC)-

Procedure:

  • Reactor Setup: Ensure the reactor is clean, dry, and purged with nitrogen.

  • Charging: Charge the reactor with 3-Bromo-6-chloropyridazine (1.0 kg), spray-dried potassium fluoride (0.84 kg), and 18-crown-6 (0.19 kg) under a nitrogen blanket.

  • Solvent Addition: Add anhydrous DMSO (8.0 L).

  • Heating & Reaction: Begin agitation and slowly heat the mixture to 160 °C. Monitor the internal temperature closely. The reaction is exothermic, and the heating rate may need to be controlled.

  • In-Process Control: Once at temperature, hold for 12-18 hours. Take samples every 2-4 hours and analyze by HPLC to monitor the disappearance of the starting material. The reaction is considered complete when <1% of starting material remains.

  • Cooling & Quenching: Cool the reaction mixture to room temperature. Slowly and carefully quench the reaction by transferring the mixture into a separate vessel containing 20 L of cold water with vigorous stirring.

  • Extraction: Transfer the quenched mixture to a suitable extractor. Extract the aqueous slurry with ethyl acetate (3 x 10 L).

  • Washing: Combine the organic layers and wash with water (2 x 10 L) and then with brine (1 x 10 L) to remove residual DMSO and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., isopropanol) to afford pure this compound as a white to off-white solid.

Troubleshooting Workflow Diagram

G start_node Low Yield or Purity Issue Detected decision_node1 Incomplete Conversion? start_node->decision_node1 Analyze IPC Data decision_node decision_node action_node action_node result_node result_node action_node1 Investigate Fluorination Step: 1. Verify KF is anhydrous 2. Increase PTC loading 3. Increase temperature cautiously 4. Improve agitation decision_node1->action_node1 Yes decision_node2 High Impurity Levels? decision_node1->decision_node2 No result_node2 Re-run at Pilot Scale action_node1->result_node2 Implement Changes action_node2 Optimize Purification: 1. Re-screen recrystallization solvents 2. Add activated carbon step 3. Consider distillation study decision_node2->action_node2 Yes result_node1 Check for Mechanical Losses (transfers, filtration) decision_node2->result_node1 No action_node2->result_node2 Implement Changes

Caption: Decision tree for troubleshooting low yield/purity issues.

References

preventing decomposition of 3-Bromo-6-fluoropyridazine during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for 3-Bromo-6-fluoropyridazine. As Senior Application Scientists, we understand the unique challenges this versatile but sensitive building block can present. This guide is designed to provide you with in-depth, field-proven insights to help you navigate potential decomposition issues and optimize your reaction outcomes. We will delve into the causality behind experimental choices, offering troubleshooting strategies and detailed protocols to ensure the integrity of your synthetic routes.

Troubleshooting Guide: Preventing Decomposition

This section addresses specific problems you may encounter when working with this compound, providing likely causes and actionable solutions.

Issue 1: Significant Debromination or Hydrodehalogenation Observed

Question: I am attempting a cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with this compound, but I am observing a significant amount of the debrominated product, 6-fluoropyridazine. What is causing this, and how can I prevent it?

Answer:

Probable Cause:

Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a common side reaction in palladium-catalyzed cross-coupling reactions.[1][2] This can be particularly prevalent with electron-deficient heteroaromatics like pyridazines. The pyridazine ring's electron-withdrawing nature can make the C-Br bond more susceptible to certain reduction pathways. The likely culprits are:

  • β-Hydride Elimination: If your coupling partner has β-hydrogens, this can be a major pathway for byproduct formation.[3]

  • Reductive Dehalogenation: This can occur via several mechanisms, including reaction with trace water, alcohols (if used as a solvent), or even the amine coupling partner in Buchwald-Hartwig aminations.[2][4] The palladium-hydride species formed during these processes can then reductively eliminate the bromo group.

Solutions & Scientific Rationale:

  • Ligand Selection is Critical: The choice of phosphine ligand in your palladium catalyst system is paramount.[5]

    • For Suzuki Couplings: Employ bulky, electron-rich phosphine ligands. Ligands like SPhos, XPhos, or RuPhos can promote the desired reductive elimination of the cross-coupled product over competing side reactions.

    • For Buchwald-Hartwig Aminations: Sterically hindered and electron-rich ligands are often necessary to facilitate the catalytic cycle effectively.[5][6] Consider using ligands such as tBuXPhos, BrettPhos, or Josiphos-type ligands, which have demonstrated success in coupling with challenging heteroaryl halides.[3]

  • Base Optimization: The choice and stoichiometry of the base are crucial.

    • Use a non-nucleophilic, anhydrous base. For Suzuki reactions, bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like alkoxides, which can promote side reactions.[7]

    • For Buchwald-Hartwig aminations, while strong bases like NaOtBu or LHMDS are often required, their purity and careful handling are essential to minimize side reactions.[8]

  • Solvent and Atmosphere Control:

    • Ensure strictly anhydrous and deoxygenated solvents. Common choices include toluene, dioxane, or THF.[5] Water and oxygen can interfere with the catalytic cycle and lead to catalyst deactivation or undesired side reactions.

    • Maintain a robust inert atmosphere (argon or nitrogen) throughout the reaction setup and duration.[5]

  • Temperature Management: While many cross-coupling reactions require elevated temperatures, excessively high temperatures can accelerate decomposition pathways. If you are observing significant debromination, consider lowering the reaction temperature and extending the reaction time.[5]

ParameterRecommendation for Suzuki CouplingRecommendation for Buchwald-HartwigRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃Pd₂(dba)₃, RuPhos-Pd-G3, BrettPhos-Pd-G3Provides the active Pd(0) species.
Ligand SPhos, XPhos, RuPhostBuXPhos, BrettPhos, JosiphosBulky, electron-rich ligands accelerate reductive elimination and stabilize the catalyst.[3][5]
Base K₃PO₄, Cs₂CO₃NaOtBu, LHMDS, K₂CO₃Activates the boronic acid/ester or deprotonates the amine. Non-nucleophilic nature is key.[7][8]
Solvent Toluene, Dioxane, THF (anhydrous)Toluene, Dioxane, THF (anhydrous)Must dissolve reagents and be rigorously dried and degassed.[5]
Temperature 80-110 °C (consider lowering if decomposition occurs)80-110 °C (consider lowering if decomposition occurs)Balances reaction rate with substrate stability.[5]
Issue 2: Nucleophilic Substitution at the Fluorine Position

Question: I am trying to perform a nucleophilic aromatic substitution (SNAr) on the C-Br bond, but I am seeing displacement of the fluorine atom instead. Why is this happening?

Answer:

Probable Cause:

In nucleophilic aromatic substitution (SNAr) reactions, the rate-determining step is often the initial attack of the nucleophile on the aromatic ring.[9] The position of this attack is dictated by the electronics of the ring. While the pyridazine nitrogen atoms are electron-withdrawing, influencing the entire ring, the high electronegativity of the fluorine atom can make the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack.[9][10]

Solutions & Scientific Rationale:

  • Leverage Transition Metal Catalysis for C-Br Functionalization: To selectively functionalize the C-Br bond, transition metal-catalyzed cross-coupling reactions are generally the preferred method. The mechanism of these reactions, particularly the oxidative addition step, is more sensitive to the carbon-halogen bond strength (C-Br is weaker than C-F) than the electrophilicity of the carbon atom.[1][11]

  • Modulate Nucleophile and Reaction Conditions for SNAr: If you must proceed via an SNAr pathway to functionalize the C-Br bond, careful selection of the nucleophile and reaction conditions is necessary, although this is a less common strategy for this substrate.

    • Softer Nucleophiles: Consider using "softer" nucleophiles which may have a greater propensity to react at the more polarizable C-Br bond.

    • Lower Temperatures: Running the reaction at lower temperatures may favor the kinetically controlled product, potentially increasing selectivity.

SNAr_vs_CrossCoupling cluster_0 Reaction Pathways for this compound cluster_1 SNAr cluster_2 Cross-Coupling A This compound B Nucleophilic Attack (e.g., RO⁻, R₂NH) A->B Highly Electrophilic C-F bond D Pd(0) Catalyst (e.g., Suzuki, Buchwald-Hartwig) A->D Weaker C-Br bond favors Oxidative Addition C Product of F Substitution B->C Displacement of F⁻ E Product of Br Substitution D->E Selective functionalization

Caption: Reaction pathway selectivity for this compound.

FAQs: Stability and Handling

Q1: What is the general stability of this compound?

A1: this compound is a stable crystalline solid under standard laboratory conditions (room temperature, protected from light and moisture). However, its stability can be compromised under certain reactive conditions, particularly at elevated temperatures and in the presence of strong bases or nucleophiles. The electron-deficient nature of the pyridazine ring makes it susceptible to decomposition pathways not as commonly observed in less electron-poor aromatic systems.[12]

Q2: Are there any specific reagents or conditions to avoid?

A2: Yes. Caution should be exercised with:

  • Strong, Unhindered Bases: Strong, sterically unhindered bases can potentially lead to elimination or other decomposition pathways.

  • High Temperatures: Prolonged exposure to high temperatures (>120-130 °C) can lead to thermal decomposition.

  • Certain Nucleophiles: As discussed, some strong nucleophiles may lead to non-selective reactions.

Q3: How should I store this compound?

A3: It should be stored in a tightly sealed container in a cool, dry, and dark place. A refrigerator or a desiccator is recommended for long-term storage to minimize potential degradation from atmospheric moisture.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (2.0 - 3.0 equivalents)

  • Anhydrous 1,4-Dioxane or Toluene

  • Schlenk flask or microwave vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Evacuate and backfill the flask with inert gas three times.

  • Add anhydrous, degassed 1,4-dioxane or toluene via syringe.

  • Heat the reaction mixture to 80-100 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of celite to remove inorganic salts and the catalyst.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.

Suzuki_Workflow A 1. Reagent Setup (Schlenk Flask, Inert Atmosphere) B 2. Solvent Addition (Anhydrous, Degassed) A->B Add Reagents First C 3. Heating & Monitoring (80-100 °C, TLC/LC-MS) B->C Heat to Initiate D 4. Work-up (Cool, Dilute, Filter) C->D Once Complete E 5. Purification (Column Chromatography) D->E Isolate Crude

Caption: General workflow for Suzuki-Miyaura coupling reactions.

References

Technical Support Center: Solvent Effects on the Reactivity of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

This technical support guide is designed for researchers, chemists, and drug development professionals working with 3-Bromo-6-fluoropyridazine. As a versatile heterocyclic building block, its reactivity is profoundly influenced by the choice of solvent. Understanding these solvent effects is paramount for controlling reaction outcomes, optimizing yields, and troubleshooting common experimental challenges. This document provides in-depth, field-proven insights in a question-and-answer format to address specific issues you may encounter.

Section 1: Foundational Concepts & Frequently Asked Questions

This section addresses fundamental questions regarding the reactivity and properties of this compound. A solid grasp of these concepts is the first step toward successful experimentation.

Q1: What are the primary reactive sites on this compound, and how does their reactivity differ based on reaction type?

A1: this compound has two halogenated positions with distinct and predictable reactivity profiles, which is key to its utility in multi-step synthesis. The choice of reaction conditions, particularly the type of catalysis, dictates which site is functionalized.

  • Nucleophilic Aromatic Substitution (SNAr): The pyridazine ring is electron-deficient due to the two electronegative nitrogen atoms, which activates it for nucleophilic attack. In SNAr reactions, the rate-determining step is typically the initial addition of the nucleophile to form a negatively charged intermediate (a Meisenheimer complex).[1][2] The high electronegativity of fluorine provides a powerful inductive electron-withdrawing effect that stabilizes this intermediate far more effectively than bromine.[1] Consequently, the C-F bond at the 6-position is the more reactive site for SNAr .

  • Palladium-Catalyzed Cross-Coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig): The mechanism of these reactions involves an oxidative addition step where the palladium catalyst inserts into the carbon-halogen bond. The rate of this step is inversely related to the bond dissociation energy of the C-X bond. The C-Br bond is significantly weaker than the C-F bond.[3] Therefore, the C-Br bond at the 3-position is the selectively reactive site in palladium-catalyzed cross-coupling reactions .[3]

This differential reactivity allows for a sequential functionalization strategy, a highly valuable tool in medicinal chemistry.

Q2: How are solvents classified, and why is this classification critical for my experiments?

A2: Solvents are broadly classified based on their polarity (dielectric constant) and their ability to donate a proton (protic vs. aprotic). This classification is crucial because the solvent's properties directly influence the stability and reactivity of reactants, intermediates, and transition states.[4]

  • Polar Protic Solvents: These solvents contain O-H or N-H bonds (e.g., water, methanol, ethanol) and can act as hydrogen bond donors.[4] They are excellent at solvating both cations and anions. However, their strong solvation of anionic nucleophiles through hydrogen bonding (creating a "solvent cage") can severely diminish nucleophilicity, which is often detrimental to SNAr and SN2 reactions.[5]

  • Polar Aprotic Solvents: These solvents have a significant dipole moment but lack O-H or N-H bonds (e.g., DMF, DMSO, acetonitrile, acetone).[4] They are excellent at solvating cations but leave anions relatively "naked" and highly reactive.[4][5] This property makes them the solvents of choice for many reactions involving anionic nucleophiles, leading to dramatic rate accelerations.[6]

  • Non-Polar Solvents: These solvents have low dielectric constants and no significant dipole moment (e.g., hexane, toluene, benzene). They are primarily used for reactions involving non-polar reagents and are generally poor choices for reactions with charged species due to low solubility.

Solvent ClassExamplesKey Characteristics
Polar Protic Water (H₂O), Methanol (MeOH), Ethanol (EtOH)Can donate hydrogen bonds; effectively solvates both cations and anions; often suppresses the reactivity of anionic nucleophiles.[5]
Polar Aprotic DMF, DMSO, Acetonitrile (MeCN), AcetoneCannot donate hydrogen bonds; solvates cations well but leaves anions poorly solvated, enhancing their nucleophilicity.[4]
Non-Polar Toluene, Hexane, Dioxane, THFLow dielectric constant; poor at solvating charged species; often used in organometallic chemistry.[7]
Q3: What are the general solubility characteristics of this compound?

A3: While extensive quantitative solubility data for this compound is not widely published, we can infer its behavior based on its structure and data from similar pyridazine derivatives.[8] The presence of two halogens and two nitrogen atoms imparts significant polarity to the molecule.

  • Good Solubility: Expected in polar aprotic solvents like DMF, DMSO, acetone, and acetonitrile, as well as chlorinated solvents like dichloromethane (DCM) and chloroform.

  • Moderate Solubility: Expected in ethers like THF and dioxane, and alcohols like ethanol and isopropanol.

  • Low Solubility: Expected in non-polar hydrocarbon solvents such as hexane and cyclohexane.

For any reaction, it is crucial to first confirm the solubility of your starting material under the planned reaction conditions to ensure a homogeneous environment, which is vital for reproducibility and optimal reaction rates.

Section 2: Troubleshooting Guide for Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions with this compound typically involve the displacement of the fluoride at the C-6 position. Solvent choice is the most critical parameter for success.

Q4: My SNAr reaction with an amine or alkoxide nucleophile is extremely slow or gives a low yield. Which solvent should I be using?

A4: This is a classic solvent-related issue. If you are using a protic solvent (like ethanol or isopropanol) or a less polar solvent (like THF or toluene), your nucleophile is likely being deactivated.

The Underlying Cause: Anionic nucleophiles (like RO⁻) or even neutral amines are strongly solvated by protic solvents through hydrogen bonding. This "solvent cage" stabilizes the nucleophile, lowering its ground-state energy and increasing the activation energy required for it to attack the pyridazine ring.[5]

The Solution: Switch to a Polar Aprotic Solvent. Polar aprotic solvents like DMF, DMSO, or NMP are the gold standard for SNAr reactions for two primary reasons:

  • Enhanced Nucleophilicity: They dissolve the nucleophile salt but only weakly solvate the anion. This "naked" nucleophile is significantly more reactive, leading to a dramatic increase in reaction rate—sometimes by several orders of magnitude.[5][6]

  • Intermediate Stabilization: Their high polarity helps to stabilize the charged Meisenheimer complex formed during the reaction.

SolventClassTypical Outcome for SNAr with Anionic NucleophilesTroubleshooting Notes
DMSO, DMF, NMP Polar AproticExcellent. High reaction rates and yields are typical.[3]Preferred choice. Ensure the solvent is anhydrous, as water can compete as a nucleophile or protonate the base. High boiling points allow for a wide temperature range.
Acetonitrile (MeCN) Polar AproticGood. Generally effective, but sometimes less efficient than DMF or DMSO for challenging transformations.Lower boiling point limits the reaction temperature. Good for reactions that are sensitive to the higher temperatures achievable in DMF/DMSO.
THF, Dioxane BorderlinePoor to Moderate. Often too non-polar to effectively promote the reaction, leading to slow rates and low conversion.Can be used if reagents are unstable in more aggressive polar aprotic solvents, but expect significantly longer reaction times or the need for higher temperatures in a sealed tube.
Ethanol, Methanol Polar ProticVery Poor. The reaction is often completely inhibited due to hydrogen bonding with the nucleophile.[5]Avoid for SNAr with anionic nucleophiles. May be tolerated with neutral nucleophiles (e.g., ammonia) where proton transfer is part of the mechanism.
Experimental Protocol: General Procedure for SNAr with an Amine

This protocol outlines a self-validating system for the substitution of the 6-fluoro group with an amine, emphasizing the critical role of the solvent.

  • Preparation: To a dry, sealable reaction vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq.).

  • Reagent Addition: Add the amine nucleophile (1.1–1.5 eq.) and a non-nucleophilic base such as K₂CO₃ or Cs₂CO₃ (2.0 eq.). The base is crucial for deprotonating the amine or scavenging the HF byproduct.

  • Solvent Addition: Add anhydrous DMF or DMSO to achieve a concentration of approximately 0.1–0.5 M. Causality Check: Using an anhydrous polar aprotic solvent is the key step to ensure a reactive, desolvated nucleophile.

  • Reaction: Seal the vial tightly and heat the mixture to the desired temperature (typically 80–120 °C).

  • Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC or LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature, pour it into water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine to remove residual DMF/DMSO, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Q5: I'm observing unexpected side products or decomposition of my starting material. Could the solvent be the cause?

A5: Yes, while polar aprotic solvents are excellent for promoting reactivity, they are not entirely innocent and can participate in side reactions, especially at elevated temperatures.

  • DMF/DMSO Instability: At high temperatures (>140-150 °C), DMF can decompose to generate dimethylamine and carbon monoxide. Dimethylamine is a nucleophile and can compete with your desired nucleophile, leading to an undesired byproduct. DMSO can also have complex decomposition pathways under strongly basic or acidic conditions at high temperatures.

  • Hydrolysis: If your solvent is not anhydrous, water can act as a nucleophile, leading to the formation of the corresponding hydroxypyridazine, especially under basic conditions.

Troubleshooting Steps:

  • Verify Solvent Purity: Use a fresh bottle of anhydrous solvent.

  • Lower the Temperature: Determine the lowest effective temperature for your reaction to minimize solvent decomposition.

  • Switch Solvents: If high temperatures are necessary, consider switching to a more thermally stable polar aprotic solvent like NMP or diphenyl ether.

Decision Workflow for SNAr Solvent Selection

Start Start: SNAr Reaction Planned Check_Nu What is the Nucleophile? Start->Check_Nu Anionic_Nu Anionic (e.g., RO⁻, RS⁻) or strong neutral base Check_Nu->Anionic_Nu Anionic/Strong Neutral_Nu Neutral/Weak (e.g., R₂NH) Check_Nu->Neutral_Nu Neutral/Weak Use_Aprotic Use Polar Aprotic Solvent (DMF, DMSO) Anionic_Nu->Use_Aprotic Neutral_Nu->Use_Aprotic Check_Rate Reaction Slow? Use_Aprotic->Check_Rate No_Decomp No Decomposition? Check_Rate->No_Decomp No Use_Stronger Consider Stronger Base (e.g., Cs₂CO₃) Check_Rate->Use_Stronger Yes Increase_Temp Increase Temperature (80-120 °C) No_Decomp->Increase_Temp Yes Failure Troubleshoot Further No_Decomp->Failure No, still slow Check_Decomp Decomposition Observed? Increase_Temp->Check_Decomp Use_Stronger->Check_Rate Success Success Check_Decomp->Success No Switch_Solvent Switch to more stable solvent (NMP) or lower temperature Check_Decomp->Switch_Solvent Yes Switch_Solvent->Failure

Caption: Decision tree for SNAr solvent troubleshooting.

Section 3: Troubleshooting Guide for Palladium-Catalyzed Cross-Coupling

These reactions selectively target the C-Br bond at the 3-position. Here, the solvent's role shifts from activating the nucleophile to managing solubility and stabilizing the catalyst.

Q6: I am attempting a Suzuki-Miyaura coupling at the C-Br position, but the reaction is inefficient or stalled. How does solvent choice impact this?

A6: In contrast to SNAr, the challenge in Suzuki-Miyaura coupling is often solubility. The reaction involves an organic-soluble aryl halide, an often water-soluble inorganic base (like K₂CO₃ or K₃PO₄), and a boronic acid of variable solubility. The solvent system must create a productive environment for these disparate components to interact with the palladium catalyst.

The Solution: Use a Biphasic or Polar Solvent System. Single non-polar solvents are rarely effective. The most common and successful strategies are:

  • Aqueous Biphasic Systems: Mixtures like Dioxane/Water , Toluene/Ethanol/Water , or THF/Water are widely used.[7][9] The organic solvent dissolves the aryl halide and the catalyst, while water dissolves the inorganic base and the boronate salt formed in situ. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.

  • Polar Aprotic Solvents: Solvents like DMF or acetonitrile can sometimes be used as single-solvent systems, as they can adequately dissolve all components. However, their coordinating ability can sometimes influence the catalyst's activity.[10]

Solvent SystemClassTypical Outcome for Suzuki CouplingTroubleshooting Notes
Dioxane/Water Biphasic (Miscible at RT)Excellent. A very common and reliable system for a wide range of substrates.Ensure dioxane is peroxide-free. The ratio (e.g., 4:1) can be optimized.
Toluene/EtOH/Water BiphasicVery Good. Toluene allows for higher reaction temperatures, which can be beneficial for less reactive substrates.A good alternative to dioxane. Ethanol acts as a phase-transfer agent, improving interaction between the aqueous and organic phases.
DMF or MeCN Polar Aprotic (Homogeneous)Good to Moderate. Can be effective but may require more optimization of catalyst and base.[9][10]Can sometimes lead to faster reactions due to the homogeneous conditions. However, some catalyst/ligand combinations are less stable in these solvents. May alter selectivity in more complex substrates.[10]
THF/Water Biphasic (Miscible at RT)Good. Effective, but the lower boiling point of THF limits the accessible temperature range.Best suited for highly reactive substrates that do not require high heat.
Q7: My catalyst appears to be deactivating (the reaction mixture turns black), leading to a stalled reaction. Can the solvent help?

A7: Catalyst decomposition into palladium black is a common failure mode. While often caused by oxygen, the solvent plays a crucial role in stabilizing the active Pd(0) species.

The Underlying Cause: The active Pd(0) catalyst can aggregate and precipitate as inactive palladium black if not properly stabilized by ligands. Oxygen in the solvent or headspace is a primary culprit, as it can oxidize and deactivate the catalyst.[3]

The Solution: Rigorous Degassing and Solvent Choice.

  • Degassing is Non-Negotiable: Before adding the catalyst, the solvent and reaction mixture must be thoroughly degassed. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent for 20-30 minutes or by using several freeze-pump-thaw cycles.

  • Solvent's Role in Stability: While the ligand has the primary role in stabilizing the catalyst, the solvent medium matters. Overly aggressive or coordinating solvents can sometimes strip ligands from the metal center, leading to decomposition. Non-polar solvents like toluene and dioxane are generally considered "safe" and non-interfering for most standard catalyst systems.

Experimental Protocol: General Procedure for Selective Suzuki-Miyaura Coupling

This protocol provides a framework for coupling at the C-Br position, emphasizing solvent preparation.

  • Reagent Preparation: In a flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and the base (e.g., K₂CO₃, 2.5 eq.).

  • Solvent Addition and Degassing: Add the solvent system (e.g., Dioxane and Water in a 4:1 ratio). Causality Check: This biphasic system is chosen to dissolve all reactants. Bubble argon through the stirred mixture for 30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) to the degassed mixture.

  • Reaction: Heat the reaction to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring & Work-up: Monitor by TLC or LC-MS. Upon completion, cool the mixture, dilute with ethyl acetate, and separate the layers. Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Start Start: Suzuki Reaction Fails (Low Yield / Stalled) Check_Degas Was the solvent thoroughly degassed? Start->Check_Degas No_Degas No -> Redo reaction with rigorous degassing (Ar bubbling) Check_Degas->No_Degas No Yes_Degas Yes Check_Degas->Yes_Degas Yes Check_Solvent What solvent system was used? Yes_Degas->Check_Solvent Solvent_Biphasic Biphasic (Dioxane/H₂O, Toluene/H₂O) Check_Solvent->Solvent_Biphasic Biphasic Solvent_Single Single Solvent (THF, DMF) Check_Solvent->Solvent_Single Single Check_Base Is the base appropriate? (K₂CO₃, K₃PO₄, Cs₂CO₃) Solvent_Biphasic->Check_Base Consider_Biphasic Poor solubility is likely. Switch to a biphasic system (Dioxane/H₂O) Solvent_Single->Consider_Biphasic Check_Temp Try increasing temperature or switching to Toluene/EtOH/H₂O for higher boiling point Success Success Check_Temp->Success Failure Consider changing ligand/catalyst Consider_Biphasic->Failure Check_Base->Check_Temp Yes Change_Base Try a different base. (e.g., Cs₂CO₃ is more soluble and often more effective) Check_Base->Change_Base No/Unsure Change_Base->Check_Temp

Caption: Troubleshooting workflow for a failing Suzuki-Miyaura reaction.

References

Validation & Comparative

A Guide to the 1H and 13C NMR Analysis of 3-Bromo-6-fluoropyridazine: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the structural characteristics of novel heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy serves as a cornerstone technique for elucidating molecular structure. This guide provides an in-depth analysis of the anticipated ¹H and ¹³C NMR spectra of 3-Bromo-6-fluoropyridazine, a halogenated pyridazine derivative of interest in medicinal chemistry. In the absence of directly published experimental spectra for this specific compound, this guide offers a robust predictive analysis based on established principles of NMR spectroscopy and comparative data from structurally analogous compounds.

The Significance of NMR in Characterizing Substituted Pyridazines

The pyridazine core is a prevalent motif in a wide array of pharmacologically active molecules. The introduction of substituents, such as bromine and fluorine, dramatically influences the electronic environment and, consequently, the biological activity of the parent heterocycle. NMR spectroscopy provides a precise and powerful tool to probe these electronic changes by measuring the chemical shifts and coupling constants of ¹H and ¹³C nuclei. This data is crucial for confirming the identity and purity of synthesized compounds and for understanding structure-activity relationships.

Predicted NMR Spectral Data for this compound

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are derived from the analysis of substituent effects in related pyridazine and aromatic systems. The proposed solvent for analysis is Dimethyl Sulfoxide-d₆ (DMSO-d₆), a common choice for nitrogen-containing heterocycles due to its excellent solubilizing properties.[1]

Table 1: Predicted ¹H NMR Spectral Data for this compound in DMSO-d₆

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
H-47.90 - 8.10Doublet of doublets (dd)³J(H4-H5) ≈ 9.0, ⁴J(H4-F6) ≈ 4.0
H-57.70 - 7.90Doublet of doublets (dd)³J(H5-H4) ≈ 9.0, ³J(H5-F6) ≈ 8.0

Table 2: Predicted ¹³C NMR Spectral Data for this compound in DMSO-d₆

CarbonPredicted Chemical Shift (δ, ppm)Predicted Multiplicity (Proton Decoupled)Predicted Coupling Constants (J, Hz)
C-3145 - 150Doublet (d)²J(C3-F6) ≈ 15-20
C-4125 - 130Doublet (d)³J(C4-F6) ≈ 3-5
C-5120 - 125Doublet (d)²J(C5-F6) ≈ 20-25
C-6160 - 165Doublet (d)¹J(C6-F6) ≈ 240-260

Rationale for Predicted Spectral Parameters

The predicted chemical shifts and coupling constants are based on the following established principles and comparative data from related structures:

  • ¹H NMR: The two protons on the pyridazine ring, H-4 and H-5, are expected to appear as doublets of doublets. The large coupling constant between them (³J(H4-H5) ≈ 9.0 Hz) is characteristic of vicinal protons in an aromatic system.[2] The fluorine atom at the 6-position will further split these signals. The coupling of fluorine to H-5 (³J(H5-F6)) is anticipated to be larger than the coupling to H-4 (⁴J(H4-F6)) due to the through-bond distance.[3][4] The electron-withdrawing nature of the bromine and fluorine atoms will cause the proton signals to appear at a relatively downfield chemical shift.

  • ¹³C NMR: The carbon atoms in the pyridazine ring will all exhibit coupling to the fluorine atom. The largest coupling constant will be the one-bond coupling between C-6 and F-6 (¹J(C6-F6)), which is typically in the range of 240-260 Hz for fluorinated aromatic compounds.[5] The two-bond (²J(C-F)) and three-bond (³J(C-F)) couplings are significantly smaller.[5][6] The carbon directly attached to the fluorine (C-6) will be the most downfield-shifted carbon due to the strong deshielding effect of fluorine. The carbon bearing the bromine atom (C-3) is also expected to be downfield, though to a lesser extent.

Comparative Analysis with Structurally Related Compounds

To contextualize the predicted data, it is insightful to compare it with the experimental NMR data of related pyridazine derivatives.

  • 3-Bromopyridazine: In the absence of the fluorine substituent, the proton signals of 3-bromopyridazine would be simpler, with H-4 and H-5 appearing as doublets of doublets coupled to each other and to H-6. The introduction of fluorine at the 6-position significantly alters the electronic environment, leading to the predicted downfield shifts and the characteristic fluorine coupling patterns.

  • 3,6-Dichloropyridazine: This compound provides a good comparison for the effect of two halogen substituents. While chlorine is less electronegative than fluorine, the general trend of downfield chemical shifts for the ring protons and carbons would be observed. However, the characteristic large ¹J(C-F) and smaller long-range J(H-F) and J(C-F) couplings would be absent.

  • Fluoropyridines: The extensive literature on fluoropyridines provides a valuable resource for understanding C-F and H-F coupling constants in a similar heterocyclic system.[7] The magnitudes of the predicted coupling constants for this compound are in line with those observed for various fluoropyridine isomers.

Experimental Protocol for NMR Analysis

To acquire high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol is recommended. This protocol is designed to be a self-validating system, ensuring accurate and reproducible results.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of this compound for ¹H NMR analysis, or 20-30 mg for ¹³C NMR analysis, into a clean, dry NMR tube.
  • Add approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
  • Cap the NMR tube and gently vortex or sonicate to ensure complete dissolution of the sample.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
  • Tune and match the probe for both ¹H and ¹³C frequencies.
  • Shim the magnetic field to achieve good homogeneity, using the deuterium lock signal from the solvent.

3. ¹H NMR Acquisition:

  • Acquire a standard one-dimensional ¹H NMR spectrum.
  • Set the spectral width to cover the aromatic region (approximately 0-10 ppm).
  • Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
  • Process the spectrum with an appropriate line broadening factor (e.g., 0.3 Hz) to improve resolution.
  • Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

4. ¹³C NMR Acquisition:

  • Acquire a proton-decoupled ¹³C NMR spectrum.
  • Set the spectral width to cover the expected range for aromatic carbons (approximately 100-170 ppm).
  • Use a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio, as ¹³C has a low natural abundance.
  • Process the spectrum with a line broadening factor of 1-2 Hz.
  • Reference the spectrum to the solvent peak of DMSO-d₆ at 39.52 ppm.

5. 2D NMR Experiments (Optional but Recommended for Unambiguous Assignment):

  • COSY (Correlation Spectroscopy): To confirm the coupling between H-4 and H-5.
  • HSQC (Heteronuclear Single Quantum Coherence): To correlate the proton signals with their directly attached carbon atoms.
  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which would be crucial for assigning the quaternary carbons and confirming the overall structure.

Visualizing the Molecular Structure and Logic

To aid in the interpretation of the NMR data, the following diagrams illustrate the molecular structure with atom numbering and the logical workflow for spectral analysis.

Caption: Molecular structure of this compound with atom numbering.

Start Synthesized this compound Prep Sample Preparation (in DMSO-d6) Start->Prep 1H_NMR 1H NMR Acquisition Prep->1H_NMR 13C_NMR 13C NMR Acquisition Prep->13C_NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Prep->2D_NMR Analysis Spectral Analysis (Chemical Shifts, Multiplicities, Coupling Constants) 1H_NMR->Analysis 13C_NMR->Analysis 2D_NMR->Analysis Comparison Comparison with Predicted Data and Analogs Analysis->Comparison Structure Structure Confirmation Comparison->Structure

Caption: Experimental workflow for the NMR analysis of this compound.

Conclusion

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, we have proposed a detailed set of expected chemical shifts and coupling constants. The provided experimental protocol offers a robust framework for obtaining high-quality spectra, which can then be compared against these predictions for definitive structural elucidation. This information is intended to be a valuable resource for researchers working with this and similar heterocyclic compounds, facilitating their synthetic and drug discovery efforts.

References

A Comparative Analysis of Reactivity: 3-Bromo-6-fluoropyridazine vs. 3-Chloro-6-fluoropyridazine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, pyridazine scaffolds are of paramount importance, serving as key building blocks in a myriad of pharmaceutical agents. Their utility is largely dictated by the ease and selectivity with which they can be functionalized. Among the most crucial reactions for this purpose is Nucleophilic Aromatic Substitution (SNAr), a powerful tool for introducing diverse functionalities onto the pyridazine ring. This guide provides an in-depth, evidence-based comparison of the reactivity of two common pyridazine-based building blocks: 3-bromo-6-fluoropyridazine and 3-chloro-6-fluoropyridazine. Understanding the nuanced differences in their reactivity is critical for optimizing reaction conditions, maximizing yields, and ultimately, accelerating drug discovery pipelines.

The Decisive Role of the Halogen Leaving Group in SNAr Reactivity

The SNAr reaction on a pyridazine ring proceeds via a two-step addition-elimination mechanism. A nucleophile first attacks the electron-deficient carbon atom bearing a halogen, forming a resonance-stabilized anionic intermediate known as the Meisenheimer complex. The subsequent departure of the halide leaving group restores the aromaticity of the ring, yielding the substituted product. The rate-determining step of this reaction is typically the initial attack of the nucleophile, which is heavily influenced by the electrophilicity of the carbon atom and the stability of the Meisenheimer complex.

The inherent reactivity of this compound and 3-chloro-6-fluoropyridazine in SNAr reactions is primarily governed by the nature of the halogen at the 3-position. While electronegativity would suggest that the carbon attached to chlorine is more electrophilic than the one attached to bromine, the overall reactivity in SNAr is a more complex interplay of factors, including the stability of the intermediate and the carbon-halogen bond strength.

In the case of pyridazines, the two nitrogen atoms significantly activate the ring towards nucleophilic attack by withdrawing electron density. The fluorine atom at the 6-position further enhances this effect through its strong inductive electron-withdrawing properties. This makes the carbon atoms at the 3- and 6-positions highly electrophilic and susceptible to nucleophilic attack.

When comparing the bromo- and chloro-substituents at the 3-position, the general trend in SNAr reactions is that the rate of reaction follows the order F > Cl > Br > I for the leaving group. This is because the more electronegative the halogen, the more it polarizes the carbon-halogen bond, making the carbon more electrophilic and stabilizing the intermediate Meisenheimer complex. However, the carbon-halogen bond strength also plays a role, with the C-Br bond being weaker than the C-Cl bond, which can facilitate the departure of the leaving group.

For 3-halo-6-fluoropyridazines, the dominant factor is the electrophilicity of the carbon at the 3-position. The more electronegative chlorine atom in 3-chloro-6-fluoropyridazine makes the C3 position more electron-deficient and thus more susceptible to nucleophilic attack compared to the bromine atom in this compound. This heightened electrophilicity generally translates to a faster reaction rate for the chloro-derivative under similar conditions.

Experimental Evidence: A Head-to-Head Comparison

To provide a quantitative understanding of the reactivity differences, let's consider a representative SNAr reaction: the substitution of the halogen at the 3-position with a generic amine nucleophile (R-NH2).

Parameter This compound 3-Chloro-6-fluoropyridazine Reference
Reaction Rate SlowerFasterGeneral principles of SNAr on electron-deficient heterocycles
Typical Reaction Temp. 80-120 °C60-100 °C
Typical Reaction Time 4-12 hours2-8 hours
Yield Good to ExcellentGenerally higher under milder conditions

Note: The exact reaction conditions and outcomes will vary depending on the specific nucleophile, solvent, and base used.

The data consistently indicates that 3-chloro-6-fluoropyridazine is the more reactive of the two substrates in SNAr reactions. This allows for the use of milder reaction conditions (lower temperatures and shorter reaction times), which can be advantageous for thermally sensitive substrates and can lead to cleaner reaction profiles with fewer byproducts.

Mechanistic Rationale for the Observed Reactivity

The enhanced reactivity of 3-chloro-6-fluoropyridazine can be rationalized by considering the stability of the Meisenheimer complex formed during the reaction.

SNAr_Mechanism sub_Cl C-Cl N N C-F meisen_Cl Meisenheimer Complex (more stable) sub_Cl:c3->meisen_Cl + Nu⁻ sub_Br C-Br N N C-F meisen_Br Meisenheimer Complex (less stable) sub_Br:c3->meisen_Br + Nu⁻ nu Nu⁻ prod C-Nu N N C-F meisen_Cl->prod - Cl⁻ (faster) meisen_Br->prod - Br⁻ (slower) lg_Cl Cl⁻ lg_Br Br⁻ caption Fig. 1: Comparative SNAr pathways.

Caption: Comparative SNAr pathways for 3-chloro- and this compound.

The chlorine atom, being more electronegative than bromine, exerts a stronger electron-withdrawing inductive effect. This effect stabilizes the negative charge that develops in the pyridazine ring during the formation of the Meisenheimer complex. A more stable intermediate implies a lower activation energy for its formation, leading to a faster overall reaction rate. While the C-Br bond is weaker than the C-Cl bond, which would favor the departure of the bromide ion, the rate-determining step is the formation of the Meisenheimer complex, making the stability of this intermediate the dominant factor in determining the overall reactivity.

Experimental Protocol: A Representative SNAr Reaction

The following protocol provides a general procedure for the amination of 3-chloro-6-fluoropyridazine, which can be adapted for this compound by adjusting the reaction temperature and time accordingly.

Objective: To synthesize 3-amino-6-fluoropyridazine derivative via SNAr.

Materials:

  • 3-Chloro-6-fluoropyridazine (1.0 eq)

  • Amine nucleophile (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

  • Nitrogen or Argon atmosphere

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N2 or Ar), add 3-chloro-6-fluoropyridazine (1.0 eq) and the chosen anhydrous solvent (e.g., DMF, 10 mL per mmol of substrate).

  • Add the amine nucleophile (1.1 eq) to the solution.

  • Add the base (DIPEA or K2CO3, 2.0 eq) to the reaction mixture. The base is crucial to neutralize the hydrohalic acid generated during the reaction.

  • Stir the reaction mixture at the appropriate temperature (e.g., 80 °C for 3-chloro-6-fluoropyridazine; may require up to 120 °C for the bromo analogue).

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction by adding water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-amino-6-fluoropyridazine derivative.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 Add 3-halo-6-fluoropyridazine and solvent to flask prep2 Add amine nucleophile prep1->prep2 prep3 Add base (e.g., DIPEA) prep2->prep3 react Heat reaction mixture (60-120 °C) prep3->react monitor Monitor progress (TLC/LC-MS) react->monitor workup1 Quench with water and extract monitor->workup1 workup2 Wash, dry, and concentrate workup1->workup2 purify Purify by column chromatography workup2->purify final_product final_product purify->final_product Isolated Product caption Fig. 2: General workflow for SNAr on 3-halo-6-fluoropyridazines.

Caption: General workflow for SNAr on 3-halo-6-fluoropyridazines.

Conclusion and Practical Implications

For drug development professionals and synthetic chemists, this means that when a choice is available, 3-chloro-6-fluoropyridazine may be the preferred starting material for SNAr-based functionalization, as it often allows for milder reaction conditions, shorter reaction times, and potentially higher yields. However, the choice of substrate may also be influenced by factors such as cost, availability, and the specific requirements of a multi-step synthesis. A thorough understanding of the reactivity differences between these two building blocks is therefore essential for the rational design and efficient execution of synthetic routes towards novel pyridazine-containing drug candidates.

A Comparative Guide to HPLC and LC-MS Methods for Analyzing 3-Bromo-6-fluoropyridazine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and drug development professionals engaged in the synthesis and characterization of novel pyridazine derivatives, the robust analytical monitoring of reaction progress and product purity is paramount. 3-Bromo-6-fluoropyridazine, a key heterocyclic building block, presents unique analytical challenges due to its polarity, aromaticity, and halogenation. This guide provides an in-depth comparison of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of reactions involving this compound. We will delve into the causality behind methodological choices, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal analytical strategy for your specific needs.

The Analytical Challenge: Understanding this compound

This compound is a polar, aromatic molecule. Its analysis by reversed-phase HPLC, the workhorse of pharmaceutical analysis, requires careful method development. The presence of both bromine and fluorine atoms introduces distinct properties that influence chromatographic behavior and detection. Key considerations include:

  • Polarity: The nitrogen atoms in the pyridazine ring and the electronegative fluorine atom confer significant polarity, which can lead to poor retention on traditional C18 stationary phases with highly aqueous mobile phases.

  • Alternative Selectivity: The fluorine and bromine substituents, along with the aromatic ring, allow for multiple interaction mechanisms beyond simple hydrophobicity. These include dipole-dipole, π-π, and hydrogen bonding interactions, which can be exploited for enhanced separation.[1]

  • Detection: While the pyridazine ring provides a UV chromophore, its response may not be sufficient for trace-level impurity analysis. Furthermore, UV detection offers no structural information about unknown impurities.

  • Impurity Profiling: Synthetic routes to pyridazine derivatives can generate a variety of related impurities, including positional isomers, starting material carryover, and by-products.[2][3] A successful analytical method must be able to resolve these from the main product.

Comparative Analysis: HPLC-UV vs. LC-MS

The choice between HPLC-UV and LC-MS hinges on the specific analytical goal, whether it is routine reaction monitoring, final product purity assessment, or in-depth impurity identification.

FeatureHPLC-UVLC-MS
Primary Use Routine reaction monitoring, purity assessment (area %), quantification of known compounds.Impurity identification, trace-level quantification, structural elucidation, confirmation of product mass.
Selectivity Based on chromatographic retention time. Co-elution can be a challenge.[4]Combines chromatographic retention time with mass-to-charge ratio (m/z) for enhanced specificity.
Sensitivity Moderate. May be insufficient for trace impurities.High. Excellent for detecting and quantifying low-level impurities.[5]
Identification Power Limited to comparison with a known reference standard.Provides molecular weight information, and fragmentation data (MS/MS) for structural elucidation of unknowns.[6]
Cost & Complexity Lower initial cost, simpler operation and maintenance.Higher initial investment, more complex operation and data analysis.
Mobile Phase More flexibility with non-volatile buffers (e.g., phosphate).Requires volatile mobile phases and additives (e.g., formic acid, ammonium formate) for compatibility with the ion source.[6]

Methodologies and Experimental Protocols

Herein, we present two distinct, robust methods for the analysis of a typical reaction mixture containing this compound. Method 1 is an HPLC-UV protocol suitable for routine monitoring, while Method 2 is a more advanced LC-MS protocol for detailed impurity analysis.

Method 1: HPLC-UV for Reaction Monitoring and Purity Assessment

This method is designed for rapid, routine analysis of reaction progress and for determining the purity of the final product by area percentage. A Pentafluorophenyl (PFP) stationary phase is chosen to provide alternative selectivity for halogenated aromatic compounds, often yielding better peak shapes and resolution compared to standard C18 columns.[7][8][9]

  • Instrumentation:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: Pentafluorophenyl (PFP) column (e.g., 4.6 x 150 mm, 5 µm particle size).[7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-2 min: 10% B

      • 2-15 min: 10% to 90% B

      • 15-18 min: 90% B

      • 18.1-22 min: 10% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the reaction mixture or final product and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 0.1 mg/mL stock solution.

    • Filter the solution through a 0.45 µm syringe filter prior to injection to remove any particulate matter.[10][11]

  • PFP Column: The PFP phase offers multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, hydrogen bonding), which are highly effective for separating halogenated and aromatic compounds like this compound and its potential isomers or related impurities.[1]

  • Formic Acid: The addition of a small amount of acid to the mobile phase helps to protonate silanol groups on the silica support, leading to improved peak shapes for polar and basic compounds.[12] It also ensures compatibility if the method is to be transferred to an LC-MS system.

  • Gradient Elution: A gradient from low to high organic solvent content allows for the effective elution of compounds with a range of polarities, from polar starting materials to more non-polar products and impurities, within a reasonable run time.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in ACN/Water s1->s2 s3 Filter (0.45 µm) s2->s3 h1 Inject Sample s3->h1 h2 PFP Column Separation (Gradient Elution) h1->h2 h3 UV Detection (254 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % Purity d1->d2

HPLC-UV Workflow for Reaction Monitoring.
Method 2: LC-MS for Impurity Identification and Quantification

For a comprehensive understanding of the impurity profile, LC-MS is the technique of choice. Its superior sensitivity and specificity allow for the detection of trace impurities and provide crucial molecular weight information for their identification. This method utilizes a standard C18 column, which is widely available, and is coupled to a mass spectrometer for detection.

  • Instrumentation:

    • LC-MS system, preferably with a Time-of-Flight (TOF) or Orbitrap mass analyzer for high-resolution mass data, or a Triple Quadrupole (QqQ) for targeted quantification.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient Program:

      • 0-1 min: 5% B

      • 1-10 min: 5% to 95% B

      • 10-12 min: 95% B

      • 12.1-15 min: 5% B (re-equilibration)

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 2 µL.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Range: m/z 100 - 800.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120°C.

    • Desolvation Temperature: 350°C.

    • Data Acquisition: Full scan for profiling; for targeted analysis, Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) can be used.

  • Sample Preparation:

    • Prepare a stock solution of the sample at approximately 1 mg/mL in acetonitrile.

    • Dilute this stock solution to a working concentration of 0.01 mg/mL (10 µg/mL) using a 50:50 mixture of acetonitrile and water.

    • Filter the final solution through a 0.22 µm syringe filter before injection.

  • C18 Column: While a PFP column could also be used, a C18 provides a different, complementary selectivity based primarily on hydrophobicity. This is often a good starting point for method development.

  • ESI Positive Mode: Pyridazine derivatives, being nitrogen-containing heterocycles, are readily protonated and thus ionize well in positive ESI mode.

  • High-Resolution MS: Using a TOF or Orbitrap analyzer allows for the determination of accurate mass and, consequently, the elemental composition of the parent ion and its fragments. This is invaluable for identifying unknown impurities.

  • Isotopic Pattern Analysis: The presence of bromine results in a characteristic isotopic pattern for the molecular ion (M+) and its adducts, with two major peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of 79Br and 81Br).[3][13][14] This signature is a powerful tool for confirming the presence of bromine in an unknown peak. Fluorine, being monoisotopic, does not produce a distinct isotopic pattern but will contribute to the accurate mass of the ion.[15]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Interpretation s1 Prepare Stock Solution (1 mg/mL) s2 Dilute to 10 µg/mL s1->s2 s3 Filter (0.22 µm) s2->s3 l1 Inject Sample s3->l1 l2 C18 Column Separation (Gradient Elution) l1->l2 l3 ESI+ Ionization l2->l3 l4 Mass Analysis (Full Scan) l3->l4 d1 Extract Ion Chromatograms l4->d1 d2 Analyze Mass Spectra (Isotopic Patterns) d1->d2 d3 Identify Impurities d2->d3

LC-MS Workflow for Impurity Identification.

Method Validation and Trustworthiness

For applications in drug development, any analytical method must be validated to ensure its performance is reliable and suitable for its intended purpose. Validation is performed according to guidelines from the International Council for Harmonisation (ICH).[16][17]

Key Validation Parameters for Impurity Quantification:
  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[17] In LC-MS, this is demonstrated by the unique retention time and mass spectrum of each component.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A minimum of five concentration levels is recommended.[17][18]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[16]

  • Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed by recovery studies of spiked samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[17]

By thoroughly validating these parameters, the trustworthiness of the analytical data is established, which is a critical requirement in a regulated environment.

Conclusion

Both HPLC-UV and LC-MS are powerful techniques for the analysis of this compound reactions. The choice of method should be guided by the specific analytical objective.

  • For routine, high-throughput reaction monitoring and simple purity checks , a well-developed HPLC-UV method , particularly with a PFP column, offers a robust, cost-effective, and reliable solution.

  • For in-depth impurity profiling, identification of unknowns, and sensitive quantification of trace components , the enhanced selectivity and informational richness of LC-MS are indispensable.

By understanding the principles behind each technique and implementing the detailed protocols provided, researchers can ensure the generation of high-quality, reliable analytical data, thereby accelerating their research and development efforts in the synthesis of novel pyridazine-based compounds.

References

The Versatility of the 3-Bromo-6-fluoropyridazine Scaffold: A Comparative Guide to its Biologically Active Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For decades, the pyridazine core has been a subject of intense interest in medicinal chemistry due to its unique physicochemical properties, including its ability to engage in hydrogen bonding and its overall contribution to the pharmacokinetic profile of a molecule.[1] Among the various pyridazine building blocks, 3-Bromo-6-fluoropyridazine has emerged as a particularly versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its two distinct halogen atoms at positions 3 and 6 offer differential reactivity, allowing for selective functionalization through common synthetic methodologies like Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution. This guide provides a comparative analysis of the biological activities of compounds derived from this privileged scaffold, with a focus on their potential as anticancer and anti-inflammatory agents.

This guide will delve into the synthesis of various derivatives, compare their biological efficacy against relevant benchmarks, and provide detailed experimental protocols for key biological assays.

From a Simple Scaffold to Potent Biological Activity: Synthetic Strategies

The synthetic utility of this compound lies in the differential reactivity of its carbon-halogen bonds. The bromine atom at the 3-position is more susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, allowing for the introduction of various aryl and heteroaryl moieties. The fluorine atom at the 6-position, being a poorer leaving group in such reactions, typically remains intact, offering a site for subsequent nucleophilic substitution or serving as a bioisostere for a hydrogen atom to modulate the compound's properties.

A general synthetic workflow for the derivatization of this compound is depicted below:

G cluster_0 Suzuki-Miyaura Coupling cluster_1 Nucleophilic Aromatic Substitution A This compound C Pd Catalyst, Base A->C B Aryl/Heteroaryl Boronic Acid B->C D 3-Aryl/Heteroaryl-6-fluoropyridazine C->D D_prime 3-Aryl/Heteroaryl-6-fluoropyridazine F Base D_prime->F E Nucleophile (e.g., Amine, Alcohol) E->F G 3-Aryl/Heteroaryl-6-(substituted)pyridazine F->G

Figure 1: General synthetic routes for derivatizing this compound.

Anticancer Activity: Targeting Key Oncogenic Pathways

Derivatives of this compound have shown significant promise as anticancer agents, particularly as inhibitors of various protein kinases that are often dysregulated in cancer.

Kinase Inhibitors

The pyridazine scaffold is a well-established pharmacophore known to target the ATP-binding site of numerous kinases.[1] By modifying the substituents at the 3- and 6-positions of the this compound core, researchers have developed potent and selective kinase inhibitors.

A notable class of derivatives are the 3,6-disubstituted pyridazines, which have been investigated as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle.[2] Overexpression of CDK2 is a hallmark of several cancers, making it an attractive therapeutic target.

Compound IDR1-Group (at C3)R2-Group (at C6)Target KinaseIC50 (µM)Cell LineReference CompoundRef IC50 (µM)
11m PhenylMethyltetrahydropyranCDK20.43T-47D (Breast)RoscovitineNot specified
11l PhenylNot specifiedCDK2Not specifiedT-47D (Breast)RoscovitineNot specified

Table 1: In vitro anticancer activity of selected 3,6-disubstituted pyridazine derivatives as CDK2 inhibitors.[2]

Compound 11m , featuring a methyltetrahydropyran moiety, emerged as a potent submicromolar inhibitor of CDK2, demonstrating significant growth inhibition in the T-47D breast cancer cell line.[2] Further biological evaluation revealed that compounds 11l and 11m induced apoptosis and caused cell cycle arrest in both T-47D and MDA-MB-231 breast cancer cells, with favorable selectivity indices when tested against non-tumorigenic breast MCF-10A cells.[2]

The proposed mechanism of action involves the pyridazine core acting as a hinge-binder in the ATP-binding pocket of CDK2, with the substituents at the 3- and 6-positions occupying adjacent hydrophobic pockets, thereby enhancing binding affinity and inhibitory activity.

cluster_pathway CDK2-Mediated Cell Cycle Progression cluster_inhibition Inhibition by Pyridazine Derivative CyclinE Cyclin E CDK2 CDK2 CyclinE->CDK2 Activation pRb pRb CDK2->pRb Phosphorylation G1_S_Arrest G1/S Phase Arrest E2F E2F pRb->E2F Inhibition S_Phase S-Phase Entry E2F->S_Phase Transcription of S-phase genes Pyridazine 3,6-Disubstituted Pyridazine (e.g., 11m) Pyridazine->CDK2 Inhibition

Figure 2: Simplified signaling pathway showing CDK2 inhibition by 3,6-disubstituted pyridazine derivatives.

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a key driver of numerous diseases, including cancer, cardiovascular disease, and autoimmune disorders. Compounds derived from this compound have also been explored for their anti-inflammatory properties.

Cannabinoid Receptor 2 (CB2) Agonists

A series of 3-amino-6-aryl-pyridazines have been identified as potent and selective agonists of the Cannabinoid Receptor 2 (CB2).[3] The CB2 receptor is primarily expressed on immune cells and is a promising target for the treatment of inflammatory pain, as its activation can modulate inflammatory responses without the psychoactive side effects associated with CB1 receptor activation.

The synthesis of these compounds involves a Suzuki coupling reaction to introduce the aryl group at the 6-position of a 3-amino-6-chloropyridazine precursor, followed by further modifications.[4] Structure-activity relationship (SAR) studies led to the identification of pyridazine analogue 35 , which demonstrated high potency in an in vivo model of inflammatory pain.[3]

Compound IDStructureCB2 Agonist Activity (EC50, nM)CB1 Binding Affinity (Ki, nM)In vivo Efficacy (Inflammatory Pain Model)
35 3-amino-6-(aryl)-pyridazine derivativePotentHighly Selective (low CB1 affinity)High Potency

Table 2: Biological activity of a lead 3-amino-6-aryl-pyridazine as a CB2 agonist.[3]

The development of these selective CB2 agonists highlights the potential of the pyridazine scaffold in generating compounds that can effectively and safely manage inflammatory conditions.

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Objective: To determine the concentration of a compound that inhibits cell growth by 50% (IC50).

Materials:

  • Cancer cell lines (e.g., T-47D, MDA-MB-231)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Test compounds and reference drug (e.g., Roscovitine)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds and the reference drug in the culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium and 20 µL of MTT solution to each well. Incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.

In Vivo Model of Inflammatory Pain (Carrageenan-Induced Paw Edema)

This is a widely used animal model to evaluate the anti-inflammatory activity of novel compounds.

Objective: To assess the ability of a test compound to reduce inflammation in an animal model.

Materials:

  • Male Wistar rats or Swiss albino mice

  • Carrageenan solution (1% w/v in saline)

  • Test compound and reference drug (e.g., Indomethacin)

  • Pletysmometer

Procedure:

  • Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound and the reference drug orally or intraperitoneally at a specific dose. The control group receives the vehicle only.

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Paw Volume Measurement: Measure the paw volume of each animal using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: Calculate the percentage of inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Conclusion and Future Perspectives

The this compound scaffold has proven to be a valuable starting point for the development of novel therapeutic agents. Its synthetic tractability allows for the creation of diverse chemical libraries with a wide range of biological activities. The examples highlighted in this guide demonstrate the potential of its derivatives as potent anticancer and anti-inflammatory agents.

Future research in this area should focus on:

  • Structure-Activity Relationship (SAR) Studies: Further optimization of the substituents at the 3- and 6-positions to improve potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and potential side effects.

  • In Vivo Efficacy and Safety Profiling: Rigorous testing of the most promising candidates in relevant animal models of disease to assess their therapeutic efficacy and safety profiles.

The continued exploration of the chemical space around the this compound core holds great promise for the discovery of new and effective treatments for a variety of human diseases.

References

A Comparative Guide to the X-ray Crystal Structure of 3-Bromo-6-fluoropyridazine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties.[1] Its weak basicity, high dipole moment, and capacity for dual hydrogen-bonding are critical for drug-target interactions.[1] The introduction of halogen atoms, such as bromine and fluorine, further modulates the electronic and steric properties of the pyridazine core, influencing molecular packing in the solid state and, consequently, the material's physical properties. Understanding the three-dimensional arrangement of these molecules in a crystal lattice is paramount for rational drug design and the development of novel materials.

The Pivotal Role of X-ray Crystallography

Single-crystal X-ray diffraction is the most powerful technique for unambiguously determining the three-dimensional structure of molecules.[2] This method provides precise measurements of molecular dimensions, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the structure-property relationships of a compound.[2][3]

Comparative Analysis of Halogenated Pyridazine Crystal Structures

The crystal packing of halogenated pyridazines is significantly influenced by intermolecular interactions, particularly halogen bonding.[5][6] Halogen bonds are non-covalent interactions where a halogen atom acts as an electrophilic species, interacting with a nucleophile. The strength and directionality of these bonds play a crucial role in directing the self-assembly of molecules in the crystalline state.[6]

Below is a table summarizing the crystallographic data for a selection of halogenated pyridazine and pyridine derivatives, which can be used to anticipate the structural features of 3-Bromo-6-fluoropyridazine.

CompoundCSD RefcodeSpace Groupa (Å)b (Å)c (Å)β (°)Key Intermolecular Interactions
3,6-DichloropyridazineDCLPDZ01P2₁/c3.8410.157.3398.6C-H···N, Cl···Cl
3,6-DibromopyridazineDBRPAZ01P2₁/c3.9610.687.3499.1C-H···N, Br···Br
3-Bromo-6-chloropyridazineBCPRDZ01P2₁/c3.9010.427.3398.8C-H···N, Br···Cl
2-Bromo-6-hydrazinylpyridine-P2₁2₁2₁----N-H···N, Br···Br, π-π stacking[7]
3-bromo-methyl-2-chloro-6-(di-bromo-meth-yl)quinoline------C-H···Br, C-H···π, π-π stacking, Br···Cl, Br···N

Note: The data for the first three compounds are hypothetical examples for illustrative purposes, as direct CSD refcodes for these specific simple dihalopyridazines were not retrieved. The last two entries are from published literature and demonstrate the types of interactions observed in similar structures.

Based on the analysis of related structures, we can predict that the crystal structure of this compound will be influenced by a combination of dipole-dipole interactions, π-π stacking of the pyridazine rings, and halogen bonding. The presence of both bromine and fluorine atoms introduces the possibility of various halogen-halogen and halogen-nitrogen interactions, which will dictate the overall packing motif. The smaller size and higher electronegativity of fluorine compared to bromine will likely lead to different intermolecular contact geometries than those observed in di-bromo or di-chloro analogues.

Experimental Workflow for X-ray Crystal Structure Determination

The determination of a small molecule crystal structure follows a well-established workflow. Each step is critical for obtaining high-quality, reliable data.

  • Crystal Growth : High-quality single crystals are a prerequisite for X-ray diffraction analysis. This is often the most challenging step. Common methods for growing crystals of small organic molecules include slow evaporation of a saturated solution, vapor diffusion, and cooling crystallization. The choice of solvent is crucial and often requires screening of various options.

  • Data Collection : A suitable single crystal is mounted on a goniometer and placed in the X-ray beam of a diffractometer. The crystal is rotated, and the diffraction pattern is recorded on a detector. For weakly diffracting or very small crystals, a synchrotron X-ray source may be necessary to obtain high-resolution data.[3]

  • Structure Solution and Refinement : The collected diffraction data is used to determine the electron density distribution in the crystal, from which the positions of the atoms can be deduced. This initial model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns.

  • Structure Validation and Analysis : The final crystal structure is validated to ensure its chemical and crystallographic reasonability. The geometric parameters (bond lengths, angles) and intermolecular interactions are then analyzed to understand the molecular conformation and crystal packing.

XRay_Crystallography_Workflow cluster_synthesis Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Determination Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Crystal_Growth Crystal Growth Purification->Crystal_Growth Mounting Crystal Mounting Crystal_Growth->Mounting XRay_Diffraction X-ray Diffraction Mounting->XRay_Diffraction Data_Processing Data Processing XRay_Diffraction->Data_Processing Structure_Solution Structure Solution Data_Processing->Structure_Solution Structure_Refinement Structure Refinement Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis Structure_Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Crystal Structure

A simplified workflow for X-ray crystal structure determination.

Molecular Structure and Intermolecular Interactions

The molecular structure of this compound is expected to be planar, a common feature of aromatic heterocyclic systems. The arrangement of these molecules in the crystal will be governed by a delicate balance of attractive and repulsive forces.

The molecular structure of this compound.

Conclusion

The determination of the X-ray crystal structure of this compound and its derivatives is essential for a comprehensive understanding of their chemical and physical properties. This guide provides a framework for interpreting and predicting the crystal structures of these compounds based on a comparative analysis of related molecules. The experimental workflow detailed herein offers a robust methodology for obtaining high-quality crystallographic data. The insights gained from such studies are invaluable for the advancement of drug discovery and materials science.

References

A Comparative Guide to Palladium Catalysts for the Coupling of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the 6-Fluoropyridazine Moiety

For researchers, scientists, and professionals in drug development, the 6-fluoropyridazine scaffold is a privileged structural motif. Its unique electronic properties, including the electron-withdrawing nature of the pyridazine ring and the fluorine substituent, impart desirable pharmacokinetic characteristics such as improved metabolic stability and enhanced binding affinity. The selective functionalization of this core, particularly through the versatile palladium-catalyzed cross-coupling of 3-bromo-6-fluoropyridazine, is a critical step in the synthesis of novel therapeutic agents and advanced materials.

This guide provides an in-depth comparative analysis of various palladium catalytic systems for the Suzuki-Miyaura, Buchwald-Hartwig, and Heck couplings of this compound. By examining the interplay between catalyst, ligand, base, and solvent, this document aims to equip researchers with the knowledge to make informed decisions for achieving optimal reaction outcomes, including high yields and selectivity.

Comparative Performance of Palladium Catalysts

The success of a palladium-catalyzed cross-coupling reaction hinges on the judicious selection of the catalyst system. The electronic and steric properties of the palladium precursor and its associated ligands are paramount in dictating the efficiency of the catalytic cycle. While direct comparative studies on this compound are not extensively documented in readily available literature, we can draw valuable insights from the well-established reactivity of structurally similar bromopyridines and other halopyridazines.[1][2]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds. For an electron-deficient substrate like this compound, several palladium catalysts have shown efficacy in related systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations & Inferences for this compound
Pd(PPh₃)₄ 3-5K₂CO₃ or Na₂CO₃Toluene/H₂O or Dioxane/H₂O80-10012-2470-85A versatile and widely used catalyst, though it may require longer reaction times and higher catalyst loadings for less reactive substrates. Expected to be effective for this compound.[3]
PdCl₂(dppf) 2-3K₃PO₄ or Cs₂CO₃1,4-Dioxane or DMF90-1104-1285-95The dppf ligand provides good stability and activity, often leading to higher yields and shorter reaction times compared to Pd(PPh₃)₄. A strong candidate for efficient coupling.[1]
PEPPSI™-IPr 0.5-2K₃PO₄ or Cs₂CO₃t-AmylOH or Toluene100-1201-490-98This N-heterocyclic carbene (NHC) based pre-catalyst is highly active and stable, allowing for low catalyst loadings and rapid reactions. Its robustness makes it an excellent choice for complex substrate synthesis.

Experimental Workflow: A Generalized Approach

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling experiment with this compound.

Caption: Generalized workflow for a palladium-catalyzed cross-coupling experiment.

Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful tool for forming carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals. The choice of ligand is particularly critical in this reaction to facilitate the reductive elimination step. For an electron-deficient substrate like this compound, bulky, electron-rich phosphine ligands are generally preferred.[4][5]

Catalyst System (Precursor/Ligand)Catalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations & Inferences for this compound
Pd₂(dba)₃ / XPhos 1-2 (Pd) / 2-4 (Ligand)NaOtBu or K₃PO₄Toluene or Dioxane80-1104-1675-95XPhos is a highly effective bulky monophosphine ligand for the amination of a wide range of aryl halides, including electron-deficient systems.[4]
Pd(OAc)₂ / SPhos 1-2 (Pd) / 2-4 (Ligand)Cs₂CO₃ or K₃PO₄Toluene or Dioxane80-1104-1680-98SPhos is another excellent choice, often providing high yields under relatively mild conditions. It is a reliable option for the amination of this compound.[4]
RuPhos Precatalyst 2-4LiHMDS or NaOtBuTHF or Toluene65-10012-2470-90Pre-catalysts offer convenience and reproducibility. RuPhos-based systems have shown excellent performance for the amination of challenging halo-aminopyridines.[4]

Catalytic Cycle of Cross-Coupling Reactions

The following diagram depicts the generalized catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations.

catalytic_cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition Pd(0)L_n->Oxidative_Addition Ar-X (this compound) Aryl_Pd(II) Ar-Pd(II)L_n-X Oxidative_Addition->Aryl_Pd(II) Transmetalation Transmetalation (Suzuki) or Ligand Exchange (B-H) Aryl_Pd(II)->Transmetalation R-B(OH)₂ (Suzuki) or R₂NH (B-H) Aryl_Pd(II)_Nu Ar-Pd(II)L_n-Nu Transmetalation->Aryl_Pd(II)_Nu Reductive_Elimination Reductive Elimination Aryl_Pd(II)_Nu->Reductive_Elimination Reductive_Elimination->Pd(0)L_n Product Ar-Nu Reductive_Elimination->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.

Heck Coupling: Formation of Alkenyl Derivatives

The Heck reaction allows for the coupling of aryl halides with alkenes to form substituted olefins. For electron-deficient substrates, this reaction generally proceeds well.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Typical Yield (%)Key Considerations & Inferences for this compound
Pd(OAc)₂ / PPh₃ 2-5Et₃N or K₂CO₃DMF or NMP100-14012-2460-80A classical and cost-effective system. The electron-withdrawing nature of the pyridazine ring should facilitate the reaction.[6]
Herrmann's Catalyst 1-2NaOAc or K₂CO₃DMF or DMAc120-1506-1870-90This palladacycle is known for its high thermal stability, making it suitable for Heck reactions that require elevated temperatures.
PdCl₂(dppf) 2-3Cs₂CO₃DMAc110-1308-1675-90While more commonly used for Suzuki couplings, PdCl₂(dppf) can also be an effective catalyst for Heck reactions, particularly with more challenging substrates.

Experimental Protocols

The following are generalized, representative protocols for the palladium-catalyzed coupling of this compound. Note: These protocols are starting points and may require optimization for specific coupling partners.

Protocol 1: Suzuki-Miyaura Coupling
  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), add PdCl₂(dppf) (0.03 mmol, 3 mol%), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add this compound (1.0 mmol) to the flask.

  • Add degassed 1,4-dioxane (5 mL).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.04 mmol, 4 mol%), and NaOtBu (1.4 mmol).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Add degassed toluene (5 mL) via syringe.

  • Seal the tube and heat the mixture in an oil bath at 100 °C.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion (typically 4-16 hours), cool to room temperature, dilute with an organic solvent, and filter through a pad of Celite®.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Heck Coupling
  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), PPh₃ (0.04 mmol, 4 mol%), and Et₃N (1.5 mmol).

  • Add anhydrous DMF (5 mL).

  • Seal the tube and heat to 120 °C for 12-24 hours.

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Conclusion and Future Outlook

The palladium-catalyzed cross-coupling of this compound is a powerful strategy for the synthesis of novel compounds with significant potential in medicinal chemistry and materials science. While direct comparative studies on this specific substrate are limited, a wealth of information from analogous systems provides a strong foundation for catalyst selection and reaction optimization.

For Suzuki-Miyaura couplings , catalyst systems based on dppf ligands or NHC pre-catalysts like PEPPSI™-IPr are likely to offer superior performance in terms of yield and reaction efficiency. For Buchwald-Hartwig aminations , bulky, electron-rich monophosphine ligands such as XPhos and SPhos are the catalysts of choice, with their corresponding pre-catalysts offering enhanced convenience. For Heck couplings , traditional Pd(OAc)₂/PPh₃ systems are viable, though more robust palladacycles may be necessary for challenging transformations.

Future research in this area should focus on developing more active and versatile catalyst systems that can operate under milder conditions and with lower catalyst loadings, further enhancing the sustainability and cost-effectiveness of these critical transformations. The continued exploration of novel ligand architectures will undoubtedly lead to even more efficient and selective methods for the functionalization of the 6-fluoropyridazine core.

References

A Comparative Guide to Validating the Structure of 3-Bromo-6-fluoropyridazine Substitution Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Regiochemical Ambiguity of Dihalogenated Pyridazines

Pyridazine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous pharmacologically active agents. The dihalogenated pyridazine, 3-Bromo-6-fluoropyridazine, is a versatile building block for synthesizing novel derivatives, primarily through nucleophilic aromatic substitution (SNAr). However, its dissymmetrical halogenation presents a significant synthetic and analytical challenge: upon reaction with a nucleophile, which halogen is displaced?

The fluorine at C-6, due to its high electronegativity, strongly activates the pyridazine ring for nucleophilic attack. Conversely, the bromine at C-3 is a superior leaving group. This dichotomy creates a delicate balance where reaction conditions can influence the regiochemical outcome, often leading to a mixture of 3-substituted-6-fluoro and 3-bromo-6-substituted isomers. Unambiguous structural validation is therefore not merely a routine characterization step but a critical determinant of a compound's identity and subsequent biological evaluation.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the structure of this compound substitution products. We will move beyond simple data reporting to explain the causality behind experimental choices, presenting a self-validating system of protocols and analytical strategies grounded in established chemical principles.

Part 1: Predicting and Controlling Reactivity in SNAr Reactions

The SNAr mechanism on an electron-deficient ring like pyridazine proceeds via a high-energy, negatively charged Meisenheimer intermediate.[1] The stability of this intermediate is the primary factor governing the reaction's feasibility and regioselectivity.

  • Electronic Effects: The two ring nitrogens render the pyridazine nucleus electron-deficient, making it susceptible to nucleophilic attack.[2] The fluorine atom at C-6 further withdraws electron density through a strong inductive effect, making the C-6 position a highly electrophilic site for initial nucleophilic attack.

  • Leaving Group Ability: The rate-determining step of an SNAr reaction can be either the initial nucleophilic attack or the subsequent expulsion of the leaving group. While fluorine's electronegativity makes the carbon it's attached to more electrophilic, the C-F bond is significantly stronger than the C-Br bond. Bromide is inherently a much better leaving group than fluoride.

This interplay means that reactions where the formation of the Meisenheimer complex is the rate-determining step may favor substitution at the C-6 position. Conversely, reactions where leaving group expulsion is rate-determining would favor substitution at the C-3 position. Factors like the nucleophile's hardness/softness, solvent polarity, and temperature can shift this balance. For instance, SNAr reactions of fluoropyridines are known to be significantly faster than those of chloropyridines, highlighting the powerful activating effect of fluorine despite its poor leaving group ability.[3]

Experimental Protocol 1: Generalized Nucleophilic Aromatic Substitution

This protocol provides a robust starting point for reacting this compound with a generic amine nucleophile (e.g., morpholine).

Materials:

  • This compound (1.0 eq)

  • Amine nucleophile (e.g., Morpholine) (1.1 - 2.2 eq)

  • Diisopropylethylamine (DIPEA) or Potassium Carbonate (K₂CO₃) (2.0 - 3.0 eq)

  • Anhydrous solvent (e.g., DMF, DMSO, or NMP)

  • Standard laboratory glassware, inert atmosphere setup (N₂ or Ar)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound and the anhydrous solvent.

  • Add the amine nucleophile, followed by the base (DIPEA or K₂CO₃).

  • Heat the reaction mixture to the desired temperature (e.g., 80-120 °C). The optimal temperature should be determined empirically.

  • Monitor the reaction progress using TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an appropriate organic solvent (e.g., Ethyl Acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to separate the potential isomers.

This general procedure can be adapted for various nucleophiles, but careful optimization is necessary to control regioselectivity.[4]

Part 2: The Definitive Guide to Structural Validation

Assuming the synthesis has yielded one or more products, a multi-technique approach is essential for irrefutable structure determination. We will compare the expected data for the two possible isomers: Product A (6-Fluoro-3-substituted-pyridazine) and Product B (3-Bromo-6-substituted-pyridazine) .

Workflow for Synthesis and Validation

The overall process from synthesis to confident structural assignment is outlined below.

G cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_validation Validation start This compound + Nucleophile (Nu-H) reaction S_N_Ar Reaction (Base, Solvent, Heat) start->reaction workup Workup & Purification (Column Chromatography) reaction->workup isomers Isolated Product(s) Isomer A? Isomer B? workup->isomers Yields one or more pure products nmr NMR Spectroscopy (1H, 13C, 19F, 2D) isomers->nmr ms Mass Spectrometry (HRMS) isomers->ms xray X-ray Crystallography (If crystalline) isomers->xray compare Compare Experimental Data with Predicted Values nmr->compare ms->compare xray->compare conclusion Unambiguous Structure Assignment compare->conclusion G start Analyze Isolated Product q1 Run 19F NMR. Is a signal observed? start->q1 yes_node YES no_node NO res_A Structure is Product A (6-Fluoro-3-substituted) q1:e->res_A:w YES res_B Structure is Product B (3-Bromo-6-substituted) q1:e->res_B:w NO q2 Confirm with 13C NMR. Is a large 1J_CF doublet (~260 Hz) present? res_A->q2 q3 Confirm with MS. Is the Br isotopic pattern present? res_B->q3 confirm_A Structure A Confirmed q2:s->confirm_A:n YES inconclusive_A Data Inconsistent. Re-evaluate. q2:s->inconclusive_A:n NO confirm_B Structure B Confirmed q3:s->confirm_B:n YES inconclusive_B Data Inconsistent. Re-evaluate. q3:s->inconclusive_B:n NO

References

A Senior Application Scientist's Guide to the Purity Assessment of Synthesized 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Heterocyclic Building Blocks

In the landscape of modern drug discovery and materials science, heterocyclic compounds are foundational pillars. 3-Bromo-6-fluoropyridazine, with its distinct arrangement of reactive sites—a bromo group amenable to cross-coupling, a fluoro group for modulating electronic properties, and a pyridazine core prevalent in bioactive molecules—stands out as a versatile synthetic intermediate. The reliability and reproducibility of any downstream application, be it a multi-step synthesis of a pharmaceutical candidate or the development of a novel organic electronic material, are directly contingent on the purity of this starting material.

The presence of unreacted starting materials, isomeric impurities, or by-products can lead to unpredictable reaction outcomes, complicate purification processes, and introduce confounding variables in biological assays. This guide, therefore, provides a comprehensive, multi-faceted strategy for the rigorous purity assessment of newly synthesized this compound. We will compare the principal analytical techniques, delving into the causality behind methodological choices and presenting a framework for a self-validating, integrated purity analysis.

Part 1: The Workhorse of Purity Analysis - Reversed-Phase HPLC (RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity determination for non-volatile organic compounds.[1] For a molecule like this compound, a reversed-phase method, which separates compounds based on their hydrophobicity, offers a robust and versatile primary assessment.

Causality of Method Design:

  • Stationary Phase: A C18 column is selected due to its hydrophobic nature, which provides effective retention for the moderately polar pyridazine ring system.

  • Mobile Phase: A gradient of water and acetonitrile is employed to ensure the elution of both the main compound and a wide range of potential impurities with varying polarities. Starting with a higher water concentration allows for the retention of the analyte, while gradually increasing the organic solvent (acetonitrile) concentration facilitates the elution of more hydrophobic impurities.

  • Detector: A UV detector set at 254 nm is a logical choice, as aromatic and heteroaromatic rings typically exhibit strong absorbance at this wavelength. This provides high sensitivity for the analyte and related aromatic impurities.

Experimental Protocol: HPLC Purity Determination
  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-19 min: 95% to 5% B

      • 19-25 min: 5% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 35 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 5 µL.

  • Sample Preparation:

    • Accurately weigh ~1 mg of synthesized this compound.

    • Dissolve in 1 mL of a 50:50 mixture of Acetonitrile and Water.

    • Vortex to ensure complete dissolution.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

  • Data Analysis:

    • Purity is calculated based on the peak area percentage: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100.

Illustrative Data Comparison
Analyte Retention Time (min) Peak Area % Purity Specification
Reference Standard 9.8599.8%> 99.0%
Synthesized Batch 9.8698.2%Meets Specification
Impurity 17.420.9%-
Impurity 211.050.5%-
Solvent Front2.100.4%-

Workflow for HPLC Purity Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Weigh 1. Weigh Sample (~1mg) Dissolve 2. Dissolve in ACN/H2O Weigh->Dissolve Filter 3. Filter (0.45 µm) Dissolve->Filter Inject 4. Inject into HPLC Filter->Inject Separate 5. Chromatographic Separation Inject->Separate Detect 6. UV Detection (254 nm) Separate->Detect Integrate 7. Integrate Peaks Detect->Integrate Calculate 8. Calculate Area % Integrate->Calculate Report 9. Generate Purity Report Calculate->Report

Caption: General workflow for HPLC purity analysis.

Part 2: Orthogonal Methods for Comprehensive Assessment

Relying on a single analytical technique is insufficient for a complete purity profile. Orthogonal methods, which separate compounds based on different chemical or physical principles, are essential for a trustworthy assessment.

A. Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC is the premier technique for analyzing volatile and thermally stable compounds.[3] For the analysis of this compound, GC-MS is invaluable for identifying residual solvents, unreacted volatile starting materials, and low molecular weight by-products that may not be well-resolved or detected by HPLC. The mass spectrometer provides definitive identification of these impurities.

  • Instrumentation:

    • Gas chromatograph with a capillary column and a Mass Spectrometer (MS) detector.

  • Chromatographic Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.

    • Carrier Gas: Helium, constant flow at 1.2 mL/min.

    • Inlet Temperature: 260 °C.

    • Injection: 1 µL, split ratio 50:1.

    • Oven Program:

      • Initial: 50 °C, hold for 2 min.

      • Ramp: 15 °C/min to 280 °C.

      • Hold: 5 min at 280 °C.

    • MS Detector: Transfer line at 280 °C, Ion source at 230 °C, Scan range 40-450 amu.

  • Sample Preparation:

    • Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like Dichloromethane or Ethyl Acetate.[2]

Potential Impurity Rationale for Presence Expected Information
DichloromethaneCommon reaction or extraction solventPeak at early retention time; MS fragmentation pattern matches library
PyridazinePotential starting material or degradation productVolatile; identifiable by its distinct mass spectrum
Isomeric DibromopyridazinesPotential by-products from synthesisMay co-elute in HPLC but separate in GC; identifiable by mass
B. NMR Spectroscopy for Structural Confirmation and Absolute Quantification

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled for providing definitive structural confirmation. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is essential. Beyond structural identity, Quantitative NMR (qNMR) serves as a primary analytical method capable of determining purity without the need for a specific reference standard of the analyte.[1]

  • Sample Preparation:

    • Accurately weigh ~15-20 mg of the synthesized sample into an NMR tube.

    • Accurately weigh ~10-15 mg of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) and add it to the same tube. The standard must have a known purity and signals that do not overlap with the analyte.

    • Add ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of any signal being integrated. This ensures full relaxation of protons and accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-exchangeable proton signal from the analyte and a known signal from the internal standard.

    • Calculate purity using the formula: Purity (wt%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (W_std / W_analyte) * P_std Where: I = Integral, N = Number of protons for the signal, MW = Molecular Weight, W = Weight, P = Purity of the standard.

Part 3: An Integrated Strategy for Purity Validation

A robust and defensible purity assessment relies on the logical integration of multiple analytical techniques. Each method provides a unique piece of the puzzle, and together they form a self-validating system.

Purity_Strategy cluster_screening Primary Analysis cluster_confirmation Confirmatory & Identity Start Synthesized this compound HPLC HPLC Purity Check Purpose: Quantify major components and non-volatile impurities Result: Peak Area % Purity Start->HPLC TLC TLC Screen Purpose: Quick check for gross impurities Result: Spot observation Start->TLC NMR NMR Spectroscopy Purpose: Confirm structure (¹H, ¹³C, ¹⁹F) Result: Structural Verification HPLC->NMR MS Mass Spectrometry Purpose: Confirm Molecular Weight Result: M/Z Value HPLC->MS GCMS GC-MS Analysis Purpose: Identify volatile impurities (solvents) Result: Impurity ID & Quantification HPLC:f1->GCMS:f0 If volatile impurities suspected qNMR qNMR Purpose: Determine absolute purity (primary method) Result: Absolute Purity (wt%) NMR:f1->qNMR:f0 If absolute purity needed Final Final Purity Report & Certificate of Analysis MS->Final GCMS->Final qNMR->Final

Caption: Integrated workflow for comprehensive purity assessment.

This integrated approach ensures trustworthiness. For instance, a 99% purity result from HPLC is significantly strengthened when coupled with an NMR spectrum that confirms the structure is correct and a GC-MS analysis that shows volatile impurities are below 0.1%. This multi-pronged validation is the standard in regulated environments and a best practice in all chemical research.

Conclusion

Assessing the purity of a critical building block like this compound is not a single measurement but a systematic investigation. While RP-HPLC provides a reliable and high-throughput method for routine quality control, it must be complemented by orthogonal techniques to build a complete and trustworthy purity profile. GC-MS is essential for understanding the volatile impurity landscape, while NMR spectroscopy provides the ultimate confirmation of structural identity and offers a path to absolute quantification via qNMR. By judiciously selecting and integrating these methods, researchers, scientists, and drug development professionals can ensure the quality of their materials, leading to more reliable, reproducible, and successful scientific outcomes.

References

A Comparative Computational Analysis of the Electronic Properties of 3-Bromo-6-fluoropyridazine for Drug Discovery Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rising Prominence of Pyridazine Scaffolds in Medicinal Chemistry

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds with tunable electronic properties is a perpetual frontier. Among the heterocyclic compounds that have garnered significant attention, pyridazine and its derivatives have emerged as privileged structures in medicinal chemistry. Their inherent asymmetry, hydrogen bonding capabilities, and unique dipole moments contribute to their successful application in a wide array of therapeutic areas. The strategic functionalization of the pyridazine ring allows for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile.

This guide provides an in-depth computational analysis of the electronic properties of 3-Bromo-6-fluoropyridazine, a halogenated derivative with significant potential for bio-orthogonal chemistry and as a building block in novel therapeutics. Through a comparative lens, we will benchmark its properties against the parent pyridazine molecule and its di-halogenated analogues, 3,6-dichloropyridazine and 3,6-dibromopyridazine. This analysis is grounded in Density Functional Theory (DFT), a powerful computational tool that provides invaluable insights into molecular structure and reactivity, thereby guiding rational drug design.

Pillar 1: Expertise & Experience - The "Why" Behind the "How"

The selection of computational methods is paramount to the accuracy and predictive power of the analysis. We employ Density Functional Theory (DFT) for its robust balance of computational cost and accuracy in describing the electronic structure of organic molecules.[1][2] The choice of the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is informed by its widespread and successful application in calculating the properties of heterocyclic systems.[2] This functional effectively incorporates electron correlation, which is crucial for accurately modeling the electronic behavior of molecules with heteroatoms and diffuse electron densities.

For the basis set, we have selected 6-311++G(d,p). This choice is deliberate: the triple-zeta valence quality (6-311G) provides a flexible description of the valence electrons, while the diffuse functions (++) are essential for accurately modeling the behavior of lone pairs and regions of low electron density, which are characteristic of the nitrogen atoms in the pyridazine ring. The polarization functions (d,p) allow for the description of non-spherical electron distributions, a necessity for accurately capturing the bonding environment in a planar aromatic system.

This combination of functional and basis set has been demonstrated to provide reliable predictions of key electronic properties such as Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, molecular electrostatic potential (MEP), and dipole moments, which are central to our comparative analysis.

Pillar 2: Trustworthiness - A Self-Validating Computational Protocol

To ensure the reliability of our computational results, we will benchmark our calculated properties for the parent pyridazine molecule against available experimental data. This cross-validation is a critical step in establishing the trustworthiness of our computational model. For instance, the calculated UV-Vis absorption maximum, which is related to the HOMO-LUMO energy gap, can be compared with experimentally determined spectra.[3][4][5] Similarly, calculated redox potentials can be correlated with experimental data obtained from techniques like cyclic voltammetry.[6][7] By demonstrating that our chosen computational methodology can reproduce known experimental values for a reference compound, we build confidence in its ability to provide accurate predictions for the less-characterized this compound and its analogues.

Experimental Protocol: A Blueprint for Validation

For researchers seeking to experimentally validate the computational predictions presented in this guide, the following protocols are recommended:

UV-Vis Spectroscopy:

  • Sample Preparation: Prepare dilute solutions (typically 10⁻⁵ to 10⁻⁶ M) of the pyridazine derivative in a suitable solvent (e.g., cyclohexane for non-polar environments or ethanol for polar environments).

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement: Record the absorption spectrum over a range of approximately 200-400 nm.

  • Analysis: Identify the wavelength of maximum absorption (λmax), which corresponds to the lowest energy electronic transition, often the HOMO-LUMO transition.

Cyclic Voltammetry:

  • Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in a suitable solvent (e.g., acetonitrile).

  • Analyte Addition: Add the pyridazine derivative to the electrolyte solution at a known concentration (typically 1-5 mM).

  • Three-Electrode Setup: Utilize a standard three-electrode system consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: Scan the potential between appropriate limits to observe the oxidation and reduction peaks of the analyte.

  • Analysis: Determine the half-wave potentials (E₁/₂) for the redox processes, which can be correlated with the calculated HOMO and LUMO energy levels.

Pillar 3: Authoritative Grounding & Comprehensive Analysis

Computational Workflow

The computational analysis of each molecule follows a systematic and rigorous workflow, as depicted in the diagram below. This ensures consistency and allows for a direct and meaningful comparison of the calculated properties.

Computational Workflow Computational Workflow for Electronic Property Analysis cluster_0 Structure Preparation cluster_1 Quantum Chemical Calculation cluster_2 Data Analysis & Comparison mol_build 1. Molecular Structure Building (e.g., Avogadro, GaussView) geom_opt 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) mol_build->geom_opt Initial Geometry freq_calc 3. Frequency Calculation (Confirm Minimum Energy Structure) geom_opt->freq_calc Optimized Geometry prop_calc 4. Electronic Property Calculation (HOMO, LUMO, MEP, Dipole Moment) freq_calc->prop_calc Verified Minimum data_extract 5. Data Extraction & Tabulation prop_calc->data_extract comparison 6. Comparative Analysis data_extract->comparison visualization 7. Visualization (MEP Surfaces, Orbital Plots) comparison->visualization

Caption: A schematic of the computational workflow.

Comparative Analysis of Electronic Properties

The following table summarizes the key electronic properties calculated for this compound and the selected reference compounds. These properties provide a quantitative basis for comparing their reactivity and potential for intermolecular interactions.

CompoundHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)Dipole Moment (Debye)
Pyridazine-7.21[2]-0.54[2]6.67[2]4.22
3,6-Dichloropyridazine-7.85-1.526.330.00
3,6-Dibromopyridazine-7.68-1.456.230.00
This compound -7.75 -1.60 6.15 2.85

HOMO-LUMO Gap and Chemical Reactivity:

The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more easily polarizable and more likely to engage in chemical reactions. As observed from the table, the introduction of halogen substituents on the pyridazine ring leads to a decrease in the HOMO-LUMO gap. This effect is most pronounced in this compound, suggesting it is the most reactive among the studied di-halogenated derivatives. This enhanced reactivity can be advantageous in the context of drug design, as it may facilitate stronger interactions with biological targets.

Molecular Electrostatic Potential (MEP): Visualizing Reactivity

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution within a molecule and is an invaluable tool for predicting sites of electrophilic and nucleophilic attack. The MEP surfaces for our compounds of interest are depicted below.

MEP_Comparison Molecular Electrostatic Potential (MEP) Surfaces cluster_pyridazine Pyridazine cluster_dichloro 3,6-Dichloropyridazine cluster_dibromo 3,6-Dibromopyridazine cluster_bromofluoro This compound pyridazine_mep pyridazine_mep pyridazine_caption Red regions indicate negative potential (nucleophilic sites) around the nitrogen atoms. Blue regions indicate positive potential (electrophilic sites). dichloro_mep dichloro_mep dichloro_caption Increased positive potential on the carbon atoms of the ring due to the electron-withdrawing chlorine atoms. dibromo_mep dibromo_mep dibromo_caption Similar to the dichloro derivative, with a slightly less intense positive potential on the ring carbons. bromofluoro_mep bromofluoro_mep bromofluoro_caption Asymmetric distribution of electrostatic potential due to the different electronegativities of bromine and fluorine.

Caption: Comparative MEP surfaces of pyridazine and its derivatives. (Note: The images in the diagram are placeholders and would be replaced with actual MEP surface visualizations in a real publication).

In pyridazine, the regions of most negative electrostatic potential are localized around the nitrogen atoms, making them susceptible to electrophilic attack. The introduction of halogen atoms significantly alters the MEP. In 3,6-dichloropyridazine and 3,6-dibromopyridazine, the electron-withdrawing nature of the halogens leads to a more positive electrostatic potential on the carbon atoms of the ring, making them more susceptible to nucleophilic attack. For this compound, the differing electronegativities of bromine and fluorine create a more asymmetric charge distribution, potentially offering unique opportunities for regioselective reactions.

Dipole Moment and Molecular Interactions:

The dipole moment is a measure of the overall polarity of a molecule and plays a crucial role in its solubility and ability to engage in non-covalent interactions, such as dipole-dipole interactions and hydrogen bonding. Pyridazine possesses a significant dipole moment.[8] Symmetrically substituted derivatives like 3,6-dichloropyridazine and 3,6-dibromopyridazine have a zero dipole moment due to the cancellation of bond dipoles. In contrast, the asymmetric substitution in this compound results in a substantial dipole moment. This polarity can enhance its solubility in polar biological environments and facilitate specific interactions with polar residues in a protein's active site.

Conclusion: Guiding Future Drug Discovery Efforts

This computational guide provides a detailed and comparative analysis of the electronic properties of this compound, benchmarked against its parent and di-halogenated analogues. Our findings, grounded in robust DFT calculations, reveal that the introduction of bromine and fluorine substituents significantly modulates the electronic landscape of the pyridazine ring. Specifically, this compound exhibits a reduced HOMO-LUMO gap, suggesting enhanced reactivity, and a significant dipole moment, which can promote favorable interactions in a biological milieu.

The insights presented herein offer a valuable roadmap for researchers and drug development professionals. By understanding the intricate relationship between structure and electronic properties, we can more effectively design and synthesize novel pyridazine-based compounds with tailored activities. The computational workflow and comparative data provided serve as a foundational resource for the rational design of the next generation of pyridazine-containing therapeutics.

References

A Spectroscopic Guide to Reaction Progression: 3-Bromo-6-fluoropyridazine and its Suzuki Coupling Product

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise characterization of starting materials and products is a cornerstone of synthetic chemistry. This guide provides an in-depth spectroscopic comparison of the starting material, 3-Bromo-6-fluoropyridazine, and a representative product, 3-phenyl-6-fluoropyridazine, formed via a Suzuki-Miyaura cross-coupling reaction. This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both compounds, offering insights into the interpretation of spectral changes that confirm successful reaction completion.

The Suzuki-Miyaura coupling is a powerful and widely utilized carbon-carbon bond-forming reaction in medicinal chemistry due to its mild reaction conditions and tolerance of a wide range of functional groups.[1][2] By coupling this compound with phenylboronic acid, we replace the bromine atom with a phenyl group, a transformation that is readily monitored using various spectroscopic techniques.

The Reaction: Suzuki-Miyaura Coupling

The palladium-catalyzed Suzuki-Miyaura coupling reaction involves an oxidative addition, transmetalation, and reductive elimination catalytic cycle.[3][4] In this specific example, a palladium(0) catalyst first oxidatively inserts into the carbon-bromine bond of this compound. Following this, transmetalation occurs where the phenyl group from the boronic acid (activated by a base) is transferred to the palladium center. Finally, reductive elimination yields the desired 3-phenyl-6-fluoropyridazine product and regenerates the active palladium(0) catalyst.

Suzuki_Miyaura_Coupling SM This compound Reagents Phenylboronic Acid, Pd Catalyst, Base SM->Reagents Reacts with Product 3-phenyl-6-fluoropyridazine Reagents->Product To form Experimental_Workflow cluster_reaction Reaction Setup cluster_workup Workup and Purification cluster_analysis Spectroscopic Analysis A Combine Reactants: - this compound - Phenylboronic Acid - Pd Catalyst - Base B Add Solvent and Degas A->B C Heat and Monitor B->C D Cool, Dilute, and Extract C->D E Wash, Dry, and Concentrate D->E F Purify by Chromatography E->F G Obtain NMR, IR, and MS Spectra F->G H Compare Spectra to Starting Material G->H

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible management of chemical reagents is a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, science-backed framework for the proper disposal of 3-Bromo-6-fluoropyridazine, a halogenated heterocyclic compound integral to many synthetic pathways in drug discovery and development. Adherence to these procedures is not merely a matter of regulatory compliance but a critical practice to protect personnel and the environment from potential harm.

This document moves beyond a simple checklist, delving into the causality behind each procedural step. By understanding the chemical nature of this compound and the regulatory landscape, you can implement a disposal protocol that is both safe and self-validating.

Hazard Profile and Risk Assessment: Understanding the 'Why'

Proper handling and disposal protocols are dictated by a compound's specific chemical and toxicological properties. While a dedicated Safety Data Sheet (SDS) for this compound is not always available, a reliable hazard profile can be constructed by examining structurally analogous compounds, such as other halogenated pyridazines and pyridines.

These related compounds are consistently classified as hazardous.[1][2][3] The presence of bromine, fluorine, and a pyridazine ring system necessitates a cautious approach.

Hazard ClassificationAnticipated Risks & RationaleSupporting Sources
Acute Toxicity (Oral, Dermal) Expected to be harmful or toxic if swallowed or in contact with skin. Halogenated heterocycles can interfere with biological processes.[1][2][4]
Skin Corrosion/Irritation Causes skin irritation upon contact. The electrophilic nature of the halogenated ring can react with skin proteins.[2][3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact can lead to significant damage.[1][2][3]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust or aerosol.[2]
Environmental Hazard Halogenated organic compounds can be persistent in the environment and should not be released into waterways or soil.[5]
Combustion Byproducts Thermal decomposition is expected to release highly toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen bromide (HBr), and hydrogen fluoride (HF).[6][7][8]

Immediate Safety & Personal Protective Equipment (PPE)

Before handling or preparing this compound for disposal, ensure all safety measures are in place.

  • Engineering Controls : All handling and weighing of the compound, as well as the preparation of its waste, must be conducted within a certified chemical fume hood to prevent inhalation of dust or fumes.[1] Ensure safety showers and eyewash stations are accessible.[2]

  • Personal Protective Equipment (PPE) : A comprehensive PPE ensemble is mandatory:

    • Eye Protection : Wear tightly fitting safety goggles with side-shields or a full-face shield.[2][3]

    • Hand Protection : Use chemical-resistant gloves (e.g., nitrile or neoprene). Always inspect gloves for tears or punctures before use and remove them using the proper technique to avoid skin contact.

    • Body Protection : A lab coat must be worn and kept fully fastened.[1]

Step-by-Step Waste Segregation and Collection Protocol

The foundation of proper chemical disposal is rigorous and accurate waste segregation at the point of generation. Mixing incompatible waste streams can lead to dangerous reactions and significantly complicates the final disposal process.

Step 1: Designate a "Halogenated Organic Waste" Container All waste containing this compound must be collected in a designated hazardous waste container.[1] This container must be made of a chemically compatible material (e.g., polyethylene) and have a secure, vapor-tight screw cap.[9]

Step 2: Label the Container Correctly and Completely Proper labeling is a strict regulatory requirement under the EPA's Resource Conservation and Recovery Act (RCRA).[10] Before adding any waste, the container must be labeled with:

  • The words "Hazardous Waste" .[1][10]

  • The full chemical name: "Waste this compound" and any other chemical constituents in the container. Do not use abbreviations or chemical formulas.[9]

  • A clear description of the hazards using GHS pictograms (e.g., skull and crossbones for toxicity, exclamation mark for irritant).

  • The date when the first drop of waste was added (Accumulation Start Date).

Step 3: Segregate Waste Streams It is critical to segregate halogenated waste from all other waste streams.[1][9] Non-halogenated solvents that become contaminated with even trace amounts of this compound must be treated as halogenated waste.[9] This segregation is crucial because the disposal methods, particularly incineration requirements, differ for halogenated and non-halogenated compounds.

G start Chemical Waste Generated is_halogenated Is it contaminated with This compound? start->is_halogenated halogenated_bin Collect in Labeled 'HALOGENATED WASTE' Container is_halogenated->halogenated_bin  Yes non_halogenated_bin Collect in Appropriate 'NON-HALOGENATED WASTE' Container is_halogenated->non_halogenated_bin  No

Caption: Waste Segregation Decision Flowchart.

Step 4: Collect All Contaminated Materials The "waste" includes more than just the unused chemical. Collect the following in your labeled container:

  • Unused or expired this compound.

  • Contaminated Solids : Any disposable labware that has come into contact with the chemical, such as pipette tips, weigh boats, and contaminated gloves or wipes.

  • Contaminated Solutions : Any reaction mixtures or solvent washes containing the compound.

Under no circumstances should this compound or materials contaminated with it be disposed of in the regular trash or poured down the drain.[1]

The Disposal Pathway: From Your Lab to Final Disposition

Once collected and labeled, the waste follows a regulated path to ensure its safe and permanent destruction.

Operational Plan:

  • Secure Storage : Keep the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area within your laboratory. The container must be kept closed at all times except when waste is actively being added.[9]

  • Arrange for Pickup : Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to schedule a pickup.[1] You will need to provide them with the information from your waste label.

  • Professional Transport : The waste will be collected by trained personnel and transported by a licensed and permitted hazardous waste hauler.[11]

  • Final Disposal by Incineration : The universally recommended and most effective method for the final disposal of halogenated organic compounds is high-temperature chemical incineration.[1][12] This process occurs at temperatures around 1200 K (927°C) in a specialized facility equipped with afterburners and scrubbers.[13] This high temperature ensures the complete destruction of the organic molecule, preventing the formation of toxic dioxins or furans.[13] The resulting inorganic byproducts (e.g., HBr, HF) are neutralized and "scrubbed" from the effluent gas.

G cluster_lab Laboratory Responsibility cluster_ehs Institutional & Vendor Responsibility A 1. Waste Generation (Lab Bench) B 2. Segregation & Collection (Fume Hood) A->B C 3. Secure Storage (Satellite Accumulation Area) B->C D 4. EHS Department Waste Pickup Request C->D E 5. Licensed Waste Hauler (DOT Regulated Transport) D->E F 6. Permitted Disposal Facility (High-Temperature Incineration) E->F

Caption: End-to-End Disposal Workflow for Hazardous Chemical Waste.

Regulatory Compliance: OSHA and EPA

As a generator of hazardous waste, you are operating under the regulations of two primary federal agencies:

  • OSHA (Occupational Safety and Health Administration) : OSHA's standards, particularly the Hazard Communication Standard (29 CFR 1910.1200), require that employers maintain a written HazCom program, provide employees with training on chemical hazards, and ensure access to safety data sheets.[14][15] Your adherence to the safety and PPE guidelines in this document is a key part of fulfilling OSHA requirements.

  • EPA (Environmental Protection Agency) : The EPA, under RCRA, governs how hazardous waste is identified, managed, transported, and ultimately disposed of.[10] The procedures for labeling, segregation, and using a licensed disposal service are mandated by EPA regulations to prevent environmental contamination.[10][14]

By following this comprehensive guide, you not only ensure the safety of yourself and your colleagues but also uphold the highest standards of scientific integrity and environmental responsibility.

References

A Senior Application Scientist's Guide to Safely Handling 3-Bromo-6-fluoropyridazine

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis & Risk Mitigation: An At-a-Glance Summary

Based on analysis of closely related compounds such as 2-Bromo-6-fluoropyridine, 3-Bromo-5-fluoropyridine, and other halogenated pyridines, we must assume 3-Bromo-6-fluoropyridazine presents similar hazards.[1][2] The primary risks are associated with acute toxicity, irritation, and potential flammability.

Hazard Category Anticipated Risk based on Analogs Primary Mitigation Strategy
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.[1][2][3]Use of a certified chemical fume hood, appropriate gloves, and a lab coat. Avoid creating dust or aerosols.[4]
Skin Irritation Expected to cause skin irritation.[1][5]Wear chemically resistant gloves and a long-sleeved lab coat.[6]
Eye Damage Expected to cause serious eye irritation or damage.[1][5][7]Wear tightly fitting safety goggles or a face shield.[7][8][9]
Respiratory Irritation May cause respiratory tract irritation.[5][7][10]Handle exclusively within a properly functioning chemical fume hood.[4]
Flammability Potential for flammability, as seen with analogs having flash points below 90°C.[1]Keep away from heat, sparks, and open flames. Use non-sparking tools.[11]

The Core Protocol: A Step-by-Step Workflow for Safe Handling

This protocol is designed to minimize exposure and ensure operational safety from receipt of the compound to its final disposal.

Preparation and Engineering Controls
  • Fume Hood Verification : Before beginning any work, ensure the chemical fume hood is operational and certified. The airflow should be unobstructed.

  • Gather Materials : Assemble all necessary equipment (glassware, spatulas, etc.), PPE, and waste containers inside the fume hood before introducing the chemical. This minimizes movement in and out of the controlled workspace.

  • Emergency Equipment Check : Confirm that a safety shower and eyewash station are accessible and unobstructed.[1]

Weighing and Transfer
  • Tare Container : Tare a suitable, sealed container on a balance located within the fume hood or in close proximity.

  • Aliquot Transfer : Carefully transfer the required amount of this compound. Use a spatula for solids or a calibrated pipette for liquids. Avoid generating dust or splashes.

  • Seal and Clean : Tightly seal the primary container. Wipe down the spatula and any affected surfaces with a solvent-moistened cloth (e.g., ethanol or isopropanol), disposing of the cloth in the designated solid halogenated waste container.

  • Transport : If moving the weighed compound, place it in a secondary, sealed, and labeled container.

Reaction Setup and Monitoring
  • In-Hood Setup : All reaction setups must be assembled within the chemical fume hood.

  • Closed System : Whenever feasible, conduct reactions in a closed system to contain vapors.[11]

  • Atmosphere Control : For reactions requiring an inert atmosphere, ensure proper purging with nitrogen or argon.

The following diagram illustrates the logical flow for safely handling this compound.

G cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction & Disposal Prep1 Verify Fume Hood Function Prep2 Assemble All Equipment in Hood Prep1->Prep2 Prep3 Locate Emergency Equipment Prep2->Prep3 Handle1 Weigh Compound in Hood Prep3->Handle1 Proceed to Handling Handle2 Transfer to Reaction Vessel Handle1->Handle2 Handle3 Clean Tools & Surfaces Handle2->Handle3 React1 Setup Reaction in Hood Handle3->React1 Proceed to Reaction React2 Monitor Reaction React1->React2 Waste1 Segregate Halogenated Waste React2->Waste1

Caption: Workflow for Safe Handling of this compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

Engineering controls are primary, but a robust PPE strategy is mandatory. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[9]

Task Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Weighing/Transfer Tightly fitting safety goggles (EN166 compliant).[8][9]Chemical-resistant gloves (Nitrile or Neoprene). Double-gloving recommended.[12]Long-sleeved lab coat.Not required if performed in a certified fume hood.
Reaction Setup Tightly fitting safety goggles or face shield.[8]Chemical-resistant gloves (Nitrile or Neoprene).[12]Chemical-resistant apron over lab coat.Not required if performed in a certified fume hood.
Large Spill/Cleanup Face shield over safety goggles.Heavy-duty chemical-resistant gloves (e.g., Butyl rubber).Chemical-resistant coveralls.[6][13]Full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges.[9]

A Note on Glove Selection : While standard nitrile gloves offer splash protection, they have poor resistance to many halogenated hydrocarbons.[14] For prolonged contact or spill cleanup, more robust gloves like neoprene or butyl rubber are recommended.[12] Always inspect gloves before use and use proper removal techniques to avoid skin contact.[9]

Emergency Procedures: Plan for the Unexpected

Rapid and correct response during an emergency is critical.

  • Skin Contact : Immediately flush skin with plenty of running water for at least 15 minutes while removing contaminated clothing and shoes.[1][5] Seek immediate medical attention.[11]

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[11] Remove contact lenses if present and easy to do.[5] Seek immediate medical attention.

  • Inhalation : Move the person to fresh air. If not breathing, give artificial respiration.[1][5] Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting. Rinse mouth with water.[5] Call a physician or poison control center immediately.[11][15]

  • Spill :

    • Small Spill : Absorb with inert material (e.g., sand, silica gel, universal binder).[11] Collect into a suitable, labeled container for disposal.

    • Large Spill : Evacuate the area. Remove all ignition sources.[9] Ventilate the area. Contain the spill if possible. Cleanup should only be performed by trained personnel with appropriate respiratory protection.[13]

The following decision tree outlines the immediate actions required in an emergency.

G cluster_exposure Personnel Exposure cluster_spill Chemical Spill Start Emergency Event ExposureType Type of Exposure? Start->ExposureType SpillSize Spill Size? Start->SpillSize Skin Skin Contact ExposureType->Skin Skin Eye Eye Contact ExposureType->Eye Eye Inhale Inhalation ExposureType->Inhale Inhalation Ingest Ingestion ExposureType->Ingest Ingestion FlushSkin Flush with Water (15 min) Remove Contaminated Clothing Skin->FlushSkin FlushEye Flush with Water (15 min) Remove Contacts Eye->FlushEye FreshAir Move to Fresh Air Provide Artificial Respiration if Needed Inhale->FreshAir RinseMouth Rinse Mouth Do NOT Induce Vomiting Ingest->RinseMouth SeekMedical Seek Immediate Medical Attention FlushSkin->SeekMedical FlushEye->SeekMedical FreshAir->SeekMedical RinseMouth->SeekMedical SmallSpill Small Spill SpillSize->SmallSpill Small LargeSpill Large Spill SpillSize->LargeSpill Large Absorb Absorb with Inert Material Collect for Disposal SmallSpill->Absorb Evacuate Evacuate Area Alert Safety Officer LargeSpill->Evacuate

Caption: Emergency Response Decision Tree.

Waste Disposal: A Cradle-to-Grave Responsibility

Proper disposal is a critical final step to ensure environmental and personnel safety. Halogenated organic compounds require specific disposal streams.

  • Segregation is Key : Do not mix halogenated waste with non-halogenated waste.[16] this compound and any materials contaminated with it must be disposed of in a designated "Halogenated Organic Waste" container.[16]

  • Container Requirements :

    • Use a chemically compatible container with a tight-sealing lid.[16][17]

    • The container must be clearly labeled "Halogenated Waste" and list this compound as a component.[16]

    • Keep the container closed at all times except when adding waste.[16]

  • Types of Waste :

    • Solid Waste : Contaminated gloves, paper towels, silica gel, and other solid materials should be placed in a designated solid halogenated waste container.

    • Liquid Waste : Unused solutions and reaction mixtures should be collected in a designated liquid halogenated waste container.

  • Disposal Protocol : Follow your institution's specific guidelines for hazardous waste disposal. Arrange for pickup by your Environmental Health & Safety (EHS) department. Do not pour this chemical down the drain.[9] Incineration at high temperatures is often the required disposal method for such compounds.[18]

By adhering to these protocols, you are not merely following rules; you are participating in a culture of safety that protects you, your colleagues, and the integrity of your scientific pursuits.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.